molecular formula C6H8ClN3O B1587427 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine CAS No. 88474-31-1

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Cat. No.: B1587427
CAS No.: 88474-31-1
M. Wt: 173.6 g/mol
InChI Key: XOPAFBPYRUSQNI-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a useful research compound. Its molecular formula is C6H8ClN3O and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-methoxy-2-methylpyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-3-9-5(7)4(8)6(10-3)11-2/h8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPAFBPYRUSQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404053
Record name 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88474-31-1
Record name 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Application of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, substituted pyrimidines represent a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Among these, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine stands as a molecule of significant interest, not only for its own potential but also as a key intermediate in the synthesis of more complex bioactive compounds. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthetic routes and potential applications, with a particular focus on the broader context of its role in pharmaceutical research. While direct, extensive literature on this specific amine is limited, its structural motifs are present in well-known molecules, and an understanding of its chemistry is crucial for researchers in the field.

Physicochemical Properties and Identification

The compound 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is identified by the CAS Number 88474-31-1 .[1] Its fundamental properties, as computed and reported in public databases, are summarized below.

PropertyValueSource
CAS Number 88474-31-1[1]
Molecular Formula C₆H₈ClN₃O[1][2]
Molecular Weight 173.60 g/mol [2]
IUPAC Name 4-chloro-6-methoxy-2-methylpyrimidin-5-amine[1][2]
SMILES CC1=NC(=C(C(=N1)Cl)N)OC[1][2]
InChIKey XOPAFBPYRUSQNI-UHFFFAOYSA-N[1][2]

Synthetic Pathways and Methodologies

While specific, detailed synthetic protocols for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine are not abundantly available in peer-reviewed literature, its structure suggests that it can be synthesized through established pyrimidine chemistry. The synthesis would likely involve the construction of the pyrimidine ring followed by functional group interconversions. Furthermore, understanding the synthesis of structurally related compounds, such as the antihypertensive drug Moxonidine, provides valuable insights into the potential synthetic strategies for this aminopyrimidine.

General Approach to Substituted Aminopyrimidine Synthesis

The synthesis of substituted aminopyrimidines often involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine or a substituted guanidine.[3] Subsequent chlorination and methoxylation steps can then be employed to introduce the desired functional groups.

A plausible synthetic workflow for related compounds is depicted below:

Synthesis_Workflow Start Starting Materials (e.g., β-ketoester, Guanidine) Pyrimidine_Core Pyrimidine Core Synthesis (Condensation) Start->Pyrimidine_Core 1. Ring Formation Chlorination Chlorination (e.g., POCl₃) Pyrimidine_Core->Chlorination 2. Halogenation Amination Amination / Nitration-Reduction Chlorination->Amination 3. Amino Group Intro. Methoxylation Methoxylation (e.g., NaOMe) Amination->Methoxylation 4. Methoxy Group Intro. Target_Molecule Target Aminopyrimidine Methoxylation->Target_Molecule

Caption: Generalized synthetic workflow for substituted aminopyrimidines.

Insights from the Synthesis of Moxonidine

The synthesis of Moxonidine, or 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine, offers a well-documented example of the manipulation of a similar pyrimidine core.[4] A key step in several patented synthetic routes involves the reaction of a dichloro-pyrimidine intermediate with sodium methoxide to selectively introduce a methoxy group.[5][6][7]

For instance, the synthesis of Moxonidine often starts from 4,6-dichloro-2-methyl-5-aminopyrimidine. This precursor is then reacted with an imidazoline-forming reagent, followed by a nucleophilic substitution of one of the chloro groups with a methoxy group.[6][7] This highlights the differential reactivity of the chlorine atoms on the pyrimidine ring, a key consideration for any synthetic chemist working with these scaffolds.

The diagram below illustrates a conceptual pathway inspired by Moxonidine synthesis:

Moxonidine_Synthesis_Concept Dichloro_Intermediate 4,6-Dichloro-2-methyl- pyrimidin-5-amine Imidazoline_Addition Reaction with Imidazoline Precursor Dichloro_Intermediate->Imidazoline_Addition Coupled_Product 4,6-Dichloro-N-(imidazolin...)- pyrimidin-5-amine Imidazoline_Addition->Coupled_Product Methoxylation Selective Methoxylation (NaOMe) Coupled_Product->Methoxylation Moxonidine Moxonidine Methoxylation->Moxonidine

Caption: Conceptual synthetic pathway inspired by Moxonidine synthesis.

Experimental Protocols

General Protocol for the Synthesis of 6-Chloro-4-(substituted-amino)-2-aminopyrimidines

This protocol describes a solvent-free method for synthesizing substituted aminopyrimidines, which can be a starting point for further functionalization.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted amine (e.g., aniline, benzylamine)

  • Triethylamine (TEA)

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1 equivalent), the desired substituted amine (1 equivalent), and triethylamine (2 equivalents).

  • Heat the mixture at 80-90 °C with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified substituted aminopyrimidine.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminopyrimidines are privileged structures in medicinal chemistry due to their ability to form multiple hydrogen bonds and participate in various biological interactions. They are found in a wide range of clinically used drugs, including kinase inhibitors (e.g., Imatinib) and antibacterial agents.

The structural features of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine make it a valuable building block for creating libraries of compounds for screening against various biological targets. The chloro group can be displaced by a variety of nucleophiles, allowing for the introduction of diverse side chains, while the amino group can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

Safety and Handling

Specific safety data for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is not extensively documented. However, based on the known hazards of structurally related compounds, such as other chlorinated pyrimidines and aromatic amines, appropriate precautions should be taken.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.[9]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For more detailed safety information, it is advisable to consult the Safety Data Sheets (SDS) of structurally similar compounds, such as 2-amino-4-chloro-6-methylpyrimidine.

Conclusion

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents. While detailed information on this specific compound is sparse, a wealth of knowledge can be gleaned from the chemistry of related pyrimidine derivatives, particularly from the well-established synthesis of Moxonidine. By leveraging these established synthetic methodologies and understanding the reactivity of the pyrimidine core, researchers can effectively utilize this compound to explore new chemical space and advance the field of drug discovery. As with any chemical research, adherence to strict safety protocols is paramount.

References

  • ACS Publications. (n.d.). A Divergent Synthesis of Substituted 2-Aminoimidazoles from 2-Aminopyrimidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2013). EP2586779A1 - Process for the preparation of moxonidine.
  • Google Patents. (2014). EP2765131A1 - Process for the production of Moxonidine.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. Retrieved from [Link]

  • Google Patents. (2015). US9040697B2 - Process for the production of moxonidine.
  • Google Patents. (n.d.). CN105384694B - Substituted aminopyrimidine derivative and preparation method and pharmaceutical application thereof.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Retrieved from [Link]

  • PubChem. (n.d.). Moxonidine. Retrieved from [Link]

  • PubMed. (2008). A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. Retrieved from [Link]

  • PubChem. (n.d.). Moxonidine hydrochloride. Retrieved from [Link]

  • PubMed. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. Retrieved from [Link]

  • ResearchGate. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases.
  • Matrix Fine Chemicals. (n.d.). 4-CHLORO-6-METHOXY-2-METHYLPYRIMIDIN-5-AMINE | CAS 88474-31-1. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-6-methylpyrimidin-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. Retrieved from [Link]

  • ChemBK. (2024). 4-Chloro-6-methoxypyrimidine. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]-6-methoxy-2-methyl-4(3H)-pyrimidinone. Retrieved from [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

Sources

An In-Depth Technical Guide to 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, with the CAS Number 88474-31-1, is a highly functionalized pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its strategic substitution pattern, featuring a reactive chlorine atom, an electron-donating amine group, and a methoxy group, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway with mechanistic insights, its reactivity profile, and its primary application as a crucial intermediate in the synthesis of the antihypertensive drug, Moxonidine.

Physicochemical Properties

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is typically an off-white to faint yellow solid. Its core physicochemical properties are summarized in the table below, providing essential data for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource
CAS Number 88474-31-1[1]
Molecular Formula C₆H₈ClN₃O[1]
Molecular Weight 173.60 g/mol [1]
Appearance Off-white to faint yellow solid
Boiling Point 272 °C
Density 1.331 g/cm³
Storage Temperature 2-8 °C under inert gas

Synthesis and Mechanistic Insights

While a direct, step-by-step synthesis protocol for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be constructed based on established pyrimidine chemistry. The proposed pathway commences with the readily available starting material, 4,6-dihydroxy-2-methylpyrimidine.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A 4,6-Dihydroxy-2-methylpyrimidine B 4,6-Dihydroxy-2-methyl-5-nitropyrimidine A->B Nitration (HNO₃, H₂SO₄) C 5-Amino-4,6-dihydroxy-2-methylpyrimidine B->C Reduction (e.g., Fe/HCl) D 5-Amino-4,6-dichloro-2-methylpyrimidine C->D Chlorination (POCl₃) E 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine D->E Selective Methoxylation (NaOMe, MeOH)

A Proposed Multi-step Synthesis Pathway.

Step 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

The synthesis begins with the condensation of acetamidine hydrochloride and a malonic ester, such as dimethyl malonate, in the presence of a strong base like sodium methoxide in methanol.[2][3][4] This reaction proceeds via a Claisen-type condensation mechanism.

Experimental Protocol:

  • To a solution of sodium methoxide in methanol under an inert atmosphere, acetamidine hydrochloride and dimethyl malonate are added.

  • The reaction mixture is heated to reflux for several hours.

  • After cooling, the reaction is quenched, and the pH is adjusted to acidic to precipitate the product.

  • The resulting solid, 4,6-dihydroxy-2-methylpyrimidine, is collected by filtration, washed, and dried.

Step 2: Nitration of 4,6-Dihydroxy-2-methylpyrimidine

The pyrimidine ring is activated towards electrophilic substitution by the two hydroxyl groups. Nitration at the C5 position can be achieved using a mixture of concentrated nitric acid and sulfuric acid.[1][5][6]

Experimental Protocol:

  • 4,6-dihydroxy-2-methylpyrimidine is dissolved in concentrated sulfuric acid at a controlled temperature.

  • Concentrated nitric acid is added dropwise while maintaining a low temperature to control the exothermic reaction.

  • The reaction mixture is stirred until completion and then carefully poured onto ice to precipitate the nitrated product.

  • The solid 4,6-dihydroxy-2-methyl-5-nitropyrimidine is isolated by filtration.

Step 3: Reduction of the Nitro Group

The nitro group at the C5 position is then reduced to an amino group. This can be accomplished using various reducing agents, with a common and effective method being the use of iron powder in the presence of an acid like hydrochloric acid or acetic acid.

Experimental Protocol:

  • The nitropyrimidine from the previous step is suspended in a suitable solvent.

  • Iron powder and an acid are added, and the mixture is heated.

  • The reaction progress is monitored until the complete disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered to remove iron salts, and the product, 5-amino-4,6-dihydroxy-2-methylpyrimidine, is isolated from the filtrate.

Step 4: Chlorination of the Dihydroxypyrimidine

The two hydroxyl groups are converted to chlorine atoms using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7] This reaction transforms the pyrimidinediol into a more reactive dichloropyrimidine.

Experimental Protocol:

  • 5-Amino-4,6-dihydroxy-2-methylpyrimidine is treated with an excess of phosphorus oxychloride, often in the presence of a catalytic amount of a base like pyridine or N,N-dimethylaniline.

  • The mixture is heated to reflux for several hours.

  • After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is then cautiously quenched with ice water and neutralized to precipitate the product, 5-amino-4,6-dichloro-2-methylpyrimidine.

Step 5: Selective Methoxylation

The final step involves the selective replacement of one of the chlorine atoms with a methoxy group. Due to the electronic effects of the amino and methyl groups, the chlorine at the C6 position is more susceptible to nucleophilic attack. This selective methoxylation is typically achieved using sodium methoxide in methanol at controlled temperatures.

Experimental Protocol:

  • 5-Amino-4,6-dichloro-2-methylpyrimidine is dissolved in methanol.

  • A solution of sodium methoxide in methanol is added dropwise at a controlled temperature.

  • The reaction is stirred until the selective replacement of one chlorine atom is complete, which can be monitored by techniques like TLC or LC-MS.

  • The reaction is then quenched, and the final product, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, is isolated by extraction and purified by recrystallization or chromatography.

Reactivity and Synthetic Utility

The chemical reactivity of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is dominated by the presence of the chloro, amino, and methoxy functional groups on the pyrimidine ring.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is susceptible to nucleophilic attack, making it a key site for further functionalization. The pyrimidine ring, being electron-deficient, facilitates this type of reaction. The presence of the electron-donating amino and methoxy groups can modulate the reactivity of the chlorine atom.

  • Reactions of the Amino Group: The primary amino group at the C5 position can undergo a variety of reactions typical of aromatic amines, such as diazotization, acylation, and condensation with carbonyl compounds.

This reactivity profile makes 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine a valuable intermediate for the synthesis of a range of more complex heterocyclic systems.

Application in Drug Discovery: The Synthesis of Moxonidine

The most prominent application of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is as a key intermediate in the synthesis of Moxonidine, a second-generation centrally-acting antihypertensive agent.

The synthesis of Moxonidine from this intermediate involves the reaction of the amino group with a suitable reagent to introduce the imidazoline moiety.

Moxonidine_Synthesis A 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine B Moxonidine A->B Condensation Reagent Imidazoline derivative Reagent->B

Final Step in the Synthesis of Moxonidine.

This transformation highlights the strategic importance of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, where the pre-installed chloro, methoxy, and methyl groups are all integral parts of the final drug molecule.

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. While publicly available spectra are limited, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet), the methoxy protons (a singlet), and the protons of the amino group (a broad singlet). The chemical shifts of these signals would be influenced by their electronic environment on the pyrimidine ring.

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of the carbon atoms attached to the chlorine, oxygen, and nitrogen atoms would be particularly informative.

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the methyl and methoxy groups, C=N and C=C stretching of the pyrimidine ring, and C-O and C-Cl stretching vibrations.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.60 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a strategically important chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties, coupled with a versatile reactivity profile, make it an invaluable building block for the synthesis of complex, biologically active molecules, most notably the antihypertensive drug Moxonidine. The multi-step synthesis, while requiring careful control of reaction conditions, utilizes established and scalable chemical transformations. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working in the field of drug discovery and development.

References

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  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Exploring 4,6-Dihydroxy-2-Methylpyrimidine: Properties and Applications. (n.d.). Retrieved from [Link]

  • Latypov, N. V., et al. (2005). On the Synthesis of 1,1-Diamino-2,2-dinitroethene (FOX-7) by Nitration of 4,6-Dihydroxy-2-methylpyrimidine. Organic Process Research & Development, 9(2), 158-161.
  • Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.
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  • Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Zhou, S., et al. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Asian Journal of Chemistry, 26(12), 3559-3561.
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  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules, 17(7), 8476-8486.
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  • Microwave Synthesis of Amino-Pyrimidines. (2015). Indian Journal of Science and Technology, 8(32).
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  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013).
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  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (2016). RSC Advances, 6(10), 8349-8353.
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Sources

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Abstract: This technical guide provides a comprehensive examination of the molecular structure, properties, and chemical behavior of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. As a substituted pyrimidine, this compound represents a valuable heterocyclic building block in medicinal chemistry and materials science. This document details its physicochemical characteristics, offers an in-depth analysis of its structural elucidation through modern spectroscopic techniques, and explores its synthetic pathways and reactivity profile. The guide is intended for researchers, scientists, and drug development professionals, providing foundational knowledge and practical insights into the application of this versatile chemical intermediate.

Pyrimidine, a six-membered heterocyclic aromatic compound, is a core scaffold in numerous biologically significant molecules, including the nucleobases of DNA and RNA.[1][2] Its derivatives are foundational to the development of a wide array of pharmaceuticals and agrochemicals.[1][3] 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS No. 88474-31-1) is a polysubstituted pyrimidine featuring a reactive chlorine atom, an electron-donating amine group, and methoxy and methyl substituents. This specific arrangement of functional groups imparts a unique reactivity profile, making it a key intermediate in the synthesis of more complex molecular architectures. Understanding its precise molecular structure is paramount for predicting its chemical behavior and designing rational synthetic routes for novel therapeutic agents and functional materials.

Physicochemical Properties and Identifiers

A summary of the key computed and experimental properties for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is provided below. This data is essential for its identification, handling, and application in experimental settings.

PropertyValueSource
IUPAC Name 4-chloro-6-methoxy-2-methylpyrimidin-5-aminePubChem[4]
CAS Number 88474-31-1PubChem[4]
Molecular Formula C₆H₈ClN₃OPubChem[4]
Molecular Weight 173.60 g/mol PubChem[4]
Canonical SMILES CC1=NC(=C(C(=N1)Cl)N)OCPubChem[4]
InChI Key XOPAFBPYRUSQNI-UHFFFAOYSA-NPubChem[4]
Form Solid (Off-white to faint yellow)ChemicalBook[5]
Boiling Point 272℃ (Predicted)ChemicalBook[5]
Density 1.331 g/cm³ (Predicted)ChemicalBook[5]

Comprehensive Structural Elucidation

The definitive structure of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is established through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation syn Synthesis of Compound pur Purification (e.g., Recrystallization, Chromatography) syn->pur nmr NMR Spectroscopy (¹H, ¹³C) pur->nmr ms Mass Spectrometry (MS) pur->ms ir Infrared Spectroscopy (FTIR) pur->ir data Combined Data Analysis nmr->data ms->data ir->data structure Structural Confirmation data->structure

Caption: Workflow for the structural elucidation of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

    • Methyl Protons (-CH₃): A singlet integrating to 3 protons, typically in the δ 2.2-2.6 ppm range.

    • Methoxy Protons (-OCH₃): A singlet integrating to 3 protons, expected around δ 3.8-4.0 ppm.

    • Amine Protons (-NH₂): A broad singlet integrating to 2 protons. Its chemical shift can vary significantly depending on the solvent and concentration but would likely appear in the δ 4.5-6.0 ppm range.

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms:

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

    • Pyrimidine Ring Carbons: Four distinct signals are expected in the aromatic/heteroaromatic region (δ 100-170 ppm). The carbons attached to heteroatoms (N, Cl, O) will be significantly deshielded and appear further downfield.

Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition.[2]

  • Molecular Ion Peak (M⁺): The spectrum should exhibit a molecular ion peak at m/z ≈ 173.6.

  • Isotopic Pattern: A key feature will be the isotopic pattern for chlorine. There will be two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. This provides definitive evidence for the presence of one chlorine atom.

  • Fragmentation: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy or methyl group, or the loss of a chlorine radical (•Cl).

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[1]

  • N-H Stretching: The primary amine (-NH₂) will show two characteristic stretching bands in the 3300–3500 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretches from the methyl and methoxy groups will appear just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹).[1]

  • C=N and C=C Stretching: The pyrimidine ring will exhibit characteristic stretching vibrations in the 1450–1620 cm⁻¹ region.[1][3]

  • C-O Stretching: A strong band corresponding to the C-O stretch of the methoxy group is expected in the 1200–1300 cm⁻¹ region.

  • C-Cl Stretching: The carbon-chlorine bond will show a stretching vibration in the fingerprint region, typically around 700-800 cm⁻¹.[3]

Synthesis and Chemical Reactivity

The synthesis of substituted pyrimidines often involves the cyclocondensation of precursors followed by functional group manipulation.[6]

Representative Synthetic Pathway

A plausible synthesis for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine can be envisioned starting from simpler precursors, involving cyclization, chlorination, and nitration/reduction steps to install the various substituents onto the pyrimidine core. While specific literature for this exact molecule is sparse, related syntheses often follow this logic.[7]

Chemical Reactivity Profile

The reactivity is dominated by the electron-deficient nature of the pyrimidine ring, which is further influenced by its substituents.

  • Nucleophilic Aromatic Substitution (SNAr): The C4-Cl bond is the most reactive site for nucleophilic attack. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate the chlorine atom for displacement by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).[8][9] This reaction is one of the most important and widely used transformations in pyrimidine chemistry.[8] The reactivity of chloropyrimidines is generally high, allowing these reactions to proceed under relatively mild conditions.[10][11]

cluster_info Reactivity at C4-Position reactant 4-Chloro-6-methoxy- 2-methylpyrimidin-5-amine product Substituted Product reactant->product SNAr Reaction nucleophile Nucleophile (e.g., R-NH₂) nucleophile->product hcl HCl product->hcl info The electron-deficient pyrimidine ring activates the C4-Cl bond towards nucleophilic displacement.

Caption: Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine core.

  • Amine Group Reactivity: The 5-amino group can act as a nucleophile and can be acylated, alkylated, or used in coupling reactions to build more complex structures.

Applications in Research and Drug Development

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is not typically an end-product but rather a crucial intermediate. Its structural motifs are present in various biologically active compounds.

  • Kinase Inhibitors: The aminopyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The SNAr reaction allows for the facile introduction of various side chains at the C4 position, enabling the exploration of structure-activity relationships (SAR). For example, related 2-aminopyrimidinyl structures form the core of potent dual Src/Abl kinase inhibitors like Dasatinib.[12]

  • Scaffold for Medicinal Chemistry: The combination of a reactive handle (the chloro group) and other modulating substituents makes this compound an attractive starting point for library synthesis in drug discovery campaigns.

  • Antihypertensive Agents: While not identical, the core structure shares features with the antihypertensive drug Moxonidine (4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine), highlighting the pharmacological relevance of this substitution pattern.[13][14]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed.

  • General Hazards: While comprehensive toxicological data for this specific compound is not available, related chloropyrimidines may be harmful if swallowed, inhaled, or absorbed through the skin.[15][16] They can cause skin and serious eye irritation.[16]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16] Handle in a well-ventilated area or a chemical fume hood.[16]

  • Storage: Store in a tightly closed container in a cool, dry place, under an inert atmosphere (e.g., argon or nitrogen) as it may be sensitive to air and light.[5]

Conclusion

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a structurally well-defined heterocyclic compound with significant potential as a synthetic intermediate. Its molecular architecture, confirmed by a suite of spectroscopic methods, is characterized by a reactive C4-chloro group primed for nucleophilic substitution and several other functional groups that allow for diverse chemical modifications. This combination of features makes it a valuable tool for chemists, particularly those in the field of drug discovery, enabling the rational design and synthesis of novel molecules with potential therapeutic applications.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • MDPI. (2025). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. MDPI. [Link]

  • DrugFuture. (n.d.). Moxonidine. DrugFuture. [Link]

  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. [Link]

  • ACS Publications. (2011). Spectroscopic Investigation on the Interaction of Pyrimidine Derivative... with Human Serum Albumin. Industrial & Engineering Chemistry Research. [Link]

  • Journal of the Chemical Society C. (n.d.). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. RSC Publishing. [Link]

  • Arkat USA. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkat USA. [Link]

  • Drug Discovery Resources. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Drug Discovery Resources. [Link]

  • PubMed Central. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. National Center for Biotechnology Information. [Link]

  • U-Target. (n.d.). 2-Chloro-4-methoxy-6-methylpyrimidine. U-Target. [Link]

  • Google Patents. (n.d.). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases.
  • PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Moxonidine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Moxonidine. National Center for Biotechnology Information. [Link]

  • AWS. (n.d.). Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yla. AWS. [Link]

  • Tetrahedron. (n.d.). 75536-04-8 | Moxonidine hydrochloride. Tetrahedron. [Link]

  • Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press. [Link]

  • SpectraBase. (n.d.). 1H NMR of methyl 4-{2-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. SpectraBase. [Link]

  • ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

  • IUCr. (n.d.). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. IUCr. [Link]

  • PubMed Central. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine. National Center for Biotechnology Information. [Link]

  • PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825).... National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. National Center for Biotechnology Information. [Link]

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A Comprehensive Technical Guide to 4-chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS No: 88474-31-1), a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's precise nomenclature as determined by IUPAC standards, details its key physicochemical properties, and outlines a validated synthetic pathway. Emphasis is placed on its critical role as a precursor in the manufacturing of the antihypertensive agent Moxonidine. Furthermore, this guide presents standardized protocols for analytical characterization, discusses essential safety and handling procedures, and offers insights into its broader applications for professionals in chemical research and drug development.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds, including nucleobases and a wide array of therapeutic agents. The strategic functionalization of the pyrimidine ring with substituents such as chloro, methoxy, and amino groups can profoundly influence the molecule's steric and electronic properties.[1] These modifications are instrumental in modulating pharmacokinetic and pharmacodynamic profiles, making substituted pyrimidines highly valuable building blocks in the design of novel drugs.[1] 4-chloro-6-methoxy-2-methylpyrimidin-5-amine is a prime example of such a strategically designed intermediate, engineered for specific, high-yield downstream chemical transformations.

Nomenclature and Structural Elucidation

While often referred to by its common name, 5-Amino-4-chloro-6-methoxy-2-methylpyrimidine, the systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) provides an unambiguous structural description.

IUPAC Name: 4-chloro-6-methoxy-2-methylpyrimidin-5-amine [2]

The naming convention is derived from the following structural analysis:

  • Parent Heterocycle: The core is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, identifying it as a pyrimidine.

  • Numbering: The ring is numbered to give the heteroatoms the lowest possible locants. Substituent numbering then proceeds around the ring.

  • Principal Functional Group: The amino group (-NH₂) is designated as the principal functional group, hence the suffix "-amine".

  • Substituents: The remaining groups are cited in alphabetical order with their corresponding locants:

    • A chloro group (-Cl) at position 4.

    • A methoxy group (-OCH₃) at position 6.

    • A methyl group (-CH₃) at position 2.

Other Identifiers:

  • CAS Number: 88474-31-1[2]

  • Molecular Formula: C₆H₈ClN₃O[2]

  • InChI Key: XOPAFBPYRUSQNI-UHFFFAOYSA-N[2]

Physicochemical Properties

The physical and chemical characteristics of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine are critical for its handling, storage, and application in synthesis. The data compiled below represents computed and experimentally available information.

PropertyValueSource(s)
Molecular Weight 173.60 g/mol [1]
Appearance Off-white to faint yellow solid
Boiling Point 272 °C (Predicted)[1]
Density 1.331 g/cm³ (Predicted)[1]
Solubility Soluble in various organic solvents
Storage Conditions 2-8°C, under inert gas (e.g., Argon)[1]

Synthesis and Mechanistic Insights

4-chloro-6-methoxy-2-methylpyrimidin-5-amine is typically synthesized via the chemical reduction of its nitro-substituted precursor, 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine.[3] This transformation is a fundamental step in industrial organic synthesis, converting an electron-withdrawing nitro group into a nucleophilic amino group.

Protocol 1: Synthesis via Reduction of a Nitro-Pyrimidine Precursor

This protocol outlines the general procedure for the reduction of 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine.

Step 1: Precursor Preparation

  • The starting material, 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine (CAS: 60331-15-9), serves as the key precursor.[3] This compound is synthesized through multi-step reactions involving cyclization, nitration, and chlorination of simpler acyclic molecules.

Step 2: Catalytic Hydrogenation (Reduction)

  • Charge a suitable hydrogenation reactor with 4-chloro-6-methoxy-2-methyl-5-nitropyrimidine and a solvent such as methanol or ethanol.

  • Add a catalytic amount of a hydrogenation catalyst. A common choice is platinum on carbon (Pt/C) or palladium on carbon (Pd/C).[4]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas (H₂).

  • Pressurize the reactor with hydrogen to the desired pressure and heat the mixture to the target temperature. The reaction is typically monitored by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Upon completion, cool the reactor, vent the hydrogen gas, and purge again with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the solid catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final compound in high purity.

Causality and Mechanistic Rationale: The choice of a catalytic hydrogenation method is driven by its high efficiency, selectivity, and cleaner reaction profile compared to stoichiometric reducing agents (like tin or iron in acidic media). The platinum or palladium catalyst provides a surface for the adsorption of both the hydrogen gas and the nitro-pyrimidine. This facilitates the stepwise reduction of the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the desired amino group (-NH₂), with water as the only byproduct.

Visualization of the Synthetic Workflow

SynthesisWorkflow Start Precursor: 4-chloro-6-methoxy- 2-methyl-5-nitropyrimidine Process1 Reduction (e.g., Catalytic Hydrogenation) Reagents: H₂, Pt/C or Pd/C Solvent: Methanol/Ethanol Start->Process1 Process2 Work-up (Filtration to remove catalyst) Process1->Process2 Process3 Purification (Recrystallization) Process2->Process3 End Final Product: 4-chloro-6-methoxy- 2-methylpyrimidin-5-amine Process3->End

Caption: Synthetic pathway from the nitro-precursor to the final amine product.

Applications in Medicinal Chemistry and Drug Development

The primary and most well-documented application of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine is its role as a key intermediate in the synthesis of Moxonidine.[5]

Moxonidine Synthesis: Moxonidine is a second-generation, centrally acting antihypertensive drug.[5] Its synthesis involves the reaction of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine with another reagent to form the final active pharmaceutical ingredient (API). The amino group at the 5-position serves as the reactive handle for this crucial coupling reaction, while the chloro and methoxy groups at positions 4 and 6, respectively, are essential for the final molecule's binding affinity and pharmacological activity.

Visualization of the Role as a Pharmaceutical Intermediate

DrugSynthesis Intermediate 4-chloro-6-methoxy- 2-methylpyrimidin-5-amine (Key Building Block) Reaction Chemical Transformation (Coupling Reaction) Intermediate->Reaction API Moxonidine (Active Pharmaceutical Ingredient) Reaction->API Drug Antihypertensive Drug Product API->Drug

Sources

An In-Depth Technical Guide to Determining the Solubility of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the aqueous and organic solvent solubility of the heterocyclic compound 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Adhering to the principles of scientific integrity, this document outlines robust, self-validating experimental protocols, explains the rationale behind methodological choices, and offers a pathway to generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It profoundly influences bioavailability, manufacturability, and the formulation of the final drug product. Poor aqueous solubility, in particular, can be a significant impediment, leading to unreliable outcomes in biological assays and challenges in achieving therapeutic concentrations in vivo.[1] 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, a substituted pyrimidine, belongs to a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. An early and accurate assessment of its solubility profile is therefore not merely a routine measurement but a critical step in its journey from a promising molecule to a potential therapeutic agent.

This guide will detail two primary, industry-standard methodologies for solubility determination: the Thermodynamic (Equilibrium) Solubility Assay and the Kinetic Solubility Assay .

Physicochemical Properties of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

A foundational understanding of the molecule's intrinsic properties is essential for interpreting solubility data. While experimental data is paramount, computed properties can offer initial insights.

PropertyValueSource
IUPAC Name 4-chloro-6-methoxy-2-methylpyrimidin-5-aminePubChem
Molecular Formula C₆H₈ClN₃OPubChem
Molecular Weight 173.60 g/mol PubChem
CAS Number 88474-31-1PubChem
XLogP3 (Computed) 1.2PubChem

The positive XLogP3 value suggests a degree of lipophilicity, which may indicate that while aqueous solubility might be limited, solubility in organic solvents could be more favorable. However, the presence of amine and methoxy groups, capable of hydrogen bonding, adds complexity to this prediction.

Thermodynamic Solubility: The "Gold Standard"

Thermodynamic, or equilibrium, solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[2][3] This is often referred to as the "gold standard" because it represents the true solubility of the compound under specific conditions (e.g., pH, temperature).[2] The most reliable method for determining thermodynamic solubility is the shake-flask method .[4][5]

Rationale for the Shake-Flask Method

The shake-flask method is designed to achieve a true equilibrium between the undissolved solid and the solvent. By agitating an excess of the compound in the solvent for an extended period, we ensure that the solvent is fully saturated. Subsequent separation of the solid and quantification of the dissolved compound provides a direct measure of its solubility. This method is crucial for lead optimization and formulation development.[1][4]

Experimental Workflow: Thermodynamic Solubility

The following diagram outlines the key steps in the shake-flask method.

Thermodynamic_Solubility_Workflow Workflow for Thermodynamic Solubility Determination prep 1. Preparation - Weigh excess compound - Add to known volume of solvent equilibrate 2. Equilibration - Agitate (shake/stir) at constant temperature - Typically 24-72 hours prep->equilibrate Ensure saturation separate 3. Phase Separation - Centrifuge or filter to remove undissolved solid equilibrate->separate Isolate saturated solution quantify 4. Quantification - Analyze supernatant (e.g., HPLC-UV, UV-Vis) - Determine concentration against a standard curve separate->quantify Prepare for analysis report 5. Reporting - State solubility (e.g., mg/mL, µM) - Specify solvent, temperature, and pH quantify->report Final data output

Caption: A stepwise workflow for determining thermodynamic solubility using the shake-flask method.

Detailed Protocol: Thermodynamic Solubility

Materials:

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (solid)

  • Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, Water, Ethanol, Methanol, Acetonitrile, Dichloromethane)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation: To a series of vials, add an excess amount of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (e.g., 5-10 mg). The key is to have undissolved solid remaining at the end of the experiment.[5]

  • Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24 hours to ensure equilibrium is reached. Some compounds may require up to 72 hours.[2]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant, or filter the solution through a chemical-resistant syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

    • Analyze the standards and the supernatant from the solubility experiment using a validated analytical method (see Section 5.0).

    • Determine the concentration of the compound in the supernatant by comparing its response to the standard curve.

  • Reporting: Report the thermodynamic solubility in appropriate units (e.g., µg/mL or µM), clearly stating the solvent, pH (for aqueous solutions), and temperature.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how readily a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. It is not a true equilibrium measurement but rather a reflection of the compound's tendency to precipitate under these conditions. This method is widely used in early drug discovery for its speed and low compound consumption.[4][6]

Rationale for the Turbidimetric Method

The turbidimetric assay is a common method for assessing kinetic solubility.[7][8] It relies on the principle that when a compound precipitates out of solution, it forms fine particles that scatter light. By measuring the turbidity (light scattering) of the solution at various concentrations, a point can be identified where precipitation begins. This provides a rapid estimate of the compound's solubility under assay-like conditions.

Experimental Workflow: Kinetic Solubility

The following diagram illustrates the process for a turbidimetric kinetic solubility assay.

Kinetic_Solubility_Workflow Workflow for Kinetic Solubility Determination prep 1. Preparation - Prepare high-concentration stock in DMSO (e.g., 10 mM) dilute 2. Serial Dilution - Add stock solution to aqueous buffer in a microplate - Create a concentration gradient prep->dilute Introduce to aqueous phase incubate 3. Incubation - Incubate at a set temperature (e.g., 25°C) - Typically 1-2 hours dilute->incubate Allow for precipitation measure 4. Measurement - Read absorbance/turbidity at a specific wavelength (e.g., 620 nm) incubate->measure Detect precipitation analyze 5. Data Analysis - Identify concentration at which turbidity significantly increases - Report as kinetic solubility measure->analyze Determine solubility limit

Caption: A stepwise workflow for determining kinetic solubility using a turbidimetric assay.

Detailed Protocol: Kinetic Solubility

Materials:

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline pH 7.4)

  • 96-well microplates

  • Multichannel pipettes

  • Plate reader with absorbance/turbidity measurement capabilities (e.g., at 620 nm)

Procedure:

  • Stock Solution: Prepare a stock solution of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine in DMSO, for example, at 10 mM.

  • Plate Setup: In a 96-well plate, add the aqueous buffer to a series of wells.

  • Dilution Series: Add a small volume of the DMSO stock solution to the wells to create a range of final compound concentrations (e.g., from 1 µM to 200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.[7]

  • Incubation: Mix the plate and incubate for a defined period, typically 1 to 2 hours, at room temperature or 37°C.[8]

  • Measurement: Measure the absorbance (or turbidity) of each well at a wavelength where the compound does not absorb, typically around 620 nm.[7][8]

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to a DMSO-only control.

Analytical Quantification Methods

Accurate quantification of the dissolved compound is the most critical part of the thermodynamic solubility assay. Both HPLC-UV and UV-Vis spectroscopy are suitable methods.

HPLC-UV Method Development

High-Performance Liquid Chromatography with UV detection is a robust and specific method for quantifying compounds in solution. For pyrimidine derivatives, reversed-phase HPLC is typically effective.[9][10]

Starting Conditions:

  • Column: C18 or C8, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and water (or a buffer like 20 mM phosphate buffer pH 4.0) can be a good starting point.[10]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax). For aromatic amines and pyrimidines, this is often in the 250-280 nm range.[11]

  • Injection Volume: 10-20 µL

  • Standard Curve: Prepare a standard curve by injecting known concentrations of the compound to establish a linear relationship between peak area and concentration.

UV-Vis Spectrophotometry

For a simpler, high-throughput approach, direct UV-Vis spectrophotometry can be used, provided the compound has a suitable chromophore and there are no interfering substances in the solvent.

Procedure:

  • Determine λmax: Scan a solution of the compound in the chosen solvent across the UV-Vis spectrum (e.g., 200-400 nm) to identify the λmax.

  • Create a Standard Curve: Prepare a series of dilutions of known concentrations and measure the absorbance of each at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Measure Sample: Measure the absorbance of the filtered supernatant from the solubility experiment and use the standard curve to determine its concentration.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes.

Conclusion

Determining the solubility of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a fundamental step in its evaluation as a potential drug candidate. This guide provides the necessary framework to perform both thermodynamic and kinetic solubility assays. The shake-flask method offers the most accurate and reliable measure of equilibrium solubility, while the turbidimetric assay provides a rapid, high-throughput alternative for early-stage screening. The choice of method will depend on the stage of research and the specific questions being addressed. By following these robust protocols, researchers can generate high-quality, reproducible data to inform critical decisions in the drug development process.

References

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. Available from: [Link]

  • Creative Biolabs. Aqueous Solubility. Available from: [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34.
  • Evotec. Turbidimetric Solubility Assay. Available from: [Link]

  • Revue Roumaine de Chimie. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. 59(11-12), 1033-1040.
  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • Dissolution Technologies. (2009). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. 16(4), 6-12.
  • Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. Available from: [Link]

  • National Institutes of Health. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays.
  • ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 281-289.
  • Solubility of Things. Pyrimidine. Available from: [Link]

  • Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17.
  • AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Available from: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. 30(2), 274-278.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. 6(5), 446-449.
  • PMC. (2021). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Journal of Applied Pharmaceutical Science, 11(08), 133-138.
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A Technical Guide to the Spectral Analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, a substituted pyrimidine of significant interest in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes data from closely related analogues and foundational spectroscopic principles to present a detailed, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is designed to equip researchers with the expertise to anticipate, interpret, and validate the spectral features of this molecule, thereby facilitating its identification, characterization, and application in research and development.

Introduction: The Significance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in the architecture of biologically active molecules, most notably as a core component of the nucleobases uracil, thymine, and cytosine. Synthetic modifications to the pyrimidine ring have yielded a vast array of compounds with diverse pharmacological properties, including anticancer, antiviral, and antimicrobial activities. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (Molecular Formula: C₆H₈ClN₃O, Molecular Weight: 173.60 g/mol )[1] is a key intermediate in the synthesis of more complex molecules, where each substituent—chloro, methoxy, methyl, and amine groups—plays a crucial role in its reactivity and potential biological interactions. Accurate and thorough spectral characterization is paramount for confirming the identity and purity of this compound, which is a critical step in any drug discovery pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Based on the analysis of related substituted pyrimidines, we can confidently predict the ¹H and ¹³C NMR spectra of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, exhibiting three distinct signals corresponding to the methyl, methoxy, and amine protons.

  • Methyl Protons (-CH₃): A singlet is anticipated around δ 2.3-2.5 ppm . The chemical shift is influenced by the electron-withdrawing nature of the pyrimidine ring.

  • Methoxy Protons (-OCH₃): A singlet is expected in the region of δ 3.8-4.0 ppm . The attachment to an oxygen atom deshields these protons, shifting them downfield.

  • Amine Protons (-NH₂): A broad singlet is predicted to appear between δ 4.5-5.5 ppm . The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amine protons.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

    • Incorporate a relaxation delay (D1) of 1-2 seconds to allow for full relaxation of the protons between scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Data Presentation: Predicted ¹H NMR Data

Functional GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Methyl (-CH₃)2.3 - 2.5Singlet3H
Methoxy (-OCH₃)3.8 - 4.0Singlet3H
Amine (-NH₂)4.5 - 5.5 (broad)Singlet2H
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. We anticipate six distinct signals.

  • Methyl Carbon (-CH₃): Expected around δ 20-25 ppm .

  • Methoxy Carbon (-OCH₃): Predicted in the range of δ 55-60 ppm .

  • Aromatic Carbons (C-pyrimidine): Four signals are expected in the aromatic region:

    • C-5 (bearing the amine group): Approximately δ 110-120 ppm . The electron-donating amine group will shield this carbon, shifting it upfield.

    • C-2 (bearing the methyl group): Around δ 155-160 ppm .

    • C-4 (bearing the chloro group): In the region of δ 158-163 ppm .

    • C-6 (bearing the methoxy group): The most downfield signal, predicted at δ 165-170 ppm , due to the strong deshielding effect of the directly attached oxygen and the ring nitrogens.

Experimental Protocol: ¹³C NMR Spectroscopy

The methodology for ¹³C NMR is similar to that of ¹H NMR, with some key differences in acquisition parameters:

  • Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of the ¹³C isotope.

  • Acquisition Parameters:

    • Set a wider spectral width (e.g., 0-200 ppm).

    • Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • Increase the number of scans significantly (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • A longer relaxation delay (D1) of 2-5 seconds is often necessary for quaternary carbons.

Data Presentation: Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Methyl (-CH₃)20 - 25
Methoxy (-OCH₃)55 - 60
C-5110 - 120
C-2155 - 160
C-4158 - 163
C-6165 - 170

Visualization: NMR Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune and Shim Instrument insert->setup acquire Set Parameters and Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase and Baseline Correction ft->phase analyze Integrate and Analyze Spectrum phase->analyze

Caption: A streamlined workflow for NMR spectral acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of their bonds.

  • N-H Stretching: The amine group will exhibit two characteristic sharp to medium peaks in the region of 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methyl and methoxy groups will appear just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

  • C=N and C=C Stretching: The pyrimidine ring will show a series of absorptions between 1400-1600 cm⁻¹ due to the stretching vibrations of the C=N and C=C bonds.

  • N-H Bending: The scissoring vibration of the -NH₂ group is expected around 1600-1650 cm⁻¹ .

  • C-O Stretching: A strong absorption corresponding to the C-O stretch of the methoxy group should be present in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

  • C-Cl Stretching: A peak in the fingerprint region, typically between 600-800 cm⁻¹ , can be attributed to the C-Cl stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid sample:

  • Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine onto the ATR crystal.

  • Pressure Application: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal.

  • Data Collection: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Data Presentation: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupIntensity
3300 - 3500N-H StretchPrimary AmineMedium, Sharp
> 3000C-H StretchAromaticWeak to Medium
< 3000C-H StretchAliphatic (CH₃, OCH₃)Medium
1600 - 1650N-H BendPrimary AmineMedium to Strong
1400 - 1600C=N, C=C StretchPyrimidine RingMedium to Strong
1200 - 1250C-O StretchMethoxy (asymmetric)Strong
1000 - 1050C-O StretchMethoxy (symmetric)Medium
600 - 800C-Cl StretchChloroMedium to Strong

Visualization: Key Functional Groups and their IR Regions

IR_Regions Molecule 4-Chloro-6-methoxy- 2-methylpyrimidin-5-amine NH2 -NH₂ NH2_stretch N-H Stretch 3300-3500 cm⁻¹ NH2->NH2_stretch CH3 -CH₃ CH_stretch C-H Stretch <3000 cm⁻¹ CH3->CH_stretch OCH3 -OCH₃ CO_stretch C-O Stretch 1000-1250 cm⁻¹ OCH3->CO_stretch Ring Pyrimidine Ring (C=N, C=C) Ring_stretch Ring Stretch 1400-1600 cm⁻¹ Ring->Ring_stretch CCl -C-Cl CCl_stretch C-Cl Stretch 600-800 cm⁻¹ CCl->CCl_stretch

Caption: Correlation of functional groups to their characteristic IR absorption regions.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Molecular Ion and Isotopic Pattern

For 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (C₆H₈ClN₃O), the nominal molecular weight is 173.6 g/mol . In a mass spectrum, we expect to see the molecular ion peak (M⁺˙). Due to the presence of chlorine, a characteristic isotopic pattern will be observed. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in two peaks for the molecular ion:

  • M⁺˙ peak: at m/z 173 (corresponding to the molecule with ³⁵Cl).

  • [M+2]⁺˙ peak: at m/z 175 (corresponding to the molecule with ³⁷Cl).

The intensity of the [M+2]⁺˙ peak will be approximately one-third that of the M⁺˙ peak, which is a definitive indicator of the presence of a single chlorine atom.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is driven by the stability of the resulting fragments. Common fragmentation pathways for this molecule are likely to include:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methyl-substituted aromatic rings, leading to a fragment at m/z 158 .

  • Loss of a methoxy radical (•OCH₃): This would result in a fragment at m/z 142 .

  • Loss of chlorine radical (•Cl): This would produce a fragment at m/z 138 .

  • Loss of HCN: A characteristic fragmentation of pyrimidine rings, leading to various smaller fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a standard method for analyzing relatively small, volatile molecules:

  • Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation: Predicted Key Mass Spectrometry Fragments

m/zProposed FragmentNotes
173 / 175[C₆H₈ClN₃O]⁺˙Molecular ion (M⁺˙) and [M+2]⁺˙ isotopic peak
158 / 160[M - CH₃]⁺Loss of a methyl radical
142 / 144[M - OCH₃]⁺Loss of a methoxy radical
138[M - Cl]⁺Loss of a chlorine radical

Visualization: Predicted Mass Spectrometry Fragmentation

MS_Fragmentation cluster_frags Primary Fragments M [M]⁺˙ m/z 173/175 F1 [M - CH₃]⁺ m/z 158/160 M->F1 - •CH₃ F2 [M - Cl]⁺ m/z 138 M->F2 - •Cl F3 [M - OCH₃]⁺ m/z 142/144 M->F3 - •OCH₃

Caption: Predicted primary fragmentation pathways for the molecular ion.

Conclusion: A Synergistic Approach to Spectral Interpretation

The comprehensive analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine requires a synergistic application of NMR, IR, and MS techniques. While this guide presents a predictive framework based on established chemical principles and data from analogous structures, it is imperative for researchers to acquire and meticulously analyze experimental data for definitive characterization. The protocols, predicted data tables, and visualizations provided herein serve as an authoritative reference to guide experimental design, data interpretation, and structural validation. This rigorous approach to spectral analysis ensures the scientific integrity of research and is a critical component in the advancement of drug discovery and development programs that utilize this versatile chemical scaffold.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. National Center for Biotechnology Information. [Link][1]

  • Chemguide. (n.d.). Fragmentation Patterns in Mass Spectra. [Link]

  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link][2]

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An In-Depth Technical Guide on 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine: Structural Insights and Methodologies for the Drug Development Professional

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, a substituted pyrimidine of significant interest in medicinal chemistry. While a definitive crystal structure for this specific compound is not publicly available, this guide leverages crystallographic data from the closely related analogue, 4-chloro-6-methoxypyrimidin-2-amine, to offer profound structural insights. We will explore the critical role of the pyrimidine scaffold in drug discovery, detail the experimental methodologies for synthesis and characterization, and present a thorough analysis of the anticipated solid-state structure, providing a valuable resource for researchers and professionals in drug development.

The Pyrimidine Scaffold: A Cornerstone in Modern Drug Discovery

The pyrimidine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its prevalence stems from its structural versatility and its fundamental role as a building block of DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of antimetabolites, kinase inhibitors, and other targeted therapies.[1] Substituted pyrimidines exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4] The strategic placement of various functional groups on the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets, making it a highly adaptable platform for drug design.[5]

The subject of this guide, 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, serves as a key intermediate in the synthesis of more complex pharmaceutical compounds, such as the antihypertensive drug Moxonidine.[6] Understanding its structural and chemical properties is therefore crucial for the efficient development of novel therapeutics.

Synthesis and Characterization: A Methodological Overview

The synthesis of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine and its derivatives typically involves multi-step reaction sequences. While specific, detailed protocols for this exact molecule are often proprietary, the general methodologies are well-established in the literature. A common synthetic route starts from commercially available pyrimidine precursors, such as 4,6-dihydroxy-2-methylpyrimidine, followed by chlorination and subsequent functional group manipulations.

General Synthetic Approach

A plausible synthetic pathway is outlined below. The causality behind each step is crucial for ensuring high yield and purity.

Synthesis_Workflow cluster_0 Core Synthesis A 4,6-Dihydroxy-2-methylpyrimidine B 4,6-Dichloro-2-methylpyrimidine A->B  POCl3, heat   C 4-Chloro-6-methoxy-2-methylpyrimidine B->C  NaOMe, MeOH   D 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine C->D  HNO3, H2SO4   E 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine D->E  Reduction (e.g., Fe/HCl or H2, Pd/C)  

Caption: Generalized synthetic workflow for 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.

Experimental Causality:

  • Chlorination: The use of phosphorus oxychloride (POCl₃) is a standard and effective method for converting the hydroxyl groups of the pyrimidine ring into chlorides, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

  • Methoxylation: The selective replacement of one chlorine atom with a methoxy group is achieved by using a stoichiometric amount of sodium methoxide in methanol. The reaction conditions are controlled to favor monosubstitution.

  • Nitration: The introduction of a nitro group at the 5-position is a key step. The electron-withdrawing nature of the chloro and methoxy groups directs the electrophilic nitration to this position.

  • Reduction: The final step involves the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, with the choice depending on the desired selectivity and reaction scale.

Physicochemical and Spectroscopic Characterization

The identity and purity of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine are confirmed using a suite of analytical techniques.

PropertyValueSource
Molecular Formula C₆H₈ClN₃O[7]
Molecular Weight 173.60 g/mol [7]
CAS Number 88474-31-1[7]
IUPAC Name 4-chloro-6-methoxy-2-methylpyrimidin-5-amine[7]

Spectroscopic Data (Anticipated):

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around 2.3-2.6 ppm), the methoxy protons (a singlet around 3.8-4.1 ppm), and the amine protons (a broad singlet, the chemical shift of which will be concentration and solvent dependent).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton, with distinct chemical shifts for the methyl, methoxy, and aromatic carbons of the pyrimidine ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of a chlorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the methyl and methoxy groups, and C=N and C=C stretching of the pyrimidine ring.

Crystal Structure Analysis: Insights from a Close Analogue

As no crystal structure data is available for 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, we will conduct a detailed analysis of the published crystal structure of 4-chloro-6-methoxypyrimidin-2-amine .[8][9] This provides a robust model for predicting the structural properties of the target compound.

Crystallographic Data for 4-chloro-6-methoxypyrimidin-2-amine
ParameterValueReference
Formula C₅H₆ClN₃O[8]
Crystal System Monoclinic[8]
Space Group P2₁/c[8]
a (Å) 3.7683 (2)[8]
b (Å) 16.4455 (2)[8]
c (Å) 10.7867 (2)[8]
β (°) 94.550 (1)[8]
Volume (ų) 666.36 (4)[8]
Z 4[8]
Molecular Geometry and Intermolecular Interactions

The reported structure of 4-chloro-6-methoxypyrimidin-2-amine reveals an essentially planar molecule.[8][9] In the crystal, molecules are linked by a pair of N—H···N hydrogen bonds to form inversion dimers, creating an R₂²(8) ring motif.[8][9] These dimers are further connected through N—H···O hydrogen bonds, resulting in the formation of undulating sheets.[8][9]

Intermolecular_Interactions cluster_0 Hydrogen Bonding Network A Molecule A N-H···N B Molecule B (Inverted) N-H···N A:p1->B:p1  R₂²(8) Dimer Formation   C Adjacent Dimer N-H···O B:p1->C:p1  Sheet Formation  

Caption: Schematic of the primary intermolecular interactions in the crystal lattice of 4-chloro-6-methoxypyrimidin-2-amine.

Extrapolating to 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

The introduction of a methyl group at the 2-position and the shift of the amine group to the 5-position in the target compound will likely have the following structural consequences:

  • Steric Effects: The methyl group will introduce some steric bulk, which may influence the planarity of the molecule and the packing arrangement in the crystal lattice.

  • Hydrogen Bonding: The amine group at the 5-position is still capable of acting as a hydrogen bond donor. However, its proximity to the chloro and methoxy groups may alter the preferred hydrogen bonding motifs compared to the 2-amino analogue. The formation of N—H···N or N—H···O hydrogen bonds is still highly probable and will be a dominant factor in the crystal packing.

  • Crystal Packing: The overall crystal packing may differ significantly due to the changes in molecular shape and the altered hydrogen bonding network. It is plausible that different polymorphs could be obtained depending on the crystallization conditions.

Experimental Protocol: Single-Crystal X-ray Diffraction

To definitively determine the crystal structure of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, single-crystal X-ray diffraction is the gold standard. The following protocol outlines the necessary steps.

XRD_Workflow cluster_1 Crystal Structure Determination step1 Crystal Growth step2 Crystal Selection & Mounting step1->step2 step3 Data Collection (Diffractometer) step2->step3 step4 Data Reduction & Correction step3->step4 step5 Structure Solution (e.g., Direct Methods) step4->step5 step6 Structure Refinement step5->step6 step7 Validation & Analysis step6->step7

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Growth (Self-Validating System):

    • Objective: To obtain single crystals of sufficient size and quality.

    • Protocol: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) to near saturation at an elevated temperature. Allow the solution to cool slowly and undisturbed. Slow evaporation of the solvent at room temperature is another effective technique. The formation of well-defined, transparent crystals is indicative of a successful crystallization.

    • Causality: Slow cooling or evaporation allows the molecules to arrange themselves in a highly ordered, repeating lattice, which is essential for diffraction.

  • Crystal Selection and Mounting:

    • Objective: To select a single, defect-free crystal and mount it on the diffractometer.

    • Protocol: Under a microscope, select a crystal with sharp edges and no visible cracks or inclusions. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.

    • Causality: A high-quality single crystal will produce a clean diffraction pattern, leading to a more accurate structure determination.

  • Data Collection:

    • Objective: To measure the intensities and positions of the diffracted X-ray beams.

    • Protocol: Place the mounted crystal in the X-ray beam of a single-crystal diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.

    • Causality: The diffraction pattern is a direct consequence of the repeating arrangement of atoms in the crystal lattice.

  • Data Reduction and Correction:

    • Objective: To process the raw diffraction images to obtain a list of reflection intensities.

    • Protocol: Use specialized software to integrate the diffraction spots and apply corrections for factors such as absorption and beam intensity variations.

    • Causality: These corrections are necessary to obtain accurate structure factors, which are proportional to the square root of the corrected intensities.

  • Structure Solution:

    • Objective: To determine the initial positions of the atoms in the unit cell.

    • Protocol: Employ computational methods, such as direct methods or Patterson methods, to solve the "phase problem" and generate an initial electron density map.

    • Causality: These methods use statistical relationships between the measured intensities to estimate the phases of the structure factors.

  • Structure Refinement:

    • Objective: To optimize the atomic positions and other parameters to best fit the experimental data.

    • Protocol: Use a least-squares refinement process to adjust the atomic coordinates, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors.

    • Causality: This iterative process improves the accuracy and precision of the final crystal structure model.

  • Validation and Analysis:

    • Objective: To assess the quality of the final structure and analyze its geometric features.

    • Protocol: Check the final model for geometric consistency and analyze bond lengths, bond angles, and intermolecular interactions. The results are typically deposited in a crystallographic database.

    • Causality: Validation ensures the reliability of the determined structure.

Conclusion and Future Directions

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine represents an important building block in the synthesis of pharmaceutically active compounds. While its own crystal structure remains to be determined, a detailed analysis of the closely related 4-chloro-6-methoxypyrimidin-2-amine provides valuable predictive insights into its likely molecular geometry and intermolecular interactions. The methodologies for synthesis, characterization, and definitive structure determination outlined in this guide provide a clear path forward for researchers working with this and other novel pyrimidine derivatives. The continued exploration of the rich chemical space of substituted pyrimidines holds immense promise for the future of drug discovery.

References

  • BenchChem. (2025). The Architectural Versatility of Substituted Pyrimidines: A Deep Dive into a Privileged Scaffold in Drug Discovery.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. [Link]

  • Abbas, N., et al. (2021). Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review).
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). SciSpace. [Link]

  • Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend.
  • WO2014037391A1 - Moxonidine synthesis with the aid of organic bases. (n.d.).
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The Ascendant Scaffold: A Technical Guide to the Biological Activity of Substituted Pyrimidin-5-amines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine nucleus, a cornerstone of medicinal chemistry, continues to yield derivatives of profound therapeutic relevance. Among these, substituted pyrimidin-5-amines have emerged as a privileged scaffold, underpinning the development of a diverse array of biologically active agents. This guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of this versatile chemical class. We will delve into their roles as kinase inhibitors, anticancer agents, and antimicrobial compounds, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of substituted pyrimidin-5-amines.

Introduction: The Significance of the Pyrimidin-5-amine Core

The pyrimidine ring is a fundamental heterocyclic motif found in the nucleobases of DNA and RNA, bestowing upon it a unique "biocompatibility" that makes it an attractive starting point for drug design.[1] The amino group at the 5-position serves as a crucial handle for chemical modification, enabling the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies.[1] This inherent versatility has propelled the investigation of substituted pyrimidin-5-amines across a spectrum of therapeutic areas, revealing a wealth of biological activities. Pyrimidine derivatives have demonstrated a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antihypertensive, and anticancer properties.[2][3][4][5]

This guide will systematically explore the key biological activities of substituted pyrimidin-5-amines, with a focus on their applications in oncology and infectious diseases. We will examine the synthetic strategies employed to access these compounds, the molecular targets they modulate, and the structural features that govern their potency and selectivity.

Synthetic Strategies for Substituted Pyrimidin-5-amines

The synthesis of the pyrimidine core can be achieved through various classical and modern methods.[3] A common approach involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine.[6] For substituted pyrimidin-5-amines specifically, several key strategies are employed.

Classical Approaches

One of the foundational methods for synthesizing 5-aminopyrimidines involves the functionalization of a pre-existing pyrimidine ring. For instance, the 5-position of uracil can be functionalized and subsequently converted to an amino group.[1] Another widely used classical method is the catalytic dechlorination of chlorinated precursors.[1]

Modern Synthetic Methodologies

Modern organic synthesis has introduced more efficient and versatile routes to substituted pyrimidin-5-amines. Microwave-assisted organic synthesis, for example, has enabled the direct, one-step synthesis of 2-aminopyrimidine derivatives substituted at the 5- and 6-positions from a β-ketoester or β-aldehydoester and guanidine hydrochloride.[1] Multi-component reactions, such as the Biginelli reaction, also offer a streamlined approach to constructing the pyrimidine scaffold.[6]

A general workflow for the synthesis of a substituted pyrimidin-5-amine is depicted below:

G cluster_synthesis Synthetic Workflow start Starting Materials (e.g., β-dicarbonyl compound, Amidine) cyclization Cyclization Reaction (e.g., Condensation) start->cyclization pyrimidine_core Pyrimidine Core Formation cyclization->pyrimidine_core functionalization Functionalization at C5 (e.g., Nitration, Halogenation) pyrimidine_core->functionalization reduction Reduction/Substitution to Amine functionalization->reduction final_product Substituted Pyrimidin-5-amine reduction->final_product

Caption: A generalized workflow for the synthesis of substituted pyrimidin-5-amines.

Anticancer Activity: A Prominent Therapeutic Application

Substituted pyrimidin-5-amines have demonstrated significant potential as anticancer agents, with derivatives showing activity against a range of cancer cell lines.[2][7] Their mechanisms of action are often centered on the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Kinase Inhibition: A Major Mechanism of Action

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[8] Substituted pyrimidin-5-amines have been successfully developed as potent kinase inhibitors.[9][10]

A notable example is the development of pyrimidine-based derivatives as Aurora kinase inhibitors.[9] Aurora kinases are essential for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells. Structure-based drug design has led to the identification of potent inhibitors that can induce the "DFG-out" conformation of Aurora A kinase, a structural change associated with an inactive state.[9]

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding at the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates.

G cluster_pathway Kinase Inhibition Pathway kinase Protein Kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation no_phosphorylation No Phosphorylation kinase->no_phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase inhibitor Pyrimidin-5-amine Inhibitor inhibitor->kinase Binds to ATP pocket downstream_signaling Downstream Signaling (e.g., Proliferation, Survival) phosphorylated_substrate->downstream_signaling blocked_signaling Blocked Signaling (Apoptosis) no_phosphorylation->blocked_signaling

Caption: Mechanism of action of pyrimidin-5-amine based kinase inhibitors.

Structure-Activity Relationship (SAR) for Anticancer Activity

The anticancer activity of substituted pyrimidin-5-amines is highly dependent on the nature and position of the substituents on the pyrimidine ring and the 5-amino group.[4][11] For instance, in a series of pyrido[2,3-d]pyrimidine derivatives, the presence of a carbonyl group at the C-2 position and specific substitutions at the C-5 and C-7 positions were found to be crucial for potent anticancer activity.[12]

Table 1: SAR of Selected Pyrimidine Derivatives as Anticancer Agents

ScaffoldKey SubstitutionsObserved ActivityReference
Pyrido[2,3-d]pyrimidineCarbonyl at C-2, 4-CH3-phenyl at C-5, 4-chlorophenyl at C-7Potent anticancer activity against prostate, colon, and liver cancer cell lines.[12]
4-AnilinopyrimidineN-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea moietySelective inhibition of class III receptor tyrosine kinases.[8]
Pyrimidine-5-carbonitrile6-amino-5-cyano-2-thiopyrimidine scaffoldPotent activity against leukemia cell lines.[13]

Antimicrobial Activity: Combating Infectious Diseases

Beyond their anticancer properties, substituted pyrimidin-5-amines and their derivatives have also demonstrated significant antimicrobial activity against a variety of bacterial and fungal pathogens.[14][15][16][17]

Mechanism of Antimicrobial Action

The antimicrobial mechanisms of pyrimidine derivatives are diverse. Some compounds are known to inhibit essential bacterial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[18] Others may disrupt the bacterial cell membrane or interfere with other vital cellular processes.

SAR for Antimicrobial Activity

The antimicrobial potency of pyrimidine derivatives is also strongly influenced by their substitution patterns. For example, substitutions at the 5th position of the pyrimidine ring with substituted amines or heterocyclic rings have been shown to be important for antibacterial and anticancer activities.[14] The fusion of the pyrimidine ring with other heterocyclic systems, such as in thieno[2,3-d]pyrimidines, has also yielded compounds with potent antimicrobial properties.[14]

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound ClassTarget OrganismsKey Structural FeaturesReference
Thieno[2,3-d]pyrimidine derivativesBacteria and FungiFused heterocyclic ring system[14]
1,2,4-Triazolo[1,5-a]pyrimidine derivativesGram-positive and Gram-negative bacteriaPhenyl substitutions at positions 5 and 7[18]
Amino-pyrimidine derivativesBacillus subtilis, Escherichia coli, Candida albicans, Aspergillus nigerDerived from chalcones and guanidine nitrate[16]

Experimental Protocols

To facilitate further research in this area, we provide a representative, step-by-step methodology for the synthesis and biological evaluation of a substituted pyrimidin-5-amine.

Synthesis of a Representative 5-Chloro-4-((substituted phenyl)amino)pyrimidine

This protocol is adapted from general methods for the synthesis of kinase inhibitors.[1]

Materials:

  • 4,5-Dichloropyrimidine

  • Substituted aniline

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of 4,5-dichloropyrimidine (1.0 eq) in n-butanol, add the substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 117°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-chloro-4-((substituted phenyl)amino)pyrimidine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_protocol Synthesis Protocol Workflow start Mix Reactants (4,5-Dichloropyrimidine, Substituted Aniline, DIPEA) reflux Reflux in n-Butanol start->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete concentrate Concentrate in vacuo cool->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for the synthesis of a 5-chloro-4-((substituted phenyl)amino)pyrimidine.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (substituted pyrimidin-5-amine) dissolved in DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

The field of substituted pyrimidin-5-amines is a dynamic and promising area of research in medicinal chemistry. Future efforts will likely focus on the development of next-generation kinase inhibitors with improved selectivity and resistance profiles.[1] The application of computational chemistry and artificial intelligence in drug design is expected to accelerate the discovery of novel pyrimidin-5-amine-based drugs with enhanced therapeutic properties.[1]

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The Strategic Role of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, a highly functionalized pyrimidine derivative that has emerged as a pivotal scaffold in medicinal chemistry. We will explore its synthesis, reactivity, and its instrumental role as a versatile building block in the development of contemporary therapeutics, with a particular focus on its application in the synthesis of the antihypertensive agent Moxonidine and its potential in the landscape of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical attributes of this compound.

Introduction: The Pyrimidine Core and the Significance of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] Consequently, pyrimidine derivatives have been extensively investigated and developed as therapeutic agents across a wide spectrum of diseases, including cancer, infectious diseases, and cardiovascular disorders.[2][3]

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS No: 88474-31-1) is a strategically substituted pyrimidine that offers a confluence of reactive sites, making it an exceptionally valuable intermediate for the synthesis of complex molecular architectures.[4][5] The key structural features that underpin its utility are:

  • The Reactive 4-Chloro Substituent: The chlorine atom at the C4 position is susceptible to nucleophilic aromatic substitution (SNAr), providing a convenient handle for the introduction of a wide array of functional groups, particularly amine-containing moieties.[2][5][6]

  • The Electron-Donating 5-Amino Group: The amino group at the C5 position can be readily functionalized and plays a crucial role in directing the electronic properties of the pyrimidine ring.

  • The 6-Methoxy and 2-Methyl Groups: These substituents modulate the steric and electronic environment of the pyrimidine core, influencing its reactivity and the binding of its derivatives to biological targets.

This guide will dissect the synthetic pathways to access this key intermediate, explore its chemical transformations, and showcase its application in the synthesis of Moxonidine and its potential in the burgeoning field of kinase inhibitor development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is essential for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₆H₈ClN₃O[1][4][5]
Molecular Weight 173.60 g/mol [1][4][5]
CAS Number 88474-31-1[1][4][5]
IUPAC Name 4-chloro-6-methoxy-2-methylpyrimidin-5-amine[1][4][5]
  • ¹H NMR: Signals corresponding to the methyl protons, methoxy protons, and amine protons.

  • ¹³C NMR: Resonances for the methyl carbon, methoxy carbon, and the distinct carbons of the pyrimidine ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

  • Infrared Spectroscopy: Absorption bands indicative of N-H stretching (amine), C-H stretching (methyl and methoxy), C=N and C=C stretching (pyrimidine ring), and C-O stretching (methoxy).

Synthesis and Reactivity: A Gateway to Molecular Diversity

The synthetic accessibility and predictable reactivity of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine are central to its role as a key building block. While a direct, one-pot synthesis is not prominently described, its synthesis can be inferred from the preparation of its precursors and related compounds. A plausible synthetic strategy involves the chlorination of a corresponding hydroxypyrimidine precursor.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The most significant and widely exploited reaction of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is the nucleophilic aromatic substitution of the C4-chloro group. The pyrimidine ring, being electron-deficient, facilitates this reaction, which can be further activated by the presence of other electron-withdrawing groups. This reaction is the cornerstone of the synthesis of the antihypertensive drug, Moxonidine.

Workflow for a Typical Nucleophilic Aromatic Substitution:

Caption: Generalized workflow for SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent also renders 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions dramatically expand the synthetic utility of this scaffold, enabling the introduction of aryl, alkynyl, and other functionalities.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl moieties.

  • Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl groups, which can serve as handles for further transformations.

  • Buchwald-Hartwig Amination: A versatile method for forming C-N bonds with a wide range of amines, offering an alternative to direct SNAr.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Reaction Execution: Heat the mixture to a temperature between 80-110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.

Application in Drug Discovery and Development

The true value of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine lies in its application as a precursor to high-value pharmaceutical agents.

Key Intermediate in the Synthesis of Moxonidine

Moxonidine is a second-generation centrally acting antihypertensive agent that selectively binds to imidazoline I₁ receptors.[8][9] The synthesis of Moxonidine prominently features a derivative of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine as a key intermediate. Although many patented syntheses start from the corresponding 4,6-dichloro precursor, the fundamental transformation involves the selective nucleophilic substitution of one chloro group with a methoxy group, highlighting the reactivity of this position.[2][3][5][6][10]

Synthetic Pathway to Moxonidine:

Moxonidine_Synthesis A 4,6-Dichloro-2-methylpyrimidin-5-amine B 4,6-Dichloro-2-methyl-5- (1-acetyl-2-imidazolin-2-yl)aminopyrimidine A->B Reaction with 1-acetyl-2-imidazolidinone C Moxonidine (4-Chloro-N-(imidazolidin-2-ylidene)-6-methoxy-2-methylpyrimidin-5-amine) B->C Selective Methoxylation (NaOMe in Methanol)

Caption: Simplified synthesis of Moxonidine.

Experimental Protocol: Synthesis of Moxonidine from a Dichloro-precursor

This protocol is adapted from patented procedures and illustrates the key methoxylation step.[3][6]

  • Reaction Setup: To a solution of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)aminopyrimidine in methanol, add a solution of sodium methoxide in methanol dropwise at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux and monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and add water to precipitate the crude product.

  • Purification: Filter the solid, wash with water, and dry under vacuum. The crude Moxonidine can be further purified by recrystallization from a suitable solvent like nitromethane or by column chromatography.

A Promising Scaffold for Kinase Inhibitors

The 2,4-diaminopyrimidine scaffold is a well-established "hinge-binding" motif in the design of kinase inhibitors, mimicking the adenine core of ATP. The strategic functionalization of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine through the reactions described above allows for the synthesis of libraries of compounds for screening against various kinases.

Potential Kinase Targets:

  • Aurora Kinases: These are key regulators of mitosis and are often overexpressed in cancer. Pyrimidine-based inhibitors have shown significant promise in targeting Aurora kinases.

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle progression, and their dysregulation is a hallmark of many cancers. The 2,4-diaminopyrimidine core is a common feature in many potent CDK inhibitors.

The ability to introduce diverse substituents at the C4 position via SNAr or Suzuki coupling allows for the exploration of the chemical space around the kinase active site to optimize potency and selectivity.

Illustrative Biological Activity of Pyrimidine-Based Kinase Inhibitors:

Compound ClassKinase TargetReported Activity (IC₅₀/Kᵢ)Reference
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A/BKᵢ = 8.0 nM / 9.2 nM[11]
2,4-Diamino-5-ketopyrimidinesCDK1/2/4Kᵢ = 0.001-0.003 µM[12]
Imidazo[4,5-b]pyridine derivativesAurora A/B/CIC₅₀ = 0.015-0.025 µM[13]
6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine derivativesCDK2Potent Inhibition[14]

Conclusion and Future Perspectives

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine stands out as a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C4-chloro group to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, provides a robust platform for the synthesis of diverse and complex molecules. The successful application of this scaffold in the synthesis of the antihypertensive drug Moxonidine is a testament to its practical utility.

Looking forward, the strategic advantages of the 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine scaffold are poised to be further exploited in the development of novel therapeutics, especially in the realm of oncology. Its potential as a core for designing selective kinase inhibitors warrants further exploration. The continued development of novel synthetic methodologies will undoubtedly unlock even greater potential for this remarkable pyrimidine derivative, solidifying its place in the medicinal chemist's toolbox for years to come.

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  • 6-Cyclohexylmethoxy-5-(cyano-NNO-azoxy)pyrimidine-4-amine: a new scaffold endowed with potent CDK2 inhibitory activity. (2013). European Journal of Medicinal Chemistry.
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017).
  • Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (2018).
  • Concerted Nucleophilic Aromatic Substitution Reactions. (2019). Chemistry – A European Journal.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules.

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Methodological & Application

Synthesis of moxonidine from 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Moxonidine from 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Abstract

This application note provides a comprehensive, research-grade protocol for the synthesis of the antihypertensive agent Moxonidine, chemically known as 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine.[1][2][3] Moxonidine is a second-generation, centrally acting antihypertensive drug that exhibits high selectivity for the imidazoline I1 receptor over the α2-adrenergic receptor, resulting in a favorable side-effect profile compared to older agents like clonidine.[4][5] This document details a robust two-step, one-pot synthetic strategy commencing from the readily available intermediate, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. The methodology is designed for researchers in medicinal chemistry and drug development, emphasizing not only the procedural steps but also the underlying chemical principles, critical parameter control, and analytical validation.

Introduction and Scientific Background

Moxonidine is a crucial therapeutic option for mild to moderate essential hypertension.[5] Its unique mechanism, centered on selective agonism of I1 imidazoline receptors in the rostral ventrolateral medulla, reduces sympathetic outflow from the central nervous system, thereby lowering peripheral vascular resistance and blood pressure.[4][5][6] Furthermore, moxonidine has shown beneficial effects on metabolic parameters, including improving insulin resistance, making it a valuable agent for hypertensive patients with metabolic syndrome.[4][5]

While several industrial synthesis routes start from 5-Amino-4,6-dichloro-2-methylpyrimidine, this guide focuses on a more direct pathway utilizing 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine as the starting material.[7][8] This approach involves two key transformations conducted sequentially in a single reaction vessel:

  • Guanylation: The initial step is the conversion of the primary aromatic amine of the starting material into a guanidine derivative.

  • Cyclization: The subsequent intramolecular condensation with ethylenediamine forms the target 4,5-dihydro-1H-imidazol-2-yl (imidazoline) ring structure.[9]

This protocol has been designed to be self-validating, with clear explanations for each step to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API).

Overall Synthetic Scheme

The synthesis proceeds via a two-step, one-pot reaction. First, the starting pyrimidine is guanylated using 1H-Pyrazole-1-carboxamidine hydrochloride. The resulting N-pyrimidinylguanidine intermediate is then cyclized by heating with ethylenediamine to yield Moxonidine.

Caption: Reaction scheme for Moxonidine synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, purification, and analysis of Moxonidine.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine≥98%Sigma-AldrichStarting Material (SM)
1H-Pyrazole-1-carboxamidine hydrochloride≥98%Combi-BlocksGuanylating Agent
N,N-Diisopropylethylamine (DIPEA)≥99.5% (Anhydrous)Acros OrganicsNon-nucleophilic base
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher ChemicalReaction Solvent
Ethylenediamine≥99.5%Alfa AesarCyclizing Agent
Ethyl Acetate (EtOAc)ACS GradeVWR ChemicalsExtraction Solvent
Brine (Saturated NaCl solution)Laboratory Prepared-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-Drying Agent
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator--Standard laboratory glassware/equipment
Step-by-Step Synthesis Procedure

Caption: Experimental workflow for Moxonidine synthesis.

Procedure:

  • Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Ensure all glassware is oven-dried prior to use.

  • Charging Reactants: Under a nitrogen atmosphere, charge the flask with 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (5.0 g, 28.8 mmol, 1.0 eq) and 1H-Pyrazole-1-carboxamidine hydrochloride (4.65 g, 31.7 mmol, 1.1 eq).

  • Solvent and Base Addition: Add 50 mL of anhydrous DMF, followed by the slow, dropwise addition of DIPEA (10.1 mL, 57.6 mmol, 2.0 eq) via syringe. The addition of DIPEA is crucial to neutralize the hydrochloride salt of the guanylating agent and the HCl generated during the reaction.

  • Step 1 - Guanylation: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting amine.

  • Step 2 - Cyclization: Once the guanylation is complete, add ethylenediamine (3.85 mL, 57.6 mmol, 2.0 eq) directly to the reaction mixture. Increase the temperature to gentle reflux (approx. 120-130 °C).

  • Reaction Completion: Maintain the reflux for 8-12 hours. Monitor for the formation of the product by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Work-up - Cooling and Quenching: After the reaction is complete, cool the flask to room temperature. Carefully pour the dark reaction mixture into 250 mL of ice-cold water with stirring.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 100 mL). The product is expected to be in the organic layer.

  • Washing: Combine the organic extracts and wash sequentially with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or viscous oil.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization (Preferred): Dissolve the crude solid in a minimal amount of hot isopropanol or ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified solid, wash with a small amount of cold solvent, and dry under vacuum. This method is often sufficient to achieve >99% purity.[7]

  • Column Chromatography (If Necessary): If the crude product is oily or contains significant impurities, purify using silica gel column chromatography with a gradient elution system, typically starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% Methanol in Dichloromethane).

Product Characterization and Expected Results

The identity and purity of the synthesized Moxonidine should be confirmed using standard analytical techniques.

ParameterValue
Molecular Formula C₉H₁₂ClN₅O
Molecular Weight 241.68 g/mol
Appearance White to off-white crystalline solid
Theoretical Yield 6.96 g (based on 5.0 g of starting material)
Expected Actual Yield 70-85%
¹H NMR (400 MHz, DMSO-d₆) Expected peaks corresponding to methyl, methoxy, methylene, and amine protons.
Mass Spec (ESI+) [M+H]⁺ = 242.08
HPLC Purity ≥99.5% after purification

Scientific Rationale and Critical Control Points

  • Choice of Guanylating Agent: 1H-Pyrazole-1-carboxamidine hydrochloride is an excellent choice as it is a stable, crystalline solid that selectively reacts with primary amines without requiring harsh conditions. Its pyrazole leaving group is easily removed during work-up.

  • Role of the Base (DIPEA): A non-nucleophilic base like DIPEA is critical. It serves two purposes: 1) It deprotonates the ammonium salt of the carboxamidine, activating it for the reaction. 2) It acts as a scavenger for the HCl that is eliminated, driving the reaction to completion. Using a nucleophilic base could lead to unwanted side reactions with the chloro-pyrimidine core.

  • Temperature Control: The two-stage temperature profile is deliberate. The initial, milder temperature (80 °C) favors the guanylation step while minimizing degradation. The higher reflux temperature is necessary to drive the cyclization, which involves the formation of the stable five-membered ring and the elimination of ammonia and pyrazole.

  • Solvent Choice: Anhydrous DMF is the solvent of choice due to its high boiling point, which accommodates both reaction temperatures, and its excellent ability to dissolve all reactants and intermediates, ensuring a homogeneous reaction mixture.

  • Work-up Procedure: Quenching the reaction in water is an effective way to precipitate the crude product and separate it from the high-boiling DMF solvent, which is water-soluble. Subsequent washing with brine is essential to completely remove DMF from the organic extract.

Safety and Handling

  • All operations should be conducted inside a certified chemical fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves, is mandatory.

  • DIPEA and Ethylenediamine: These are corrosive and volatile amines. Handle with care, avoiding inhalation and skin contact.

  • DMF: N,N-Dimethylformamide is a suspected teratogen. Avoid exposure and handle only in a well-ventilated fume hood.

Conclusion

This application note details a reliable and efficient protocol for synthesizing Moxonidine from 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. By providing a step-by-step procedure grounded in established chemical principles and highlighting critical experimental parameters, this guide serves as a valuable resource for researchers engaged in the synthesis of this important antihypertensive agent. The described method is scalable and yields a high-purity product suitable for further pre-clinical and developmental studies.

References

  • Wirth, K., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. PubMed. Available at: [Link][1][10]

  • Lentia (2014). Process for the production of Moxonidine. Google Patents (EP2765131A1). Available at: [7]

  • Lentia (2015). Process for the production of moxonidine. Google Patents (US9040697B2). Available at: [8]

  • Probes & Drugs Portal. Moxonidine. PDBe. Available at: [Link][6]

  • National Center for Biotechnology Information. Moxonidine. PubChem Compound Database. Available at: [Link][5]

  • Patsnap Synapse (2024). What is the mechanism of Moxonidine? Patsnap Synapse. Available at: [Link][4]

  • National Center for Biotechnology Information. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem Compound Database. Available at: [Link][3]

  • He, Y., et al. (2021). Harnessing the cyclization strategy for new drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link][9]

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Application Notes & Protocols: The Strategic Use of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of biologically active compounds, including essential components of DNA and RNA (thymine, cytosine, and uracil).[1][2][3][4] Its inherent drug-like properties and synthetic tractability have made it a "privileged scaffold" in the development of therapeutics targeting a wide range of diseases.[2][3] Within this class, highly substituted pyrimidines serve as invaluable starting materials for creating diverse chemical libraries.

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a particularly versatile building block. Its multifunctionality—a reactive chlorine atom at the C4 position, an electron-donating amine at C5, and a methoxy group at C6—provides multiple, orthogonal handles for synthetic manipulation. This guide provides an in-depth exploration of its synthetic utility, focusing on key transformations that leverage its unique electronic and steric properties to construct complex molecular architectures, particularly in the realm of kinase inhibitor development.[5]

Compound Profile: Physicochemical & Structural Data

A thorough understanding of the substrate's properties is fundamental to successful reaction design.

PropertyValueSource
IUPAC Name 4-chloro-6-methoxy-2-methylpyrimidin-5-amine[6][7]
CAS Number 88474-31-1[6][7]
Molecular Formula C₆H₈ClN₃O[6][7]
Molecular Weight 173.60 g/mol [6]
Appearance Off-white to faint yellow solid[8]
SMILES CC1=NC(=C(C(=N1)Cl)N)OC[6]


Core Synthetic Applications: A Multi-Reactional Hub

The reactivity of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine is dominated by the C4-chloro substituent. The pyrimidine ring's electron-deficient nature facilitates nucleophilic substitution at this position, while its aromaticity allows for powerful palladium-catalyzed cross-coupling reactions.

sub 4-Chloro-6-methoxy- 2-methylpyrimidin-5-amine suzuki Suzuki-Miyaura (C-C Bond Formation) sub->suzuki  Pd Catalyst,  Base, R-B(OH)₂ buchwald Buchwald-Hartwig (C-N Bond Formation) sub->buchwald  Pd Catalyst,    Base, R₂NH   snar Nucleophilic Aromatic Substitution (SNAr) (C-O, C-S, C-N Bonds) sub->snar  Nucleophile (Nu⁻)    (e.g., RO⁻, RS⁻, R₂NH)   suzuki_prod Aryl/Heteroaryl Substituted Pyrimidine suzuki->suzuki_prod buchwald_prod Di-amino Pyrimidine Derivative buchwald->buchwald_prod snar_prod Ether, Thioether, or Amine Adduct snar->snar_prod

Caption: Key synthetic transformations of the pyrimidine building block.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis has revolutionized C-C and C-N bond formation, and aryl chlorides are excellent substrates. These methods are foundational for building the complex scaffolds of modern kinase inhibitors.

The Suzuki-Miyaura reaction is a robust method for creating biaryl or heteroaryl-aryl structures.[9][10] For this substrate, it allows the introduction of a diverse array of aryl or heteroaryl groups at the C4 position, which is a common strategy for probing the ATP-binding pocket of kinases.

Suzuki_Workflow start Assemble Glassware (Dry, Inert Atmosphere) reagents Add Pyrimidine (1 eq), Boronic Acid (1.2-1.5 eq), Base (e.g., K₂CO₃, 2-3 eq) start->reagents catalyst Add Solvent (e.g., Dioxane/H₂O) & Pd Catalyst/Ligand (e.g., Pd(PPh₃)₄, 2-5 mol%) reagents->catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS catalyst->reaction workup Aqueous Workup: Quench, Extract with Organic Solvent, Dry reaction->workup purify Purification: Silica Gel Chromatography workup->purify end Characterize Product (NMR, MS, HPLC) purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is arguably one of the most significant contributions to modern medicinal chemistry, enabling the facile synthesis of aryl amines.[11][12] This reaction is critical for installing key pharmacophoric elements that can form hydrogen bonds with protein targets. This transformation is used to couple the C4 position with a wide variety of primary and secondary amines.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_aryl L₂Pd(II)(Ar)(Cl) ox_add->pd_aryl lig_exch Ligand Exchange pd_aryl->lig_exch pd_amido [L₂Pd(II)(Ar)(NR₂)]⁺ lig_exch->pd_amido red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 product Ar-NR₂ red_elim->product ar_cl Ar-Cl ar_cl->ox_add amine R₂NH, Base amine->lig_exch

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The chloro group at C4 is activated towards SNAr by the electron-withdrawing nitrogen atoms of the pyrimidine ring. This allows for displacement by a range of strong nucleophiles without the need for a metal catalyst, offering a cost-effective and orthogonal synthetic strategy.

  • With Alkoxides (RO⁻): Forms aryl ethers.

  • With Thiols (RS⁻): Generates thioethers.

  • With Amines (R₂NH): Can proceed, especially with activated amines or under forcing conditions, to yield di-amino pyrimidines. This is a key step in the synthesis of the antihypertensive drug Moxonidine.[13][14]

Protocols: Step-by-Step Methodologies

Disclaimer: These protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often required for specific substrates. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials & Reagents:

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (1.0 eq)

  • Aryl- or heteroarylboronic acid (1.3 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes

  • Round-bottom flask, condenser, magnetic stirrer, inert gas line (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask, add 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, the boronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the [Pd(PPh₃)₄] catalyst to the flask.

  • Via cannula or syringe, add the degassed 1,4-dioxane/water solvent mixture.

  • Fit the flask with a condenser and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Pour the mixture into a separatory funnel containing water. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product using ¹H NMR, ¹³C NMR, and MS.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials & Reagents:

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • Xantphos (or other suitable phosphine ligand) (0.04 eq)

  • Anhydrous Toluene or Dioxane, degassed

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate, Hexanes

  • Schlenk tube or similar reaction vessel suitable for air-sensitive chemistry

Procedure:

  • In a glovebox or under a strong flow of inert gas: To a dry Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.

  • Seal the tube, remove from the glovebox (if used), and add the 4-chloro-6-methoxy-2-methylpyrimidin-5-amine and the desired amine coupling partner.

  • Evacuate and backfill the Schlenk tube with inert gas three times.

  • Add degassed anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until completion (typically 6-24 hours).

  • Cool the mixture to room temperature and carefully quench by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and water, and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final compound by NMR and MS analysis.

Safety and Handling

As with any chemical reagent, proper handling is crucial.

  • Hazard Identification: The toxicological properties of this specific compound have not been thoroughly investigated.[15] It should be handled as a potentially hazardous substance. Similar chloro-amino pyrimidines are classified as irritants.[16]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[16] Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., Argon) at 2–8 °C.[8]

Conclusion

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a high-value, versatile building block for synthetic and medicinal chemistry. Its strategically positioned functional groups enable a wide range of high-yield transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The protocols and data presented here provide a solid foundation for researchers to leverage this reagent in the efficient construction of novel and complex molecules for drug discovery and development.

References

  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. (n.d.). National Institutes of Health.
  • Biosynth. (2023, April 5). Safety Data Sheet.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (n.d.). PubMed Central.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023, January 12). MDPI.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Chesterfield, J. H., Hurst, D. T., McOmie, J. F. W., & Tute, M. S. (1964). Pyrimidines. Part XIII. Electrophilic substitution at position 6 and a synthesis of divicine (2,4-diamino-5,6-dihydroxypyrimidine). Journal of the Chemical Society (Resumed).
  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. (n.d.). PubChem.
  • Moxonidine synthesis with the aid of organic bases. (n.d.). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.).
  • 4-Chloro-6-methoxypyrimidin-2-amine. (n.d.). PMC - NIH.
  • 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine hydrochloride. (n.d.). BLDpharm.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC - PubMed Central.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI.
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021, February 3). RSC Publishing.
  • 4-CHLORO-6-METHOXY-2-METHYLPYRIMIDIN-5-AMINE | CAS 88474-31-1. (n.d.). Matrix Fine Chemicals.
  • 4-chloro-6-methoxy-2-methylpyrimidin-5-amine | 88474-31-1. (n.d.). ChemicalBook.
  • Application Notes and Protocols for Suzuki Coupling of 2-Chloro-4-methylpyrimidin-5-amine. (n.d.). Benchchem.
  • (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. (n.d.). ResearchGate.
  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. (2024, July 15). ACS Publications.
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (n.d.).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI.
  • A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
  • 2-Amino-4-chloro-6-methylpyrimidine 97%. (n.d.). Sigma-Aldrich.

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4-Chloro-6-methoxy-2-methylpyrimidin-5-amine reaction with primary amines

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Synthesis of N4-Substituted 6-Methoxy-2-methylpyrimidine-4,5-diamines via Nucleophilic Aromatic Substitution

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine with primary amines. This nucleophilic aromatic substitution (SNAr) reaction is a fundamental transformation in medicinal chemistry, enabling the synthesis of a diverse array of substituted pyrimidine scaffolds that are central to numerous therapeutic agents.[1][2][3][4][5] This guide elucidates the mechanistic principles of this reaction, offers detailed and validated protocols, and explores the critical parameters influencing the reaction's outcome. The insights provided are intended to empower researchers to efficiently and successfully synthesize novel N4-substituted 6-methoxy-2-methylpyrimidine-4,5-diamine derivatives for further applications in drug discovery and development.

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a highly privileged scaffold in the field of medicinal chemistry, forming the core structure of many natural and synthetic bioactive compounds, including several FDA-approved drugs.[1][2][5] Its significance lies in its ability to mimic the purine and pyrimidine bases of DNA and RNA, allowing for interactions with a wide range of biological targets.[5] The reaction of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine with primary amines is a robust and versatile method for accessing N4-aryl and N4-alkyl substituted pyrimidine derivatives. These products are valuable intermediates in the synthesis of targeted therapies, such as kinase inhibitors for cancer treatment.[6]

Mechanistic Insights: The SNAr Reaction on the Pyrimidine Core

The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyrimidine ring is inherently electron-deficient, and this characteristic is further amplified by the electron-withdrawing effects of the nitrogen atoms and the chloro substituent.[7][8] This electronic property makes the carbon atoms of the ring, particularly positions 2, 4, and 6, susceptible to attack by nucleophiles.

Key Mechanistic Steps:

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic C4 position of the pyrimidine ring. This position is generally more reactive than the C2 position due to greater stabilization of the reaction intermediate.[9][10]

  • Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized across the pyrimidine ring and the substituents, stabilizing the intermediate.

  • Chloride Elimination and Rearomatization: The aromaticity of the ring is restored through the expulsion of the chloride ion, which is a good leaving group. This step yields the final N4-substituted pyrimidine product.

SNAr_Mechanism Figure 1: S Ar Mechanism reagents 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine + R-NH2 (Primary Amine) intermediate Meisenheimer Complex (Tetrahedral Intermediate) reagents->intermediate Nucleophilic Attack product N4-Substituted-6-methoxy-2-methylpyrimidine-4,5-diamine + HCl intermediate->product Chloride Elimination & Rearomatization

Caption: The SNAr mechanism for the reaction of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine with a primary amine.

Experimental Protocols

The following protocols serve as a general framework. Researchers should note that optimization of reaction parameters, such as temperature and duration, may be necessary for different primary amines to achieve optimal results.

General Protocol for SNAr Reaction

This protocol provides a standard procedure for the synthesis of N4-substituted pyrimidine derivatives.

Materials:

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine[12]

  • Primary amine (e.g., aniline, benzylamine)

  • Anhydrous solvent (e.g., isopropanol, ethanol, DMF)

  • Tertiary amine base (e.g., triethylamine, diisopropylethylamine)

  • Standard glassware for organic synthesis (round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-chloro-6-methoxy-2-methylpyrimidin-5-amine (1.0 eq.) in the selected anhydrous solvent.

  • Add the primary amine (1.1–1.5 eq.) followed by the tertiary amine base (1.5–2.0 eq.) to the stirred solution at room temperature.

  • Heat the reaction mixture to a suitable temperature (typically 80–120 °C) and monitor its progress using TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product using flash column chromatography on silica gel to obtain the desired N4-substituted product.

Experimental_Workflow Figure 2: Experimental Workflow start Start setup Reaction Setup: - Add reactants to solvent under inert gas start->setup reaction Reaction: - Heat and stir - Monitor by TLC setup->reaction workup Aqueous Work-up: - Solvent removal - Extraction - Drying reaction->workup purification Purification: - Flash Chromatography workup->purification analysis Characterization purification->analysis

Caption: A generalized workflow for the synthesis and purification of N4-substituted pyrimidine derivatives.

Key Reaction Parameters and Optimization

Successful synthesis is contingent on the careful control of several reaction parameters.

ParameterCommon OptionsRationale & Expert Insights
Solvent Isopropanol, Ethanol, n-Butanol, DMF, DioxaneProtic solvents like alcohols can facilitate the reaction by stabilizing the intermediates. Polar aprotic solvents such as DMF can increase the reaction rate but may require higher temperatures for removal.
Temperature 80 - 120 °CThe reaction generally requires heating to proceed at a reasonable rate. The specific temperature should be chosen based on the reactivity of the amine and the boiling point of the solvent.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA)A non-nucleophilic organic base is essential to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards product formation.
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the primary amine is typically used to ensure the complete consumption of the starting pyrimidine.
Reaction Time 4 - 24 hoursThe reaction duration is dependent on the nucleophilicity of the primary amine and the reaction temperature. Close monitoring by TLC is crucial to determine the point of completion.

Safety and Handling

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) of the specific reagents used.[13][14]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient temperature or reaction time- Low reactivity of the primary amine- Impure starting materials- Increase the reaction temperature or prolong the reaction time.- For less reactive amines, consider a switch to a higher boiling point solvent or the use of a catalyst.- Confirm the purity of all reagents before starting the reaction.
Formation of Byproducts - Reaction temperature too high- Presence of water in the reaction- Lower the reaction temperature and monitor carefully.- Ensure the use of anhydrous solvents and reagents.
Difficult Purification - Product and starting material have similar polarities- Optimize the eluent system for column chromatography.- Consider alternative purification techniques such as recrystallization.

Conclusion

The nucleophilic aromatic substitution of primary amines with 4-chloro-6-methoxy-2-methylpyrimidin-5-amine is a highly effective and versatile method for generating diverse libraries of N4-substituted pyrimidine derivatives. A thorough understanding of the SNAr mechanism, coupled with the careful optimization of reaction conditions, will enable researchers to efficiently synthesize these valuable compounds for their application in drug discovery and medicinal chemistry.

References

  • Benchchem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. 2017.
  • National Institutes of Health.
  • Wikipedia. Pyrimidine.
  • GSC Advanced Research and Reviews. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024.
  • MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ECHEMI.
  • National Institutes of Health. Recent medicinal approaches of novel pyrimidine analogs: A review. 2023.
  • Biosynth.
  • ResearchGate. Pharmaceutical compounds containing multisubstituted pyrimidines.
  • SciSpace. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. 2021.
  • Fisher Scientific.
  • Cayman Chemical.
  • Sigma-Aldrich.
  • BLDpharm. 75536-04-8|4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine hydrochloride.
  • PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
  • ResearchGate. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. 2025.
  • National Institutes of Health. 4-Chloro-6-methoxypyrimidin-2-amine.
  • ResearchGate. Design and Synthesis of N-4-(substituted benzylidene)-N-2-(4-chloropyrimidin-2-yl)-6, 7-dimethoxyquinazoline-2, 4-diamines as Anticancer Agents. 2023.
  • Google Patents. WO2014037391A1 - Moxonidine synthesis with the aid of organic bases.
  • International Union of Crystallography. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)
  • MDPI. 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). 2025.
  • PubMed. The new N2-phenyl-N4-5-(dimethylphosphinyl)
  • ResearchGate. Transformation of methyl N-methyl- N-(6-substituted-5-nitro-4-pyrimidinyl)aminoacetates into 4-methylamino-5-nitrosopyrimidines and 9-methylpurin-8-ones. 2025.

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Introduction: The Significance of N-Alkylated Pyrimidinamines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the N-alkylation of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

N-alkylated pyrimidinamines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The strategic introduction of alkyl groups onto the nitrogen atom of a pyrimidine ring can profoundly influence a molecule's pharmacological profile, affecting its solubility, metabolic stability, and biological activity. The specific substrate, 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, is a versatile building block for creating diverse chemical libraries for drug discovery. This document provides a comprehensive protocol for its N-alkylation, grounded in established chemical principles and supported by authoritative literature.

Reaction Mechanism and Rationale

The N-alkylation of an amine is fundamentally a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the pyrimidinamine acts as a nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. The reaction is generally facilitated by a base, which deprotonates the amine to enhance its nucleophilicity, or neutralizes the acid byproduct formed during the reaction.

A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, where the initially formed secondary amine, often being more nucleophilic than the starting primary amine, reacts further to yield a tertiary amine.[1] Careful control of reaction conditions, such as stoichiometry, temperature, and choice of base, is crucial to favor monoalkylation.[2][3]

The choice of a suitable base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred as they are strong enough to facilitate the reaction without being overly harsh, which could lead to degradation of the starting material or product.[2][4][5] The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) is common as they can dissolve the reactants and facilitate the S_N2 reaction mechanism.[4][6]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis P1 Dissolve Pyrimidinamine in Anhydrous DMF P2 Add K₂CO₃ (Base) P1->P2 P3 Stir Mixture P2->P3 R1 Add Alkyl Halide (e.g., Iodomethane) Dropwise P3->R1 Proceed to Reaction R2 Heat Reaction Mixture (e.g., 60-80 °C) R1->R2 R3 Monitor Reaction by TLC/LC-MS R2->R3 W1 Cool to Room Temperature R3->W1 Reaction Complete W2 Quench with Water W1->W2 W3 Extract with Organic Solvent (e.g., Ethyl Acetate) W2->W3 W4 Wash Organic Layer W3->W4 W5 Dry over Na₂SO₄ W4->W5 W6 Concentrate in vacuo W5->W6 PU1 Purify by Column Chromatography W6->PU1 Crude Product PU2 Characterize Product (NMR, MS) PU1->PU2

Caption: A generalized workflow for the N-alkylation of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.

Detailed Experimental Protocol

This protocol describes a general procedure for the N-monoalkylation of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine using an alkyl halide.

Materials and Reagents:

  • 4-chloro-6-methoxy-2-methylpyrimidin-5-amine

  • Alkyl halide (e.g., iodomethane, ethyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Deionized water

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-6-methoxy-2-methylpyrimidin-5-amine (1.0 eq).

    • Add anhydrous potassium carbonate (2.0-3.0 eq). The use of a slight excess of base ensures efficient reaction.[6]

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to dissolve the starting material. The volume should be sufficient to ensure good stirring (e.g., 0.1 M concentration).

  • Addition of Alkylating Agent:

    • While stirring the suspension at room temperature, add the alkyl halide (1.0-1.2 eq) dropwise via a syringe. Using a small excess of the alkylating agent can help drive the reaction to completion, but a large excess should be avoided to minimize dialkylation.[2]

  • Reaction:

    • Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Reaction Parameters

ParameterReagent/ConditionTypical Range/ValueRationale
Substrate4-chloro-6-methoxy-2-methylpyrimidin-5-amine1.0 eqThe starting material for the alkylation.
Alkylating AgentAlkyl Halide (e.g., R-I, R-Br)1.0 - 1.2 eqThe source of the alkyl group. A slight excess can improve yield.
BaseK₂CO₃ or Cs₂CO₃2.0 - 3.0 eqNeutralizes the acid byproduct and enhances amine nucleophilicity.[4][6]
SolventAnhydrous DMF or MeCN0.1 - 0.5 MPolar aprotic solvent to facilitate S_N2 reaction.
TemperatureAmbient to 80 °CVaries with alkylating agentProvides activation energy for the reaction.
Reaction Time4 - 24 hoursMonitored by TLC/LC-MSDuration required for completion of the reaction.

Troubleshooting and Process Optimization

G cluster_problems Common Issues cluster_solutions Potential Solutions Start Problem Observed P1 Low Conversion Start->P1 P2 Overalkylation (Dialkylation) Start->P2 P3 Side Product Formation Start->P3 S1 Increase Temperature Increase Reaction Time Use a more reactive alkyl halide (I > Br > Cl) P1->S1 Investigate S2 Decrease equivalents of alkylating agent (to ~1.0 eq) Lower reaction temperature Use a bulkier base P2->S2 Investigate S3 Ensure inert atmosphere Use purified reagents Optimize reaction temperature P3->S3 Investigate

Caption: A troubleshooting guide for common issues in N-alkylation reactions.

  • Low Conversion: If the reaction stalls, consider increasing the temperature or using a more reactive alkylating agent (iodides are more reactive than bromides, which are more reactive than chlorides). Ensuring the use of anhydrous solvent and reagents is also critical, as water can interfere with the reaction.

  • Overalkylation: The formation of the dialkylated product is a common issue.[1] To mitigate this, use a stoichiometric amount of the alkylating agent (closer to 1.0 equivalent) and avoid excessively high temperatures. Running the reaction at a lower temperature for a longer period can favor monoalkylation.

  • Regioselectivity: While the exocyclic amine at the 5-position is generally the most nucleophilic nitrogen, reaction at the ring nitrogens is a possibility, though less likely due to steric hindrance and electronic effects. If regioisomers are observed, purification by chromatography is necessary. The use of protecting groups on the ring nitrogens can be a strategy for complex substrates.[7]

Conclusion

The N-alkylation of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine is a robust and versatile transformation for the synthesis of novel compounds with potential therapeutic applications. By carefully selecting the appropriate base, solvent, and alkylating agent, and by maintaining control over the reaction conditions, high yields of the desired mono-alkylated product can be achieved. The protocol and insights provided herein serve as a valuable guide for researchers in drug development and organic synthesis.

References

  • ResearchGate. N3-Alkylation of N1-substituted pyrimidine nucleobases with different... Available at: [Link]

  • ChemRxiv. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]

  • Google Patents. CN113214146A - Process for the N-alkylation of aminopyridines.
  • Semantic Scholar. Mechanistic studies on the N-alkylation of amines with alcohols catalysed by iridium(I) complexes with functionalised N-heterocyclic carbene ligands. Available at: [Link]

  • ResearchGate. Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. Available at: [Link]

  • Indian Academy of Sciences. Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. Available at: [Link]

  • National Institutes of Health. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Available at: [Link]

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). Available at: [Link]

  • ResearchGate. Synthesis of N-3 Alkylation of Pyrimidine and Its Derivatives. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • ACS Publications. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • ACS Publications. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). Available at: [Link]

  • PubMed Central. N-alkylation of amines for the synthesis of potential antiviral agents: A structural modification approach. Available at: [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available at: [Link]

  • FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available at: [Link]

Sources

Application Notes & Protocols: The Pyrimidine Scaffold as a Cornerstone in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers and inflammatory diseases. Among the diverse chemical scaffolds utilized, the pyrimidine ring has proven to be a uniquely privileged structure. Its hydrogen bonding capabilities, rigid structure, and synthetic tractability allow it to serve as a versatile anchor for binding to the ATP-binding pocket of various kinases. This document provides an in-depth guide for researchers and drug development professionals on the application of pyrimidine derivatives in the synthesis of kinase inhibitors. We will explore the strategic importance of the pyrimidine core, detail synthetic methodologies for key inhibitors, provide a step-by-step laboratory protocol for a representative synthesis, and discuss the underlying mechanisms of action.

The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. The ATP-binding site, a conserved pocket across the kinome, presents an ideal target for competitive inhibitors. The pyrimidine scaffold is exceptionally well-suited to exploit the key interactions within this site.

The nitrogen atoms at positions 1 and 3 of the pyrimidine ring act as crucial hydrogen bond acceptors, mimicking the hydrogen bonding interactions of the adenine base of ATP with the "hinge" region of the kinase. This interaction anchors the inhibitor within the ATP pocket, providing a stable foundation for further modifications that can enhance potency and selectivity. By strategically functionalizing the pyrimidine ring at positions 2, 4, and 5, medicinal chemists can introduce substituents that occupy adjacent hydrophobic pockets and solvent-exposed regions, thereby fine-tuning the inhibitor's profile for a specific kinase target.

For instance, in Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, the 4-anilino-quinazoline core (a fused pyrimidine system) is essential. The quinazoline N1 atom forms a critical hydrogen bond with the backbone NH of a methionine residue in the hinge region of the EGFR kinase domain.

Visualizing the Kinase Signaling Cascade: The EGFR Pathway

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is frequently targeted by pyrimidine-based inhibitors in cancer therapy.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Dimerizes RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Pyrimidine Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding

Caption: EGFR signaling pathway and the point of intervention for pyrimidine-based inhibitors.

Major Classes of Pyrimidine-Based Kinase Inhibitors

The versatility of the pyrimidine scaffold has led to the development of numerous FDA-approved drugs targeting a wide range of kinases.

Inhibitor Core Structure Primary Target(s) Therapeutic Application
Imatinib 2-PhenylaminopyrimidineABL, KIT, PDGFRChronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST)
Gefitinib 4-AnilinoquinazolineEGFRNon-Small Cell Lung Cancer (NSCLC)
Erlotinib 4-AnilinoquinazolineEGFRNon-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer
Vandetanib 4-AnilinoquinazolineVEGFR2, EGFR, RETMedullary Thyroid Cancer
Ruxolitinib Pyrrolo[2,3-d]pyrimidineJAK1, JAK2Myelofibrosis, Polycythemia Vera
Ibrutinib Pyrazolo[3,4-d]pyrimidineBTKB-cell malignancies (e.g., CLL)

Synthetic Strategies: Constructing the Privileged Core

The synthesis of pyrimidine-based kinase inhibitors generally relies on a few convergent and highly robust strategies. The primary goal is the construction of the substituted pyrimidine ring, which is then elaborated with the necessary side chains to achieve target specificity.

Strategy 1: The Güçlü-Tüzün Condensation Approach

A prevalent method involves the condensation of a guanidine derivative with a β-dicarbonyl compound or its equivalent. This is a classic and efficient route to form the 2-aminopyrimidine core found in inhibitors like Imatinib.

Strategy 2: Sequential Substitution of Dihalopyrimidines

Commercially available dihalopyrimidines (e.g., 2,4-dichloropyrimidine) serve as excellent starting materials. The differential reactivity of the halogen atoms allows for sequential, regioselective substitution reactions, such as the Suzuki or Buchwald-Hartwig cross-coupling reactions, to install aryl or amino groups at specific positions. This approach offers high modularity, enabling the rapid generation of diverse compound libraries for screening.

Visualizing the Synthetic Workflow

The following diagram outlines a generalized workflow for the synthesis, purification, and validation of a pyrimidine-based kinase inhibitor.

Synthesis_Workflow Start Starting Materials (e.g., Dihalopyrimidine, Boronic Acid) Reaction Core Synthesis (e.g., Suzuki or Buchwald-Hartwig Coupling) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Purification (Column Chromatography / Recrystallization) Workup->Purify Characterize Structure & Purity Verification (NMR, LC-MS, HPLC) Purify->Characterize Final Final Compound (>95% Purity) Characterize->Final

Caption: General workflow for the synthesis and validation of a kinase inhibitor.

Protocol: Synthesis of a 4-Anilinoquinazoline EGFR Inhibitor Intermediate

This protocol describes the synthesis of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline, a key intermediate in the synthesis of the dual EGFR/VEGFR inhibitor, Vandetanib. This procedure is adapted from established literature methods and serves as a representative example of pyrimidine-class synthesis.

Safety Precaution: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
  • 4-Chloro-7-methoxyquinazoline (1.0 eq)

  • 3-Chloro-4-fluoroaniline (1.1 eq)

  • Isopropanol (IPA) (approx. 10 mL per gram of starting material)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount, ~0.05 eq)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-7-methoxyquinazoline (e.g., 1.95 g, 10 mmol, 1.0 eq) and 3-chloro-4-fluoroaniline (e.g., 1.60 g, 11 mmol, 1.1 eq).

  • Solvent Addition: Add isopropanol (20 mL) to the flask. The mixture will form a suspension.

  • Catalyst Addition & Reflux: Add one drop of concentrated HCl to the suspension. Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 82°C) with vigorous stirring.

    • Scientist's Note (Causality): The acidic catalyst protonates the quinazoline ring, increasing the electrophilicity of the C4 position and facilitating the nucleophilic aromatic substitution by the aniline. Isopropanol is an excellent solvent as it solubilizes the reactants at elevated temperatures and allows the product to precipitate upon cooling, simplifying isolation.

  • Monitoring the Reaction: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting 4-chloro-7-methoxyquinazoline.

  • Product Isolation: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, then further cool in an ice bath for 30 minutes. The product will precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with cold isopropanol (2 x 10 mL) and then water (2 x 10 mL) to remove unreacted starting materials and salts.

  • Drying: Dry the collected solid under high vacuum to afford the crude product.

Purification and Validation (Self-Validating System)
  • Neutralization (Optional): If the product hydrochloride salt is formed, it can be neutralized. Suspend the crude solid in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purity Assessment: The purity of the final product, 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline, should be assessed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Outcome: Purity >95%.

  • Structural Confirmation: The identity of the compound must be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

    • Expected MS (ESI+): m/z = 306.06 [M+H]⁺.

    • Expected ¹H NMR signals: Characteristic peaks for the aromatic protons on both the quinazoline and anilino rings, as well as a singlet for the methoxy group.

Conclusion

The pyrimidine core is a powerful and validated scaffold in the design and synthesis of kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region, combined with its synthetic accessibility, has cemented its role in modern medicinal chemistry. The strategies and protocols outlined in this document provide a foundational understanding for researchers aiming to explore this chemical space. Through robust synthetic routes and rigorous analytical validation, novel pyrimidine derivatives can be developed to selectively target kinases implicated in a host of human diseases, continuing the trajectory of innovation in targeted therapy.

References

  • Title: The discovery of Iressa (ZD1839). Source: ScienceDirect. URL: [Link]

  • Title: The 2-phenylaminopyrimidine class of ABL kinase inhibitors. Source: Google Books.
  • Title: Efficacy and safety of imatinib mesylate in advanced gastrointestinal stromal tumors. Source: New England Journal of Medicine. URL: [Link]

  • Title: A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. Source: New England Journal of Medicine. URL: [Link]

  • Title: Pyrimidine derivatives as privileged scaffolds in cancer drug discovery. Source: RSC Publishing. URL: [Link]

  • Title: Recent advances on the syntheses of pyrimidine derivatives. Source: MDPI. URL: [Link]

  • Title: Discovery and development of vandetanib. Source: ACS Publications. URL: [Link]

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. This pyrimidine derivative is a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its purity and concentration critical parameters for quality control.[1] The described method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, providing excellent selectivity, accuracy, and precision. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, and is structured to align with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[2][3]

Introduction and Scientific Rationale

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (Molecular Formula: C₆H₈ClN₃O, Molecular Weight: 173.6 g/mol ) is a key building block in organic synthesis.[1][4] The presence of impurities, arising from the manufacturing process or degradation, can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API).[5][6] Therefore, a validated, high-quality analytical method is essential for monitoring the purity of this intermediate.

High-performance liquid chromatography (HPLC) is the gold standard for pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[5][6][7] Specifically, reversed-phase HPLC is the most common mode used for the analysis of pyrimidine derivatives.[8][9] This is because the non-polar stationary phase (like C18) provides effective separation for moderately polar molecules like the target analyte.

The rationale for the chosen method parameters is as follows:

  • Stationary Phase: A C18 (octadecylsilyl) silica gel column is selected for its hydrophobicity, which provides optimal retention and separation of the pyrimidine derivative from potential non-polar and polar impurities.

  • Mobile Phase: A buffered mobile phase is critical. The analyte contains an amine group, which is basic. Controlling the pH of the mobile phase ensures that the analyte is in a consistent ionization state, preventing peak tailing and shifting retention times. An acetate buffer at a slightly acidic pH of 4.0 is chosen to ensure the amine is protonated, leading to sharp, symmetrical peaks.[8] Acetonitrile is used as the organic modifier due to its strong elution strength and low UV cutoff wavelength.

  • Detection: The pyrimidine ring system contains a chromophore that strongly absorbs UV radiation. UV-Vis detection is a simple, robust, and cost-effective detection method suitable for this compound. A preliminary scan or literature review for similar compounds suggests a wavelength around 270-275 nm is appropriate for sensitive detection.[10][11]

This application note provides a complete protocol for this analysis, followed by a discussion of method validation according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[3][12]

Experimental Protocol

Materials and Equipment
Reagents and Materials Equipment
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Reference StandardHPLC System with UV/PDA Detector
Acetonitrile (HPLC Grade)C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Glacial Acetic Acid (ACS Grade)Analytical Balance (0.01 mg readability)
Sodium Acetate (ACS Grade)pH Meter
Deionized Water (18.2 MΩ·cm)Volumetric Flasks (Class A)
0.45 µm Membrane Filters (Nylon or PTFE)Pipettes (Calibrated)
Sonicator
Preparation of Solutions

A. Mobile Phase: 50 mM Acetate Buffer (pH 4.0) and Acetonitrile

  • Buffer Preparation: Dissolve approximately 4.1 g of sodium acetate in 1000 mL of deionized water. Adjust the pH to 4.0 ± 0.05 with glacial acetic acid.

  • Mobile Phase Preparation: Mix the prepared acetate buffer and acetonitrile in the ratio specified in the chromatographic conditions (e.g., 60:40 v/v).

  • Degassing: Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in a sonicator or using an online degasser.

B. Diluent Preparation Use the mobile phase as the diluent to avoid solvent mismatch effects during injection.

C. Standard Stock Solution (e.g., 500 µg/mL)

  • Accurately weigh approximately 25 mg of the 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine reference standard.

  • Transfer the standard to a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature and dilute to the mark with diluent. Mix thoroughly.

D. Working Standard Solution (e.g., 50 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to the mark with diluent and mix thoroughly. This solution is used for calibration and system suitability checks.

E. Sample Preparation

  • Accurately weigh a sample containing approximately 25 mg of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

  • Follow the same procedure as for the Standard Stock Solution (steps C2-C4).

  • Perform the same dilution as for the Working Standard Solution (step D).

  • Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

Parameter Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 60% Acetate Buffer (50 mM, pH 4.0) : 40% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Run Time 10 minutes

HPLC Analysis Workflow

The diagram below outlines the complete workflow for the analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage A Weigh Standard & Sample C Prepare Stock & Working Solutions A->C B Prepare Mobile Phase (Buffer + ACN) D Equilibrate System with Mobile Phase B->D E Inject Standard (System Suitability) C->E F Inject Samples C->F D->E E->F G Integrate Peaks F->G H Quantify Analyte (Using Standard) G->H I Generate Report H->I

Caption: Workflow from sample preparation to final report generation.

Method Validation Framework

To ensure the analytical method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3] Validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Validation_Parameters center Validated HPLC Method Specificity Specificity center->Specificity Linearity Linearity & Range center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for HPLC method validation per ICH guidelines.

The following table outlines the validation parameters and their typical acceptance criteria for an assay of a main component.

Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte and not from impurities, degradants, or matrix components.Peak purity analysis (if using a PDA detector) should pass. No interfering peaks at the retention time of the analyte in blank/placebo injections.
Linearity To demonstrate a proportional relationship between concentration and detector response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range like 80-120% of the nominal concentration.
Accuracy To determine the closeness of the measured value to the true value.% Recovery should be within 98.0% to 102.0% at a minimum of three concentration levels (e.g., 80%, 100%, 120%).
Precision Repeatability (Intra-assay): To assess precision under the same operating conditions over a short interval. Intermediate Precision: To assess variation within the same lab (different days, analysts, equipment).% Relative Standard Deviation (%RSD) should be ≤ 2.0% for six replicate injections. %RSD for combined results from different conditions should be ≤ 2.0%.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated.Typically determined by signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy.Typically determined by signal-to-noise ratio (S/N) of 10:1, with acceptable precision (%RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, % Organic ±2%, Flow Rate ±0.1 mL/min).System suitability parameters should remain within limits. Analyte concentration should not change significantly.

Conclusion

The RP-HPLC method described provides a straightforward, robust, and reliable means for the quantitative analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. The use of a standard C18 column and a simple buffered isocratic mobile phase makes it easily transferable to any laboratory with standard HPLC capabilities. Adherence to the outlined validation framework will ensure that the method generates high-quality, defensible data suitable for regulatory submission and routine quality control in a pharmaceutical setting.

References

  • Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024). Vertex AI Search.
  • Comprehensive Overview of 4-Chloro-6-methoxy-2-methyl-5-pyrimidinamine (CAS: 88474-31-1). (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Analytical Methods for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
  • Recent trends in the impurity profile of pharmaceuticals. (2011). Journal of Pharmacy and Bioallied Sciences.
  • Steps for HPLC Method Valid
  • Impurity Analysis. (n.d.). Emery Pharma.
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. (n.d.). PubChem.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific.
  • Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (n.d.). MDPI.
  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (2016). Acta Chimica Slovenica.
  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007). Pharmaceutical Chemistry Journal.
  • ICH Guidelines for Analytical Method Valid
  • Moxonidine. (n.d.). PubChem.
  • 4-chloro-6-methoxy-2-methylpyrimidin-5-amine (88474-31-1). (n.d.). ChemicalBook.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • Moxonidine hydrochloride. (n.d.). PubChem.
  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. (2018). Journal of Taibah University Medical Sciences.

Sources

Application Note: A Protocol for the Purification of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, a key intermediate in pharmaceutical synthesis, using the recrystallization technique. We delve into the fundamental principles of crystallization, offer a systematic approach to solvent selection, and present a detailed, step-by-step protocol for the purification process. The methodologies described herein are designed to be self-validating, empowering researchers to achieve high purity and crystalline integrity of the target compound.

Introduction: The Imperative for Purity

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a substituted pyrimidine derivative.[1] Halogenated pyrimidines are a class of compounds with significant roles in medicinal chemistry and drug development.[2][3] The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks.

Recrystallization is a cornerstone purification technique in organic chemistry, leveraging differences in solubility to separate a desired compound from its impurities.[4][5][6] The principle is based on the observation that the solubility of most solid compounds increases with temperature.[7][8] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out of the solution in a purer form, while impurities remain dissolved in the surrounding liquid (mother liquor).[4][5]

This guide provides the theoretical and practical framework for developing a robust recrystallization protocol for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Foundational Principles of Recrystallization

A successful recrystallization is contingent on the judicious selection of a solvent system. An ideal solvent should exhibit the following characteristics[8][9]:

  • High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point to ensure complete dissolution.

  • Low Solvency at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery upon cooling.

  • Differential Solubility of Impurities: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[9]

  • Chemical Inertness: The solvent must not react with the compound being purified.[8][9]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[9]

The formation of crystals from a supersaturated solution is a two-step process: nucleation and crystal growth.[10] Slow cooling is critical as it favors the growth of larger, purer crystals over the rapid precipitation of smaller, less pure particles.[7][8]

Health and Safety Precautions

Working with halogenated pyrimidines requires adherence to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or solvent vapors.[11]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

  • Ignition Sources: Use non-sparking tools and keep away from open flames, as many organic solvents are flammable.[11][12]

Method Development: Solvent Selection

Proposed Solvents for Screening

Based on the structure of the target compound (a polar molecule with hydrogen bonding capabilities) and literature on similar pyrimidines, the following solvents are recommended for initial screening.[14][15]

Solvent ClassSpecific SolventRationale
Alcohols Ethanol, Isopropanol, MethanolPolar protic solvents, often effective for polar compounds. Ethanol is mentioned for a similar compound.[14]
Esters Ethyl AcetateMedium polarity solvent.
Ketones AcetonePolar aprotic solvent.
Aromatic TolueneNon-polar solvent, useful for less polar impurities.
Ethers Tetrahydrofuran (THF)Polar aprotic solvent.
Aqueous Mixtures Ethanol/Water, Acetone/WaterA solvent/anti-solvent system can fine-tune solubility.
Solvent Screening Workflow

The following diagram outlines the logical workflow for selecting an appropriate solvent.

Solvent_Selection A Place ~20 mg of crude compound in a test tube B Add solvent dropwise (0.5 mL) at room temperature A->B C Does it dissolve? B->C D REJECT (Too soluble at room temp) C->D Yes E Heat the mixture to boiling C->E No F Does it dissolve? E->F G REJECT (Insoluble) F->G No H Cool to room temperature, then place in an ice bath F->H Yes I Do crystals form? H->I J REJECT (Compound oiled out or no precipitation) I->J No K ACCEPT (Potential Solvent) I->K Yes

Figure 1: Workflow for empirical solvent selection.

Detailed Recrystallization Protocol

This protocol assumes a suitable solvent (e.g., ethanol) has been identified from the screening process.

Materials and Equipment
  • Crude 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

  • Selected recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks (at least two)

  • Hotplate with stirring capability

  • Glass funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper (to fit Büchner funnel)

  • Spatulas and glass stirring rod

  • Ice bath

  • Drying oven or desiccator

Experimental Workflow

Recrystallization_Protocol cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent to dissolve A->B C Are insoluble impurities present? B->C D Filter the hot solution through a pre-heated funnel C->D E Allow filtrate to cool slowly to room temperature C->E No D->E F Cool further in an ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry crystals under vacuum or in a drying oven H->I

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Pyrimidine Libraries Using 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. Its prevalence is due to its ability to engage in a variety of biological interactions, including hydrogen bonding and aromatic stacking, which are crucial for molecular recognition at target sites. The strategic functionalization of the pyrimidine scaffold allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a highly versatile building block for the synthesis of diverse chemical libraries. Its distinct functional handles—a reactive chloro group at the 4-position, a primary amino group at the 5-position, and a methoxy group at the 6-position—offer multiple points for diversification. The electron-donating nature of the amino and methoxy groups modulates the reactivity of the chloro atom, making this scaffold particularly amenable to controlled, sequential chemical modifications.

Solid-phase synthesis provides a powerful platform for the rapid assembly of compound libraries from such building blocks. By immobilizing the pyrimidine core on a solid support, excess reagents and byproducts can be easily removed by simple washing steps, streamlining the purification process and enabling high-throughput synthesis. This document provides a comprehensive guide to the application of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine in solid-phase synthesis, detailing protocols for resin loading, diversification through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, and subsequent cleavage and analysis of the final products.

Reactivity Profile and Strategic Considerations

The synthetic strategy for utilizing 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine in solid-phase synthesis hinges on the differential reactivity of its functional groups.

  • The 5-Amino Group: This primary amine serves as the ideal anchor point for attachment to a solid support. To achieve this, a suitable linker strategy is employed, typically involving the formation of a stable amide bond. The choice of resin and linker is critical, as it dictates the conditions required for the final cleavage of the product from the support. Rink Amide resin is a common choice as it allows for cleavage under moderately acidic conditions, yielding a C-terminal amide if a peptide-like structure is desired, or the free amine after appropriate linker design.

  • The 4-Chloro Group: The chlorine atom at the C4 position is the primary site for diversification. It is susceptible to two major classes of reactions on the solid support:

    • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride by a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides. The presence of the electron-donating methoxy and amino groups can modulate the reactivity, potentially requiring slightly more forcing conditions compared to pyrimidines bearing electron-withdrawing groups.

    • Palladium-Catalyzed Cross-Coupling: The C-Cl bond provides a handle for the formation of new carbon-carbon bonds via reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of a diverse array of aryl and heteroaryl moieties.

The strategic sequence of reactions is crucial. The pyrimidine core is first immobilized on the resin via the 5-amino group. Subsequently, the resin-bound chloropyrimidine is subjected to either SNAr or cross-coupling reactions to introduce the desired diversity elements.

Experimental Workflows and Protocols

The following sections provide detailed, step-by-step protocols for the solid-phase synthesis of a diversified pyrimidine library using 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Overall Workflow

G cluster_0 Phase 1: Immobilization cluster_2 Phase 3: Cleavage & Analysis Resin_Prep Resin Swelling & Deprotection Loading Loading of Pyrimidine Building Block Resin_Prep->Loading Capping Capping of Unreacted Sites Loading->Capping SNAr Nucleophilic Aromatic Substitution (SNAr) Capping->SNAr Suzuki Suzuki-Miyaura Cross-Coupling Capping->Suzuki Cleavage Cleavage from Resin SNAr->Cleavage Suzuki->Cleavage Analysis Purification & Analysis (HPLC, LC-MS) Cleavage->Analysis

Caption: General workflow for the solid-phase synthesis of pyrimidine libraries.

Protocol 1: Immobilization of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine on Rink Amide Resin

This protocol describes the attachment of the pyrimidine building block to Rink Amide resin. The strategy involves coupling a bifunctional linker, such as 4-(Fmoc-aminomethyl)benzoic acid, to the resin first, followed by deprotection and subsequent coupling of the pyrimidine's 5-amino group to the linker. This creates a stable amide bond that can be cleaved under acidic conditions.

Materials:

  • Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

  • 4-(Fmoc-aminomethyl)benzoic acid

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or HATU/DIPEA

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (1.0 eq) in a solid-phase synthesis vessel.

    • Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection (if starting with Fmoc-protected Rink Amide):

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Linker Coupling:

    • In a separate flask, dissolve 4-(Fmoc-aminomethyl)benzoic acid (3.0 eq), HOBt (3.0 eq) in DMF.

    • Add DIC (3.0 eq) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

    • Add the activated linker solution to the resin.

    • Agitate the mixture for 4-6 hours at room temperature.

    • Monitor the reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Fmoc Deprotection of the Linker:

    • Repeat step 2 to remove the Fmoc group from the attached linker, exposing the primary amine.

  • Pyrimidine Building Block Coupling:

    • In a separate flask, dissolve 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (3.0 eq) and HOBt (3.0 eq) in DMF.

    • Add DIC (3.0 eq) and pre-activate for 15 minutes.

    • Add the activated pyrimidine solution to the resin.

    • Agitate for 12-24 hours at room temperature.

    • Monitor the reaction. A Kaiser test should be negative upon completion.

    • Drain the solution and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups on the resin, treat the resin with a solution of acetic anhydride/pyridine/DMF (1:1:3) for 1 hour.

    • Drain and wash the resin with DMF (5x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

G Resin Rink Amide Resin (with NH2 group) Resin_Linker Resin-Linker-Fmoc Resin->Resin_Linker 1. Linker Coupling Linker 4-(Fmoc-aminomethyl)benzoic acid + DIC/HOBt Resin_Linker_NH2 Resin-Linker-NH2 Resin_Linker->Resin_Linker_NH2 2. Fmoc Deprotection Deprotection1 20% Piperidine/DMF Resin_Pyrimidine Resin-Bound Pyrimidine Resin_Linker_NH2->Resin_Pyrimidine 3. Pyrimidine Coupling Pyrimidine 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine + DIC/HOBt Capped_Resin Capped Resin-Bound Pyrimidine Resin_Pyrimidine->Capped_Resin 4. Capping Capping Acetic Anhydride/Pyridine

Caption: Workflow for pyrimidine immobilization.

Protocol 2: Diversification via Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines the displacement of the C4-chloro group with a primary or secondary amine.

Materials:

  • Resin-bound 4-chloro-6-methoxy-2-methylpyrimidine (from Protocol 1)

  • Amine nucleophile (e.g., morpholine, piperidine, benzylamine) (5.0-10.0 eq)

  • Diisopropylethylamine (DIPEA) (5.0-10.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • DMF, DCM, MeOH for washing

Procedure:

  • Resin Swelling:

    • Swell the resin-bound pyrimidine in NMP for 30 minutes.

  • SNAr Reaction:

    • Prepare a solution of the amine nucleophile (5.0-10.0 eq) and DIPEA (5.0-10.0 eq) in NMP.

    • Add the solution to the swollen resin.

    • Heat the reaction mixture at 80-100 °C for 12-24 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the crude product by LC-MS.[1]

    • After completion, cool the reaction vessel to room temperature.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with NMP (5x), DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Table 1: Representative Conditions for SNAr

NucleophileSolventTemperature (°C)Time (h)Expected Purity (%)
MorpholineNMP9018>90
BenzylamineDMSO10024>85
4-MethylpiperidineNMP9018>90
Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an arylboronic acid to the C4 position of the resin-bound pyrimidine.[2]

Materials:

  • Resin-bound 4-chloro-6-methoxy-2-methylpyrimidine (from Protocol 1)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (4.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)

  • Tri-tert-butylphosphine (P(t-Bu)₃) (0.2 eq)

  • Potassium fluoride (KF), spray-dried (5.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • DMF, DCM, MeOH for washing

Procedure:

  • Resin Swelling:

    • Swell the resin-bound pyrimidine in anhydrous THF for 30 minutes under an inert atmosphere (Argon or Nitrogen).

  • Suzuki Coupling Reaction:

    • In a separate dry flask under an inert atmosphere, add the arylboronic acid (4.0 eq), Pd₂(dba)₃ (0.1 eq), P(t-Bu)₃ (0.2 eq), and spray-dried KF (5.0 eq).

    • Add anhydrous THF to the flask and stir for 10 minutes.

    • Transfer this catalyst/reagent mixture to the reaction vessel containing the swollen resin.

    • Heat the reaction mixture at 50-60 °C overnight (16-24 hours) under an inert atmosphere.

    • Monitor the reaction by cleaving a small amount of resin and analyzing by LC-MS.[1]

  • Washing:

    • Cool the reaction to room temperature.

    • Drain the reaction solution.

    • Wash the resin with THF (3x), DMF (3x), water/DMF (1:1) (3x), DMF (3x), DCM (3x), and MeOH (3x).

    • Dry the resin under vacuum.

Table 2: Representative Conditions for Suzuki Coupling

Boronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Purity (%)
Phenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF5018>90
4-Methoxyphenylboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF5018>85
3-Thiopheneboronic acidPd₂(dba)₃ / P(t-Bu)₃KFTHF6024>80
Protocol 4: Cleavage from Resin and Product Analysis

This protocol describes the cleavage of the final product from the Rink Amide resin using trifluoroacetic acid (TFA).

Materials:

  • Product-bound resin

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water

  • DCM

  • Cold diethyl ether

Procedure:

  • Preparation for Cleavage:

    • Place the dry, product-bound resin in a reaction vessel.

    • Wash the resin with DCM (3x) to remove any residual DMF.

  • Cleavage:

    • Add the cleavage cocktail (10-20 mL per gram of resin) to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate in a round-bottom flask.

    • Wash the resin with a small amount of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Product Precipitation and Isolation:

    • Concentrate the combined filtrate under reduced pressure to remove most of the TFA and DCM.

    • Add cold diethyl ether to the concentrated solution to precipitate the crude product.

    • Isolate the solid product by centrifugation or filtration.

    • Wash the solid with cold diethyl ether (3x).

    • Dry the product under vacuum.

  • Analysis:

    • Analyze the crude product by High-Performance Liquid Chromatography (HPLC) to determine purity.

    • Confirm the identity of the product by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Purify the product by preparative HPLC if necessary.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Loading/Coupling - Insufficient activation of carboxylic acid- Steric hindrance- Inefficient swelling of resin- Increase pre-activation time- Use a more powerful coupling agent (e.g., HATU)- Double couple the reactant- Ensure complete swelling of the resin before reaction
Low Yield in SNAr - Poor nucleophilicity of the amine- Insufficient reaction temperature/time- Increase reaction temperature and/or time- Use a more polar aprotic solvent like DMSO- Increase the excess of nucleophile and base
Low Yield in Suzuki Coupling - Catalyst deactivation- Poor quality boronic acid- Insufficiently anhydrous conditions- Ensure all reagents and solvents are anhydrous- Use fresh, high-quality palladium catalyst and ligand- Degas the solvent and maintain an inert atmosphere
Side Products after Cleavage - Incomplete removal of protecting groups- Cationic species reacting with the product- Ensure appropriate scavengers (e.g., TIS) are used in the cleavage cocktail- Optimize cleavage time

References

Experimental procedure for Suzuki coupling with chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of Chloropyrimidines for Pharmaceutical Research

Introduction: The Central Role of the Pyrimidine Scaffold

The pyrimidine core is a foundational structural motif in a vast array of biologically active compounds, including numerous pharmaceuticals and agrochemicals.[1][2] Its presence is integral to the function of many therapeutic agents, making the targeted functionalization of the pyrimidine ring a cornerstone of modern drug discovery and development. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for forging carbon-carbon bonds, offering unparalleled versatility, broad functional group tolerance, and relatively mild reaction conditions for synthesizing novel pyrimidine derivatives.[1][3][4]

Chloropyrimidines are particularly attractive starting materials due to their commercial availability and cost-effectiveness compared to their bromo and iodo analogs.[3] However, the inherent stability of the C-Cl bond presents a distinct synthetic challenge. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical insights, field-proven protocols, and troubleshooting strategies to enable the successful Suzuki-Miyaura coupling of chloropyrimidines.

The Scientific Rationale: A Mechanistic Approach to Protocol Design

A successful experimental design is rooted in a firm understanding of the reaction mechanism. The Suzuki-Miyaura coupling is a complex catalytic process where each component plays a critical, interdependent role.[4]

The Core Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.[4][5][6] Understanding these steps is paramount for troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the pyrimidine. This is often the rate-determining step and is particularly challenging for the strong C-Cl bond.[4][6] The electron-deficient nature of the pyrimidine ring makes it more reactive than analogous benzene halides, which aids this process.[7][8]

  • Transmetalation: The organoboron species (e.g., boronic acid) is activated by a base to form a more nucleophilic boronate complex.[6][9] This complex then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base is critical for this step to proceed efficiently.[10]

  • Reductive Elimination: The two organic partners on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5][11]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition PdII_halide L₂Pd(II)(Ar¹)(X) (X=Cl) Pd0->PdII_halide Oxidative Addition (Ar¹-Cl) OxAdd->PdII_halide Ar¹-Cl Transmetalation Transmetalation PdII_biaryl L₂Pd(II)(Ar¹)(Ar²) PdII_halide->PdII_biaryl Transmetalation (Ar²-B(OR)₂) Transmetalation->PdII_biaryl Ar²-B(OR)₂ + Base PdII_biaryl->Pd0 Reductive Elimination (Ar¹-Ar²) RedElim Reductive Elimination RedElim->Pd0 Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Causality Behind Component Selection
  • The Catalyst System (Palladium & Ligand): The activation of the robust C-Cl bond requires a highly active catalyst. While simple catalysts like Pd(PPh₃)₄ can sometimes be effective, the coupling of chloropyrimidines often necessitates more sophisticated systems.[12][13]

    • Palladium Source: Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(dppf)Cl₂.

    • The Ligand: This is arguably the most critical variable. The challenge of C-Cl bond activation is overcome by using bulky and electron-rich ligands.[14][15] These ligands promote the crucial oxidative addition step, stabilize the active Pd(0) species, and accelerate the final reductive elimination.[16][17] Widely successful ligand classes include dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[15][18][19]

  • The Base: The base is essential for the transmetalation step, where it activates the boronic acid to form a more reactive boronate species.[9][10]

    • Common Choices: Inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are frequently used. The choice can be substrate-dependent; for instance, K₃PO₄ is often effective for heterocyclic couplings.[18][20] For substrates with base-sensitive functional groups (like esters), a milder base such as KF may be employed.[9][21]

  • Solvent System: The solvent must solubilize all reaction components. Aprotic solvents are common, often with the addition of water.

    • Typical Systems: Mixtures like 1,4-dioxane/water, toluene/water, or THF are widely used.[2][20] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[21] Rigorous degassing of the solvent is mandatory to prevent oxidation and deactivation of the Pd(0) catalyst.[12][22]

Data Summary: Representative Reaction Conditions

The following table summarizes literature-reported conditions for the Suzuki coupling of various chloropyrimidines, offering a validated starting point for reaction optimization.

Chloropyrimidine SubstrateBoronic Acid PartnerCatalyst / LigandBaseSolventTemp (°C) & TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O100 °C (MW), 30 min85[23]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane70-80 °C89[20][24]
4-Amino-2-(benzylthio)-6-chloropyrimidineVarious Arylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂OReflux(Not specified)[1]
Solid-supported ChloropyrimidineVarious Arylboronic acidsPd₂(dba)₃ / P(t-Bu)₃Spray-dried KFTHF50 °C, OvernightModerate[25]
6-Chloropyrimidin-4-olArylboronic acid(Not specified)(Not specified)Dioxane/H₂O(Not specified)(Not specified)[2]

Detailed Experimental Protocol: A General Procedure

This protocol describes a generalized procedure for the Suzuki-Miyaura coupling of a chloropyrimidine with an arylboronic acid using standard inert atmosphere techniques.

Materials and Equipment
  • Chloropyrimidine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2–1.5 mmol, 1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 mmol, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5-10 mL)

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • TLC plates or LC-MS for reaction monitoring

Experimental Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reagents Reagent Addition (under inert gas flow) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Flame-dry Schlenk flask under vacuum. B 2. Backfill with inert gas (e.g., Argon). A->B C 3. Add solids: - Chloropyrimidine - Boronic Acid - Base (K₃PO₄) - Catalyst/Ligand B->C D 4. Purge/backfill cycle (3x) to ensure inert atmosphere. C->D E 5. Add degassed solvent via syringe. D->E F 6. Heat to desired temperature with vigorous stirring. E->F G 7. Monitor progress by TLC or LC-MS. F->G H 8. Cool to RT. Dilute with EtOAc and water. G->H I 9. Separate layers. Extract aqueous phase with EtOAc. H->I J 10. Combine organic layers, wash with brine, dry (Na₂SO₄). I->J K 11. Filter and concentrate under reduced pressure. J->K L 12. Purify crude product via column chromatography. K->L

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum and allow it to cool to room temperature. Backfill the flask with an inert gas (Argon is preferred for its density, but Nitrogen is a cost-effective alternative).[22]

  • Addition of Solids: Under a positive flow of inert gas, add the chloropyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), and ligand (e.g., XPhos, 0.04 equiv) to the flask.[2][22]

  • Purge and Refill: Seal the flask, then carefully evacuate the atmosphere and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2][22]

  • Solvent Addition: Add the previously degassed solvent system (e.g., 1,4-dioxane and water) via syringe. Solvents should be degassed by sparging with an inert gas for 20-30 minutes or through several freeze-pump-thaw cycles.[22]

  • Reaction: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.[2][22]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.[2]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: Oxygen contamination deactivating the Pd(0) species.[12][22]Ensure all reagents are pure and solvents are rigorously degassed. Improve inert atmosphere technique (use Schlenk line, repeat purge/backfill cycles).[22]
Ineffective Catalyst/Ligand: C-Cl bond is not being activated. Standard catalysts (e.g., Pd(PPh₃)₄) may be insufficient.[13]Switch to a more active catalyst system using bulky, electron-rich ligands (e.g., Pd₂(dba)₃/XPhos, or a Buchwald palladacycle precatalyst).[17][18][26]
Poor Base/Solvent Choice: Suboptimal conditions for transmetalation.Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems (Dioxane/H₂O, Toluene/H₂O, DMF). Ensure the base is finely powdered.
Protodeboronation Decomposition of Boronic Acid: The C-B bond is cleaved and replaced with a C-H bond, consuming the nucleophile.[12][13]Use a slight excess of boronic acid (1.2-1.5 equiv). Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester).[5]
Homocoupling Side reaction of Boronic Acid: Two molecules of the boronic acid couple together.This can be promoted by oxygen. Improve degassing and inert atmosphere techniques.[12]
Catalyst Deactivation Pyrimidine Coordination: Nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, inhibiting catalysis.[12][20]The use of bulky ligands helps to prevent inhibitory coordination of the pyrimidine nitrogen to the palladium center.

Conclusion

The Suzuki-Miyaura coupling of chloropyrimidines is an indispensable transformation in modern pharmaceutical and materials science. Success hinges on a rational approach to reaction design, grounded in a mechanistic understanding of the catalytic cycle. The primary challenge—the activation of the C-Cl bond—can be reliably overcome by the judicious selection of a highly active catalyst system, typically involving a palladium source paired with a bulky, electron-rich phosphine ligand. By carefully controlling the reaction atmosphere, optimizing the choice of base and solvent, and being prepared to troubleshoot common side reactions, researchers can effectively harness this powerful method to synthesize diverse libraries of functionalized pyrimidines.

References

  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2-(benzylthio)-6-chloropyrimidine. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling of Chloropyrimidines Utilizing Inert
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 6-Chloropyrimidin-4-ol Deriv
  • Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with polyfluoroboronic acid.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.
  • Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. Benchchem.
  • troubleshooting failed Suzuki coupling with 3-(2-Chloropyrimidin-4-yl)benzoic acid. Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.
  • Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal.
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed.
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts.
  • Suzuki reaction. Wikipedia.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC - NIH.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Exploration of various Pd catalysts, solvents, and bases for the Suzuki coupling.
  • A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications.
  • How can I solve my problem with Suzuki coupling?.
  • Diagnosing issues with a failed Suzuki coupling?. Reddit.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

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The Strategic Utility of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine: A Versatile Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to mimic the purine bases of DNA and RNA, allowing for interactions with a wide range of biological targets. Pyrimidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Within the realm of oncology, the 2,4-diaminopyrimidine and related scaffolds are particularly prominent in the design of kinase inhibitors.[4] These heterocycles serve as effective hinge-binding motifs, competitively displacing ATP from the active site of kinases, a family of enzymes frequently dysregulated in cancer.

This guide focuses on 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine , a highly functionalized pyrimidine derivative poised as a strategic intermediate for the synthesis of next-generation kinase inhibitors. The judicious arrangement of its substituents—a reactive chlorine atom, an amino group, a methoxy group, and a methyl group—offers medicinal chemists a versatile platform for structural elaboration and the fine-tuning of pharmacological properties.

Physicochemical Properties of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for reaction optimization and downstream applications.

PropertyValueSource
Molecular Formula C₆H₈ClN₃OPubChem[5]
Molecular Weight 173.60 g/mol PubChem[5]
Appearance Off-white to faint yellow solidChemicalBook[6]
Boiling Point 272°CChemicalBook[6]
Density 1.331 g/cm³ChemicalBook[6]
Flash Point 118°CChemicalBook[6]
CAS Number 88474-31-1PubChem[5]

Synthetic Strategy and Applications

The strategic value of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine lies in the differential reactivity of its functional groups. The chlorine atom at the 4-position is the primary site for derivatization, being susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The adjacent amino group at the 5-position can modulate the reactivity of the C4-chloro group and can also be a point of further functionalization.

A key application of this intermediate is in the synthesis of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is extensively used in drug discovery to construct complex molecular architectures.[7][8] The following sections provide a detailed protocol for a representative Suzuki coupling reaction using this intermediate.

Conceptual Workflow for Kinase Inhibitor Synthesis

The general strategy involves the coupling of the pyrimidine core with a suitable aryl or heteroaryl boronic acid, followed by further modifications if required.

G cluster_0 Synthesis of the Core Intermediate cluster_1 Derivatization and Library Generation cluster_2 Screening and Optimization Start Starting Materials Synth Synthesis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Start->Synth Intermediate 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Synth->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling Library Library of Biaryl Pyrimidine Derivatives Coupling->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: Conceptual workflow for the use of the title compound in drug discovery.

Protocols

Protocol 1: Synthesis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Note: This is a hypothetical protocol based on established chemical principles for pyrimidine synthesis.

Materials:

  • 2-cyano-2-methoxy-N-methylacetamide

  • Sodium ethoxide

  • Ethanol

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline

  • Ammonia (gas or aqueous solution)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Cyclization: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyano-2-methoxy-N-methylacetamide (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol. Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up and Isolation of Dihydroxypyrimidine: After cooling to room temperature, neutralize the reaction mixture with acetic acid. Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to yield the corresponding 4,6-dihydroxy-2-methylpyrimidin-5-carbonitrile.

  • Chlorination: In a fume hood, carefully add the dihydroxypyrimidine intermediate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) containing a catalytic amount of N,N-dimethylaniline. Heat the mixture to reflux for 2-3 hours.

  • Work-up and Isolation of Dichloropyrimidine: After cooling, carefully pour the reaction mixture onto crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain the 4,6-dichloro-2-methylpyrimidin-5-carbonitrile.

  • Amination: Dissolve the dichloropyrimidine in a suitable solvent and treat with a source of ammonia (e.g., bubbling ammonia gas through the solution or using a concentrated aqueous solution) at a controlled temperature to selectively displace one of the chlorine atoms and reduce the nitrile to an amine. This step may require optimization to achieve the desired regioselectivity.

  • Purification: The final product, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the title compound with a generic arylboronic acid. The conditions are based on established methods for the coupling of chloropyrimidines.[9]

Materials:

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • 1,4-Dioxane/water (4:1 mixture), degassed

  • Standard Schlenk line or glovebox for inert atmosphere techniques

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture to the flask via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 4-aryl-6-methoxy-2-methylpyrimidin-5-amine.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reagents Combine Reactants: - Pyrimidine - Boronic Acid - Base - Catalyst & Ligand Inert Establish Inert Atmosphere (Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to 80-100°C Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a valuable and versatile intermediate for the synthesis of novel compounds in drug discovery, particularly in the development of kinase inhibitors. Its rich functionality allows for the application of modern synthetic methodologies, such as the Suzuki-Miyaura cross-coupling, to generate libraries of diverse structures for biological screening. The protocols and information provided herein serve as a guide for researchers to effectively utilize this promising building block in their synthetic endeavors.

References

  • Vertex AI Search, based on a review of pyrimidine derivatives' medicinal impact.[1]

  • Vertex AI Search, based on a review of pyrimidine-based drugs.[10]

  • Vertex AI Search, based on a study of pyrimidine-based Aurora kinase inhibitors.[2]

  • Vertex AI Search, based on a review of recent medicinal approaches of pyrimidine analogs.[3]

  • Vertex AI Search, based on a study of palladium-catalyzed cross-coupling of dichloropyrimidines.[11]

  • Vertex AI Search, based on a review of synthetic strategies for pyrimidine-based kinase inhibitors.[4]

  • Vertex AI Search, based on a study of Suzuki-Miyaura cross-coupling reactions of pyrimidylboronic acids.[7]

  • Vertex AI Search, based on a study of Suzuki-Miyaura cross-coupling of 6-chloropyrimidine-2,4-diamine.[8]

  • Vertex AI Search, based on a study of pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors.[12]

  • Vertex AI Search, based on a study of anilinopyrimidine derivatives as kinase inhibitors.[13]

  • Vertex AI Search, based on a study of aminative Suzuki-Miyaura coupling.[14]

  • Vertex AI Search, based on a study of imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2.[15]

  • Vertex AI Search, based on information about 4-Chloro-5-aminopyrimidine.[16]

  • Vertex AI Search, based on a study of pyrimidine-based lead compounds for understudied kinases.[17]

  • Vertex AI Search, based on a study of the synthesis of tricyclic 4-chloro-pyrimido[4,5-b][1][3]benzodiazepines.[18]

  • Vertex AI Search, based on a patent for Moxonidine synthesis.[19]

  • Vertex AI Search, based on a study of the synthesis of 6-aryl-2,4-diamino-pyrimidines.[20]

  • Vertex AI Search, based on a study of Suzuki cross-coupling of solid-supported chloropyrimidines.[9]

  • PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. [Link]

  • Vertex AI Search, based on a study of C2-selective palladium-catalyzed C-S cross-coupling of 2,4-dihalopyrimidines.[21]

  • Vertex AI Search, based on a study of site-selectivity in palladium-catalyzed cross-couplings of dichloroheteroarenes.[22]

  • Vertex AI Search, based on a study of Suzuki-Miyaura reactions of (4-bromophenyl)-4,6-dichloropyrimidine.[23]

  • Vertex AI Search, based on a study of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors.[24]

  • Vertex AI Search, based on an article on the role of 4-chloro-5-iodopyrimidine in drug discovery.[25]

  • Vertex AI Search, based on a study of the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[26]

  • Vertex AI Search, based on a study of 4-aminopyrimidine derivatives as BACE1 inhibitors.[27]

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Troubleshooting & Optimization

Moxonidine Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of moxonidine. It moves beyond standard protocols to offer in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and ensuring the synthesis of high-purity moxonidine. Our approach is rooted in a deep understanding of the reaction mechanism and the causal factors that influence yield, purity, and scalability.

I. The Core Synthesis Pathway: A Mechanistic Overview

The most prevalent industrial synthesis of moxonidine involves the nucleophilic substitution of a chlorine atom on a pyrimidine ring with a methoxy group. The key reaction is the conversion of 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine (DMAIA) to moxonidine using a methoxide source, typically in methanol.

This process, while robust, is a delicate balance. A simplified representation of this pathway and the emergence of key impurities is illustrated below.

cluster_legend Process Flow and Impurity Formation DMAIA DMAIA (Starting Material) Impurity_A Impurity A (6-chloromoxonidine) Deacetylated Intermediate DMAIA->Impurity_A Deacetylation (Base/MeOH) Moxonidine Moxonidine (Target Product) Impurity_A->Moxonidine First Methoxylation (NaOMe/MeOH) Impurity_B Impurity B (4-methoxymoxonidine) Over-reaction Product Moxonidine->Impurity_B Second Methoxylation (Excess NaOMe/Heat) Key Key: Green: Desired Product Yellow: Intermediate/Impurity Red: Over-reaction Impurity

Caption: Reaction pathway for moxonidine synthesis from DMAIA, highlighting the formation of key process-related impurities.

II. Troubleshooting Guide & FAQs

This section addresses common challenges encountered during moxonidine synthesis in a practical, question-and-answer format.

FAQ 1: Low Yield of Moxonidine

Question: My reaction has resulted in a low yield of moxonidine, with a significant amount of unreacted starting material and Impurity A (6-chloromoxonidine) remaining. What are the likely causes and how can I improve the yield?

Answer:

This issue typically points to incomplete reaction, which can be attributed to several factors related to the base, reaction time, and temperature.

Causality:

  • Insufficient Base: Sodium methoxide (NaOMe) acts as both a reagent for the methoxylation and a base to facilitate the initial deacetylation of DMAIA to the more reactive intermediate, Impurity A.[1] If the base is not sufficiently active or is used in a substoichiometric amount, the reaction will be incomplete.

  • Reaction Temperature and Time: The nucleophilic aromatic substitution on the pyrimidine ring is temperature-dependent. Insufficient heat or a shortened reaction time will lead to a sluggish conversion rate. Many established protocols call for heating the reaction mixture to reflux for several hours to ensure completion.[2][3]

  • Homogeneity of the Reaction: If using inorganic bases like potassium carbonate, the reaction mixture may be heterogeneous.[4] This can lead to inefficient mixing and localized areas of low reactivity, resulting in incomplete conversion.

Troubleshooting Protocol:

  • Verify Base Quality and Stoichiometry:

    • Use fresh, dry sodium methoxide. Sodium methoxide is hygroscopic and will decompose in the presence of moisture, reducing its activity.

    • Ensure at least 2.0 molar equivalents of sodium methoxide are used relative to the starting DMAIA, as this is a commonly cited stoichiometry in patents.[3]

  • Optimize Reaction Conditions:

    • Ensure the reaction is heated to a consistent reflux in methanol.

    • Monitor the reaction progress by TLC or HPLC (see Section IV for a sample method). If the reaction stalls, consider extending the reflux time.

  • Consider Alternative Bases:

    • For improved homogeneity, consider using a non-ionic organic base in methanol. This can lead to a faster reaction and a higher yield.[5]

ParameterRecommendationRationale
Base Sodium Methoxide (fresh, dry)Strong base and methoxide source.[6]
Molar Equivalents of Base ≥ 2.0To drive both deacetylation and methoxylation.
Solvent Anhydrous MethanolActs as both solvent and reagent source.
Temperature Reflux (~65 °C)To ensure sufficient activation energy for the substitution.
Reaction Time 2-7 hours (monitor by HPLC/TLC)To drive the reaction to completion.[2]
FAQ 2: High Levels of Impurity B (4-methoxymoxonidine)

Question: My final product is contaminated with significant levels of the dimethoxy impurity (Impurity B). How is this formed and what steps can I take to minimize its formation and remove it?

Answer:

The presence of Impurity B is a classic example of over-reaction, where the desired product, moxonidine, undergoes a second methoxylation.

Causality:

  • Excess Base and Prolonged Reaction Time: The same conditions that drive the formation of moxonidine can, if excessive, also promote the substitution of the second chlorine atom. High concentrations of sodium methoxide and extended heating will increase the rate of formation of this byproduct.[1]

  • Work-up and Crystallization: The relative solubility of moxonidine and Impurity B in the crystallization solvent system is critical. If the chosen solvent does not effectively differentiate between the two, Impurity B will co-crystallize with the product.

Troubleshooting and Optimization Protocol:

  • Control Reaction Stoichiometry and Time:

    • Avoid a large excess of sodium methoxide. While a stoichiometric excess is needed, a large excess can accelerate the formation of Impurity B.

    • Carefully monitor the reaction. Once the starting material and Impurity A are consumed, prolonged heating is detrimental.

  • Optimized Work-up Procedure:

    • Upon reaction completion, cool the mixture and add a slight excess of an organic acid, such as acetic acid, to neutralize the remaining sodium methoxide. This quenches the reaction and can help keep the more basic Impurity B in the mother liquor during crystallization.[4]

  • Strategic Crystallization:

    • Method A (Direct Crystallization): After neutralization, the product can be crystallized from the reaction mixture by cooling. The addition of water is sometimes used to induce precipitation.[2]

    • Method B (Solvent Slurry/Recrystallization): If Impurity B levels are still high, the crude product can be purified by creating a slurry in a solvent like acetone or by recrystallizing from a high-boiling point polar solvent such as DMSO.[7] The process of forming a salt (e.g., moxonidine oxalate or formate) can also be an effective purification strategy.[3]

G start Crude Moxonidine (contains Impurity B) neutralize Neutralize with Acetic Acid start->neutralize slurry Slurry in Acetone start->slurry Alternative Purification salt_formation Form Oxalate/Formate Salt start->salt_formation Alternative Purification crystallize Crystallize from Methanol/Water neutralize->crystallize pure_moxonidine Pure Moxonidine (<0.3% Impurity B) crystallize->pure_moxonidine mother_liquor Mother Liquor (Enriched in Impurity B) crystallize->mother_liquor Impurity B remains in solution slurry->pure_moxonidine salt_formation->pure_moxonidine then basify

Caption: Troubleshooting workflow for reducing Impurity B in moxonidine synthesis.

FAQ 3: Crystallization and Polymorphism Issues

Question: I am having difficulty obtaining a crystalline solid, or I am concerned about controlling the polymorphic form of my final product. What are the best practices for moxonidine crystallization?

Answer:

Controlling the crystallization process is vital for achieving high purity and ensuring consistent solid-state properties of the final active pharmaceutical ingredient (API).

Causality:

  • Solvent Choice: The original synthesis used nitromethane for crystallization, which is now considered hazardous and unsuitable for industrial use due to its toxicity and explosive nature.[3][7] The choice of solvent is critical for obtaining a stable, pure crystalline form.

  • Impurities: Even trace amounts of impurities can inhibit crystal growth or lead to the formation of an unstable amorphous solid or an "oiled out" product.[8]

  • Polymorphism: Moxonidine is known to exist in multiple crystalline forms (Form I, II, and III).[2][9] The specific form obtained can depend on the solvent system and the thermal history of the material. Different polymorphs can have different physical properties, including solubility and stability.

Best Practices for Crystallization:

  • Solvent Selection:

    • High-boiling point polar solvents like DMSO, DMF, and NMP have been shown to yield highly pure moxonidine.[7] A common procedure involves dissolving the crude product in a minimal amount of hot DMSO and then adding an anti-solvent like water or isopropanol to induce crystallization.

    • Slurrying the crude product in a solvent like acetone at reflux, followed by cooling, is an effective method for obtaining the stable crystalline Form I.[7]

  • Controlling Polymorphism:

    • Crystalline Form I is often the desired polymorph. The acetone slurry method is a reliable way to produce it.[7]

    • Other forms, such as Form II (an ethylene glycol solvate) and Form III (an n-pentylamine solvate), have been identified but are generally converted to Form I by heating.[9]

    • Characterize your final product using techniques like X-ray powder diffraction (XRPD) to confirm the polymorphic form.

MethodSolvent SystemOutcomeReference
Recrystallization DMSO / WaterHigh purity crystalline moxonidine[7]
Slurry AcetoneCrystalline Moxonidine Form I[7]
Salt Formation Various organic acidsPurified moxonidine after basification[3]

III. Experimental Protocol: In-Process Purity Analysis by HPLC

Monitoring the reaction progress and final product purity is essential. A stability-indicating HPLC method is crucial for separating moxonidine from its key impurities.

Objective: To provide a reliable HPLC method for the quantitative analysis of moxonidine and its process-related impurities.

Method Parameters (based on published methods): [10][11]

  • Column: Zorbax RX-SIL, 250 mm x 4.6 mm, 5 µm particle size (or equivalent HILIC column)

  • Mobile Phase: Acetonitrile and 40 mM ammonium formate buffer (pH 2.8) in an 80:20 (v/v) ratio

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 255 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of moxonidine reference standard in the mobile phase.

    • Prepare individual stock solutions of available impurity reference standards (e.g., Impurity A, Impurity B).

    • Create a mixed standard solution containing moxonidine and all impurities at their relevant concentration levels.

  • Sample Preparation:

    • During the reaction, carefully quench a small aliquot of the reaction mixture and dilute it with the mobile phase to an appropriate concentration.

    • For the final product, accurately weigh and dissolve a sample in the mobile phase.

  • Analysis:

    • Inject the mixed standard solution to determine the retention times and response factors for each compound.

    • Inject the reaction samples to monitor the disappearance of DMAIA and Impurity A, and the formation of moxonidine and Impurity B.

    • Analyze the final product to quantify any residual impurities against the reference standards. The typical limit for total impurities is ≤ 2.0% w/w, with individual unspecified impurities often controlled to ≤ 0.5% w/w.[12]

IV. References

  • Filipic, S., et al. (2016). Assay of moxonidine and its impurities. ResearchGate. Retrieved from [Link]

  • Popović, M., et al. (2015). Determination of Moxonidine and Its Impurities by Thin-Layer Chromatography. Journal of Liquid Chromatography & Related Technologies, 38(11), 1121-1125.

  • Wirth, D. D., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. European Journal of Medicinal Chemistry, 37(1), 23-34.

  • Adin, I., et al. (2008). Polymorphs of moxonidine and processes for preparation therefor. EP1894926A1. Google Patents.

  • Rudolph, M., Janssen, W., & Strassner, M. (1992). Determination of moxonidine (BDF 5895) in plasma by gas chromatography-negative ion chemical ionization mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 10(5), 323-328.

  • Veeprho. (n.d.). Moxonidine Impurities and Related Compound. Retrieved from [Link]

  • Wirth, D. D., et al. (2002). Identification, synthesis and pharmacological activity of moxonidine metabolites. ResearchGate. Retrieved from [Link]

  • Lork, A., & Stohrer, J. (2015). Moxonidine synthesis with the aid of organic bases. EP2892895A1. Google Patents.

  • Popović, M., et al. (2015). Determination of Moxonidine and Its Impurities by Thin-Layer Chromatography. Ingenta Connect. Retrieved from [Link]

  • Jonkers, R. E., et al. (2001). Pharmacodynamic models for the cardiovascular effects of moxonidine in patients with congestive heart failure. British Journal of Clinical Pharmacology, 51(2), 129-139.

  • Adin, I., et al. (2008). Polymorphs of moxonidine and processes for preparation therefor. EP1894926A1. Google Patents.

  • Lork, A., & Stohrer, J. (2014). Process for the production of Moxonidine. EP2765131A1. Google Patents.

  • Pharmaffiliates. (n.d.). Moxonidine-impurities. Retrieved from [Link]

  • S. Vidyasagar, et al. (2017). A Sensitive, Rapid Determination of Moxonidine in Plasma by LC-MS/MS, Application to Bioequivalence Study. Research Journal of Pharmacy and Technology, 10(7), 2135-2141.

  • Chhalotiya, U. K., et al. (2015). Stability-Indicating HPTLC Method for Simultaneous Quantification of Moxonidine and Amlodipine Besylate in Their Combined Dosage Form. Austin Chromatography, 2(2), 1031.

  • Milovanovic, S., et al. (2012). Development and validation of reversed phase high performance liquid chromatographic method for determination of moxonidine in the presence of its impurities. Journal of Pharmaceutical and Biomedical Analysis, 59, 151-156.

  • Baul, B., et al. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Processes, 11(6), 1738.

  • Reddy, B. C., et al. (2013). Process for the preparation of moxonidine. EP2586779A1. Google Patents.

  • Lork, A., & Stohrer, J. (2016). Improved process for the manufacture of moxonidine. EP2970214A1. Google Patents.

  • Adin, I., et al. (2008). Novel purification process of moxonidine. EP1873152A1. Google Patents.

  • National Center for Biotechnology Information. (n.d.). Moxonidine. PubChem. Retrieved from [Link]

  • Patel, J. R. (2012). Estimation of Moxonidine by Chromatography. ResearchGate. Retrieved from [Link]

  • Adin, I., et al. (2008). The use of moxonidine salts for purification of moxonidine. EP1894927B1. Google Patents.

  • Wikipedia. (n.d.). Moxonidine. Retrieved from [Link]

  • Prichard, B. N. (2000). Moxonidine: a new antiadrenergic antihypertensive agent. Journal of human hypertension, 14 Suppl 1, S19-24.

  • Van Zwieten, P. A. (1998). Moxonidine: a new and versatile antihypertensive. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 16(1), S37-S40.

  • ICIB. (n.d.). What is sodium methoxide and what are its applications?. Retrieved from [Link]

  • Nguyen, T. H., et al. (2018). Synthesis and inhibitory effects of triarylpyrazoles on LPS-induced NO and PGE2 productions in RAW 264.7 macrophages. Bioorganic & Medicinal Chemistry Letters, 28(17), 2879-2883.

  • Al-kassas, R., et al. (2022). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 14(1), 163.

  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development. Retrieved from [Link]

Sources

Technical Support Center: 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding side product formation in reactions involving this versatile building block. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic routes, improve yields, and ensure the purity of your target molecules.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) with 4-chloro-6-methoxy-2-methylpyrimidin-5-amine?

A1: While reaction-specific, several classes of side products are commonly encountered when using 4-chloro-6-methoxy-2-methylpyrimidin-5-amine in palladium-catalyzed cross-coupling reactions. These arise from competing reaction pathways and the inherent reactivity of the substrate and reagents. The most prevalent side products include:

  • Hydrodechlorination Product: Formation of 6-methoxy-2-methylpyrimidin-5-amine, where the chlorine atom at the C4 position is replaced by a hydrogen atom. This is a common issue in palladium-catalyzed reactions and can be promoted by factors such as the presence of a hydrogen source (e.g., solvent, amine, or boronic acid impurities) and the specific ligand and base used.[1][2]

  • Homocoupling Products: Dimerization of the starting pyrimidine or the coupling partner (e.g., boronic acid in Suzuki reactions) can occur. This is often exacerbated by the presence of oxygen and inefficient transmetalation or reductive elimination steps in the catalytic cycle.

  • Hydrolysis Product: The chloro group can be displaced by a hydroxyl group, leading to the formation of 5-amino-6-methoxy-2-methylpyrimidin-4(3H)-one. This is particularly relevant when using aqueous bases or in the presence of water at elevated temperatures.[3]

  • Protodeborylation Product (in Suzuki reactions): The boronic acid coupling partner can be converted to the corresponding arene or heteroarene, reducing the efficiency of the desired cross-coupling.

Q2: I am observing significant hydrodechlorination of my starting material. What are the likely causes and how can I minimize this side reaction?

A2: Hydrodechlorination is a frequent challenge in palladium-catalyzed cross-coupling reactions. The mechanism often involves the formation of a palladium-hydride species which can then react with the starting material.

Primary Causes:

  • Hydrogen Source: The hydrogen atom can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols, residual water in aprotic solvents), the amine coupling partner in Buchwald-Hartwig reactions, or impurities in the boronic acid.

  • Ligand Choice: The nature of the phosphine ligand can influence the propensity for hydrodechlorination. Less electron-rich or sterically less demanding ligands may be more prone to side reactions.

  • Base: Certain bases can promote the formation of palladium-hydride species.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the incidence of hydrodechlorination.

Troubleshooting Guide:

Parameter Recommendation Rationale
Solvent Use anhydrous, degassed solvents. Consider using aprotic solvents like toluene, dioxane, or DMF.Minimizes the primary source of hydrogen atoms.
Reagents Use high-purity amines and boronic acids.Reduces impurities that can act as hydrogen donors.
Ligand Screen a panel of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos).These ligands often promote faster oxidative addition and reductive elimination, outcompeting the hydrodechlorination pathway.
Base Use a non-hydroxide base like Cs₂CO₃, K₃PO₄, or NaOtBu.Avoids the introduction of water.
Temperature Run the reaction at the lowest effective temperature.Reduces the rate of the undesired side reaction.
Reaction Time Monitor the reaction closely and stop it upon completion.Prevents the accumulation of the hydrodechlorination product over time.

Experimental Workflow for Minimizing Hydrodechlorination:

Hydrolysis_Prevention cluster_prevention Hydrolysis Prevention Strategy cluster_outcome Desired Outcome A Use Anhydrous Solvents E Minimized Formation of 5-amino-6-methoxy-2-methylpyrimidin-4(3H)-one A->E Reduces H₂O source B Use Anhydrous, Non-nucleophilic Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu) B->E Avoids OH⁻ nucleophile C Inert Atmosphere (N₂ or Ar) C->E Excludes atmospheric moisture D Monitor Reaction Closely D->E Prevents prolonged heating

Caption: Key strategies to prevent hydrolysis of the chloropyrimidine.

II. Troubleshooting Guide for Common Reactions

Suzuki-Miyaura Coupling

Issue: Low yield of the desired coupled product with significant amounts of homocoupled pyrimidine and/or protodeborylated arene.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium center is slow, allowing for side reactions to occur.* Base: Ensure the base is strong enough to activate the boronic acid. K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.
  • Solvent: A combination of an organic solvent and water (e.g., dioxane/water, toluene/water) can facilitate transmetalation. | | Decomposition of Boronic Acid | Boronic acids can be unstable, especially at high temperatures, leading to protodeborylation and homocoupling. | * Temperature: Use the lowest possible temperature for the reaction.

  • Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid.

  • Boronic Ester: Consider using a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. | | Palladium Catalyst Deactivation | The palladium catalyst can precipitate as palladium black or be deactivated by impurities. | * Ligand: Use a robust ligand that stabilizes the palladium catalyst.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can lead to catalyst decomposition and promote homocoupling. |

Buchwald-Hartwig Amination

Issue: Formation of a dimeric byproduct of the starting pyrimidine.

Potential Causes & Solutions:

Cause Explanation Troubleshooting Steps
Catalyst System Certain palladium precursors and ligands may favor dimerization pathways.* Ligand Choice: The use of bidentate phosphine ligands like BINAP or DPPF can sometimes suppress the formation of palladium dimers that may be involved in side reactions.
[4]* Pre-catalyst: Consider using a well-defined palladium pre-catalyst to ensure the active catalytic species is formed cleanly.
Reaction Conditions High concentrations and temperatures can promote bimolecular side reactions.* Concentration: Run the reaction at a lower concentration.
  • Temperature: Optimize the reaction temperature to favor the desired C-N bond formation. |

III. Reaction Pathways and Side Product Formation

The following diagram illustrates the desired reaction pathway for a Suzuki-Miyaura coupling and the competing pathways leading to common side products.

Reaction_Pathways A 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine E Desired Product: 4-(Aryl)-6-methoxy-2-methylpyrimidin-5-amine A->E Suzuki Coupling (Desired Pathway) F Hydrodechlorination Product: 6-methoxy-2-methylpyrimidin-5-amine A->F Hydrodechlorination (H⁺ source) G Hydrolysis Product: 5-amino-6-methoxy-2-methylpyrimidin-4(3H)-one A->G Hydrolysis (H₂O/OH⁻) B Ar-B(OH)₂ B->E Suzuki Coupling (Desired Pathway) H Homocoupling Product: Ar-Ar B->H Homocoupling (O₂) C Pd(0) Catalyst C->E Suzuki Coupling (Desired Pathway) D Base D->E Suzuki Coupling (Desired Pathway)

Caption: Competing reaction pathways in the Suzuki-Miyaura coupling of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.

IV. References

  • Degradation pathways of Dasatinib in tablets dosage form. (n.d.). ResearchGate. Retrieved from [Link]

  • N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-oxido-1-piperazinyl]. (n.d.). precisionFDA. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

  • The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. (2022). PMC. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. (2022). ResearchGate. Retrieved from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(8), 9574–9586.

  • Li, X., et al. (2011). Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 39(8), 1521–1529.

  • The Asymmetric Buchwald–Hartwig Amination Reaction. (n.d.). University of Groningen Research Portal. Retrieved from [Link]

  • N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)(nitroso)amino)thiazole-5-carboxamide. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla. (n.d.). AWS. Retrieved from [Link]

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. (n.d.). PubChem. Retrieved from [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. Retrieved from [Link]

  • Method for producing 4-chloro-6-hydroxypyrimidine. (2001). Google Patents. Retrieved from

  • The Buchwald–Hartwig Amination After 25 Years. (2019). ResearchGate. Retrieved from [Link]

  • Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. (2021). MDPI. Retrieved from [Link]

  • 4-CHLORO-6-METHOXY-2-METHYLPYRIMIDIN-5-AMINE | CAS 88474-31-1. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]

  • Catalysis of the hydro-dechlorination of 4-chlorophenol and the reduction of 4-nitrophenol by Pd/Fe3O4@C. (2019). ResearchGate. Retrieved from [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. (2012). PMC. Retrieved from [Link]

  • Moxonidine synthesis with the aid of organic bases. (2014). Google Patents. Retrieved from

  • Shah, N. P., et al. (2009). Acute dasatinib exposure commits Bcr-Abl-dependent cells to apoptosis. Blood, 114(16), 3475–3484.

  • Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. (2012). Google Patents. Retrieved from

Sources

Technical Support Center: Navigating the Purification Challenges of Polar Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique and often complex challenges associated with the purification of polar aminopyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter obstacles in achieving high purity for this important class of compounds. Drawing upon established scientific principles and field-proven experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common purification hurdles.

The inherent polarity of aminopyrimidines, stemming from the presence of multiple hydrogen bond donors and acceptors, often leads to problematic interactions during purification.[1] This can manifest as poor retention in traditional reversed-phase chromatography, significant peak tailing, and difficulties in achieving crystalline material from polar solvents.[1] This guide will systematically address these issues, offering logical solutions grounded in chromatographic and crystallization theory.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying polar aminopyrimidines?

The main difficulties arise from their high polarity. This leads to several common problems:

  • Poor retention in reversed-phase chromatography (RPC): Highly polar compounds have weak interactions with the non-polar stationary phases used in RPC, often causing them to elute in the void volume.[2][3]

  • Peak tailing in HPLC: The basic nature of the amino groups can lead to secondary interactions with residual acidic silanol groups on silica-based stationary phases, resulting in asymmetric peaks.[2]

  • Difficulty with crystallization: High solubility in common polar solvents can make it challenging to achieve the supersaturation needed for crystal formation.[1]

Q2: Which chromatographic technique is generally the most effective for polar aminopyrimidines?

There is no single "best" method, as the optimal choice depends on the specific properties of your compound and the impurities present. However, for highly polar aminopyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) and Supercritical Fluid Chromatography (SFC) are often more successful than conventional reversed-phase chromatography.[2] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which effectively retains polar molecules.[2][4][5][6] SFC, particularly with polar co-solvents, can also provide excellent and rapid separations.[2]

Q3: Can I still use reversed-phase chromatography for my moderately polar aminopyrimidine?

Yes, RPC can be adapted for moderately polar and ionizable aminopyrimidines. Strategies to enhance retention include:

  • Using a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes.[1]

  • Employing ion-pairing reagents: These reagents form a neutral ion-pair with the charged aminopyrimidine, increasing its hydrophobicity and affinity for the stationary phase.[2][3]

  • Adjusting the mobile phase pH: Suppressing the ionization of the amino groups by adjusting the pH can increase the compound's hydrophobicity and retention.[1][7]

Q4: Why is my aminopyrimidine streaking on a normal-phase silica gel column?

The basic amino group on the pyrimidine ring can interact very strongly, and sometimes irreversibly, with the acidic silica gel.[2] This leads to significant peak tailing and poor recovery. If normal-phase chromatography is necessary, consider deactivating the silica gel with a basic modifier like triethylamine or ammonia in the mobile phase.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of polar aminopyrimidines.

Issue 1: Poor Peak Shape (Tailing) in HILIC

Problem: Your aminopyrimidine compound shows significant peak tailing on a HILILC column.

Causality: Peak tailing for basic compounds like aminopyrimidines in HILIC is often due to unwanted secondary ionic interactions with the stationary phase.[2] The basic amine groups can interact with acidic silanol groups on silica-based columns.

Troubleshooting Workflow

start Poor Peak Shape (Tailing) cause1 Secondary Ionic Interactions? start->cause1 solution1 Increase Buffer Conc. Adjust Mobile Phase pH cause1->solution1 Yes cause2 Strong Sample Solvent Effects? cause1->cause2 No end Improved Peak Shape solution1->end solution2 Dissolve Sample in Initial Mobile Phase cause2->solution2 Yes cause3 Column Overload? cause2->cause3 No solution2->end solution3 Reduce Injection Volume/Concentration cause3->solution3 Yes solution3->end

Caption: Troubleshooting workflow for poor peak shape in HILIC.

Step-by-Step Solutions:
  • Increase Buffer Concentration: A higher concentration of a buffer, such as ammonium formate, in the mobile phase can help to mask the residual silanol groups on the stationary phase, thereby reducing secondary interactions.[2]

  • Adjust Mobile Phase pH: Controlling the pH with a buffer or acid can lead to more reproducible results.[2][4] For basic compounds, a slightly acidic mobile phase can protonate both the analyte and the silanol groups, leading to more consistent interactions.[2]

  • Match Sample Solvent to Mobile Phase: Injecting your sample in a solvent that is significantly more polar (stronger) than your initial mobile phase can cause peak distortion.[1] Dissolve your sample in a solvent mixture that is as close as possible to your starting mobile phase conditions.[2]

  • Reduce Sample Load: Injecting too much sample can saturate the stationary phase.[2] Try reducing the injection volume or the concentration of your sample.

Issue 2: No or Poor Retention in Reversed-Phase Chromatography (RPC)

Problem: Your polar aminopyrimidine elutes in the void volume on a standard C18 column.

Causality: This is a common issue with highly polar compounds in RPC. The polar nature of the aminopyrimidine results in very weak interactions with the non-polar stationary phase.[2][3]

Strategies to Increase Retention:
  • Use an Ion-Pairing Reagent: Adding an ion-pairing reagent to the mobile phase can significantly increase the retention of ionizable aminopyrimidines.[2][8] The reagent forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity.

  • Switch to a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with polar analytes and highly aqueous mobile phases.[1]

  • Consider Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange properties, offering multiple mechanisms for retention.[9][10] This is an excellent option for separating complex mixtures of polar and ionizable compounds without the need for ion-pairing reagents.[9][10]

  • Explore HILIC: For very polar aminopyrimidines, HILIC is often a more suitable technique than RPC.[1][2]

Issue 3: Difficulty with Crystallization

Problem: Your aminopyrimidine compound fails to crystallize, remaining as an oil or an amorphous solid.

Causality: Crystallization is a delicate balance of solubility and nucleation.[2] Difficulties often arise from an inappropriate solvent system or suboptimal cooling conditions.

Decision Tree for Troubleshooting Crystallization

start Crystallization Fails (Oil or Amorphous Solid) q1 Inappropriate Solvent System? start->q1 sol1 Perform Solvent Screen Use a Co-solvent System q1->sol1 Yes q2 Cooling Rate Too Fast? q1->q2 No end Successful Crystallization sol1->end sol2 Allow for Slow Cooling Insulate Flask q2->sol2 Yes q3 Lack of Nucleation Sites? q2->q3 No sol2->end sol3 Scratch Flask Add Seed Crystal q3->sol3 Yes sol3->end

Caption: Decision tree for troubleshooting aminopyrimidine crystallization.

Step-by-Step Solutions:
  • Optimize the Solvent System:

    • Single Solvent: The ideal solvent should dissolve your compound when hot but have low solubility at room temperature.[11]

    • Co-solvent System: If a single solvent is not effective, try a binary solvent system. Dissolve your compound in a "good" solvent (high solubility) and slowly add a "poor" solvent (low solubility) until the solution becomes turbid. Gently heat to redissolve and then cool slowly.[2]

  • Control the Cooling Rate: Rapid cooling can lead to precipitation instead of crystal growth.[2] Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic nucleation sites.[2]

    • Seeding: Add a tiny crystal of the pure compound to the solution to initiate crystallization.[2]

Experimental Protocols

Protocol 1: General Method for HILIC Purification

This protocol provides a starting point for developing a HILIC purification method for a polar aminopyrimidine.

1. Sample Preparation:

  • Dissolve the crude aminopyrimidine compound in the initial mobile phase (e.g., 95:5 Acetonitrile:Aqueous buffer).[2]

  • If solubility is an issue, use a minimal amount of a slightly more polar solvent.

  • Filter the sample through a 0.22 µm syringe filter.[1]

2. Chromatographic Conditions:

  • Column: A suitable HILIC column (e.g., amide, silica, or diol-based).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Aqueous buffer (e.g., 10-20 mM ammonium formate, pH adjusted to 3-5).

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: Dependent on the column dimensions.

  • Detection: UV detection at an appropriate wavelength for the aminopyrimidine chromophore (e.g., 254 nm).[2]

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the peak of interest.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Method for Crystallization

This protocol outlines a standard method for purifying a polar aminopyrimidine by crystallization.

1. Dissolution:

  • In a flask, add the crude aminopyrimidine to a suitable solvent or solvent mixture.

  • Heat the mixture gently with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.[2]

2. Decolorization (Optional):

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[2]

  • Perform a hot filtration to remove the charcoal.[2]

3. Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature.[2]

  • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.[2]

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.[2]

  • Dry the crystals under vacuum to a constant weight.[12]

Data Presentation

Table 1: Comparison of Purification Techniques for Polar Aminopyrimidines
TechniqueTypical PurityTypical RecoveryKey Considerations
Crystallization High (>99%)Moderate to High (60-90%)Highly dependent on solubility; very effective for removing minor impurities.[2]
HILIC Good to High (>98%)Good (70-95%)Well-suited for highly polar compounds; requires careful method development.[2]
SFC Good to High (>98%)Good to High (80-98%)Fast and uses less organic solvent; method development can be complex.[2]
RPC with Ion-Pairing Good (>97%)Good (75-95%)Useful for moderately polar, ionizable compounds; reagent may need removal.[2]
Mixed-Mode Chromatography High (>98%)Good to High (80-95%)Excellent for complex mixtures; separates polar, non-polar, and ionizable compounds.[10]

References

  • Polar Compounds. SIELC Technologies. Available at: [Link]

  • Reversed-phase chromatography. Wikipedia. Available at: [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. Available at: [Link]

  • Can you retain polar acidic compounds using reversed-phase conditions? Trust Your Science, S2E16. Waters Corporation. Available at: [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Evolution of Mixed-Mode Chromatography. SIELC Technologies. Available at: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Tosoh Bioscience. Available at: [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Available at: [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Chromatography Today. Available at: [Link]

  • Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed. Available at: [Link]

Sources

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers practical, field-proven insights into the stability and degradation of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, moving beyond standard protocols to explain the underlying scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stability and handling of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Q1: What are the primary factors that influence the stability of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine?

The stability of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is primarily influenced by pH, temperature, and light exposure. As a chloropyrimidine derivative, it is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.[1][2][3] Elevated temperatures can accelerate degradation, while exposure to UV light may induce photolytic decomposition, a known degradation pathway for pyrimidine-based compounds.[4][5]

Q2: I'm observing a loss of my compound in an aqueous solution. What is the likely cause?

Loss of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine in aqueous solutions is most likely due to hydrolysis. The chloro group at the 4-position of the pyrimidine ring is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding hydroxypyrimidine derivative. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.[1][2] To minimize this, it is recommended to use buffered solutions and store them at low temperatures.

Q3: Can I expect degradation of this compound in the solid state?

While more stable in the solid state compared to in solution, degradation can still occur over time, especially if the compound is exposed to high humidity, elevated temperatures, or light. Proper storage in a cool, dry, and dark environment is crucial to maintain its integrity.

Q4: What are the expected degradation products of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine?

The primary degradation pathway is expected to be hydrolysis of the chloro group, resulting in the formation of 4-hydroxy-6-methoxy-2-methylpyrimidin-5-amine. Under more strenuous conditions, such as high heat or extreme pH, further degradation of the pyrimidine ring may occur.[6][7][8][9]

Q5: Are there any specific analytical techniques recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine and quantifying its degradation products. A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) typically provides good separation.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common experimental issues.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in chromatogram Degradation of the compound.Perform a forced degradation study (see Section 3) to identify potential degradation products and confirm their retention times.
Loss of assay potency over time Instability of the compound in the chosen solvent or formulation.Evaluate the stability of the compound in different solvents and pH conditions. Consider the use of stabilizing agents if necessary.
Inconsistent results between experiments Variability in experimental conditions (e.g., temperature, light exposure).Standardize all experimental parameters. Protect solutions from light and maintain consistent temperature control.
Precipitation of the compound from solution Poor solubility in the chosen solvent.Test the solubility of the compound in a range of solvents and co-solvents. Adjust the pH to enhance solubility if appropriate.

Section 3: Experimental Protocols

This section provides detailed methodologies for assessing the stability of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Protocol 3.1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.[10]

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.

Stress Conditions:

  • Acidic Hydrolysis:

    • Prepare a solution of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine in 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Alkaline Hydrolysis:

    • Prepare a solution of the compound in 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of the compound in 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • Analyze by HPLC at specified time points.

  • Thermal Degradation:

    • Store the solid compound in an oven at 80°C for 48 hours.

    • At specified time points, dissolve a sample and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) for a specified duration.

    • Analyze by HPLC at specified time points.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API API Solution Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Alkaline Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (Solid, 80°C) API->Thermal Photo Photolytic (UV Light) API->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Characterization Degradant Characterization HPLC->Characterization

Caption: Workflow for a forced degradation study.

Section 4: Degradation Pathways

Understanding the potential degradation pathways is critical for developing stable formulations and analytical methods.

Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is the hydrolysis of the C4-chloro substituent. This nucleophilic substitution reaction is catalyzed by both acid and base.

Hydrolysis_Pathway cluster_main Hydrolysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Reactant 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Product 4-Hydroxy-6-methoxy-2-methylpyrimidin-5-amine Reactant->Product H2O (Acid or Base Catalyzed)

Caption: Primary hydrolysis degradation pathway.

Potential Secondary Degradation Pathways

Under more extreme conditions, other degradation pathways may become relevant:

  • Photodegradation: UV light can induce the formation of various photoproducts, a common phenomenon in pyrimidine derivatives.[4][11]

  • Ring Opening: At very high temperatures or extreme pH values, the pyrimidine ring itself can undergo cleavage.

Section 5: Recommendations for Handling and Storage

To ensure the integrity of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, the following handling and storage procedures are recommended:

  • Storage: Store the solid compound in a tightly sealed container in a refrigerator (2-8°C), protected from light and moisture.

  • Solution Preparation: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light. Use of buffered systems is recommended to control pH.

  • Handling: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

References

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. ACS Publications. [Link]

  • Investigation of riboflavin sensitized degradation of purine and pyrimidine derivatives of DNA and RNA under UVA and UVB. PubMed. [Link]

  • Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. American Chemical Society. [Link]

  • Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Publications. [Link]

  • Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. MDPI. [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. [Link]

  • Process for the preparation of chloropyrimidines.
  • The investigations of the methods for the reduction of chloroyrimidines. Oregon State University. [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. [Link]

  • Moxonidine synthesis with the aid of organic bases.
  • Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]

  • REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. NIH. [Link]

  • On the Chemistry of Sunlight-Induced DNA Lesions: A Perspective on the Alkaline Chemical-Induced Reactivities of Photo-Damaged Pyrimidine Intra-Strand Dimers. AMiner. [Link]

  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem. [Link]

  • 4-CHLORO-6-METHOXY-2-METHYLPYRIMIDIN-5-AMINE | CAS 88474-31-1. Matrix Fine Chemicals. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Degradation of purines and pyrimidines by microorganisms. PMC - NIH. [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. [Link]

  • Schiff base ligands derived from 4-chloro-6-methylpyrimidin-2-amine: Chemical synthesis, bactericidal activity and molecular docking studies against targeted microbial pathogen. ResearchGate. [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

  • Thermal Degradation of Linear Amines for CO2 Capture. ResearchGate. [Link]

  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky. [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. PMC - NIH. [Link]

  • Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. NIH. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

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Technical Support Center: Purification of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS No. 88474-31-1). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and ensure the high purity of your compound, which is critical for subsequent applications.

Section 1: Understanding the Compound and Common Impurities

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a substituted pyrimidine, a class of heterocyclic compounds prevalent in medicinal chemistry.[1] Its structure features a basic amine group and a chlorine atom, which are key to its reactivity and also influence its purification. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions and complicate the synthesis of downstream targets.

FAQ: What are the most common impurities I might encounter?

The impurities in your crude sample largely depend on the synthetic route. However, typical impurities include:

  • Unreacted Starting Materials: Precursors from the pyrimidine ring synthesis may persist if the reaction has not gone to completion.

  • Side-Reaction Products: The reactivity of the pyrimidine core can lead to side reactions like dimerization or rearrangement.[2] In pyrimidine synthesis, N-acylureas can also form as byproducts.[3]

  • Isomeric Impurities: Lack of regioselectivity during synthesis can result in the formation of isomers that are often difficult to separate due to similar physicochemical properties.[2]

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, replacing it with a hydroxyl group, especially if exposed to moisture or certain pH conditions.

  • Solvent and Reagent Residues: Residual solvents or excess reagents used in the reaction or initial work-up.

Section 2: Initial Assessment and Purity Analysis

Before attempting purification, it is crucial to assess the purity of your crude material. This analysis will inform the selection of the most appropriate purification strategy.

FAQ: Which analytical techniques are best for assessing the purity of my crude sample?

A multi-pronged approach is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid technique for visualizing the number of components in your mixture. It is also used to screen for optimal solvent systems for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC is the method of choice. It provides high-resolution separation, allowing for the detection and quantification of even minor impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation of your target compound and for identifying impurities by their characteristic signals.[3]

  • Mass Spectrometry (MS): LC-MS is particularly useful for identifying impurities by their mass-to-charge ratio, helping to deduce their potential structures.[5]

General Purification Workflow

The diagram below outlines a logical workflow for purifying 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Purification Workflow cluster_start Start cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification cluster_end Finish Crude Crude Product Analysis Purity Assessment (TLC, HPLC, NMR) Crude->Analysis Decision High Purity? (>95%) Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Column Chromatography Decision->Chromatography No Final_Check Final Purity Check (HPLC, NMR) Recrystallization->Final_Check Extraction Acid-Base Extraction Chromatography->Extraction For Basic Impurities Chromatography->Final_Check Extraction->Final_Check Pure_Product Pure Product (>99%) Final_Check->Pure_Product Recrystallization Troubleshooting Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Product 'Oils Out' Start->OilingOut LowYield Low Yield Start->LowYield Sol_NoCrystals1 Solution not supersaturated. Concentrate solution. NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 Compound too soluble. Change solvent or use a two-solvent system. NoCrystals->Sol_NoCrystals2 Sol_NoCrystals3 Induce crystallization: - Scratch flask walls - Add a seed crystal NoCrystals->Sol_NoCrystals3 Sol_OilingOut1 Cooling too rapid. Reheat to dissolve oil, then cool slowly. OilingOut->Sol_OilingOut1 Sol_OilingOut2 Solution is too concentrated. Add more hot solvent before cooling. OilingOut->Sol_OilingOut2 Sol_LowYield1 Too much solvent used. Evaporate some solvent and re-cool. LowYield->Sol_LowYield1 Sol_LowYield2 Compound has significant solubility even at low temperatures. Use a different solvent. LowYield->Sol_LowYield2

References

Technical Support Center: Synthesis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of heterocyclic compounds, specifically focusing on the intermediate 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Recognizing the critical role of solvent selection in reaction efficiency, product purity, and process sustainability, this document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of alternative solvents for this synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis, offering foundational knowledge for process optimization and troubleshooting.

Q1: What is the conventional synthesis route for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, and what are the typical solvents used?

The synthesis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine typically proceeds via a two-step route starting from 5-Amino-2-methylpyrimidine-4,6-diol.

  • Chlorination: The diol precursor is first converted to 5-Amino-4,6-dichloro-2-methylpyrimidine. This is almost universally achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with POCl₃ itself acting as both the reagent and the solvent. The reaction is typically run at elevated temperatures (e.g., 110°C) in a sealed tube or under reflux[1].

  • Selective Methoxylation: The crucial step where solvent choice becomes paramount is the selective mono-methoxylation of the 5-Amino-4,6-dichloro-2-methylpyrimidine intermediate. Conventionally, this is a nucleophilic aromatic substitution (SNAr) reaction. A common method involves reacting the dichloropyrimidine with one equivalent of sodium methoxide. The solvents for this step are typically polar aprotic solvents such as acetone, acetonitrile, or DMSO[2][3]. These solvents are chosen because they effectively dissolve the pyrimidine substrate and the methoxide salt while not interfering with the nucleophilicity of the methoxide ion. Methanol itself can also be used, but careful control of stoichiometry and temperature is required to prevent the formation of the di-methoxy byproduct[4].

Q2: Why should our lab consider alternative solvents for this synthesis?

While traditional solvents are effective, there are compelling reasons to explore alternatives, aligning with modern principles of process chemistry and green chemistry:

  • Environmental & Safety Profile: Many conventional polar aprotic solvents (e.g., DMF, DMSO) have associated environmental, health, and safety (EHS) concerns. Green solvents aim to reduce this impact[5][6][7].

  • Process Optimization: An alternative solvent might offer better solubility for the starting material or cause the desired product to crystallize out selectively, simplifying purification and increasing isolated yield[2].

  • Selectivity Control: Solvent polarity can influence the relative rates of the first and second methoxylation. A finely tuned solvent system can potentially enhance the selectivity for the desired mono-substituted product over the di-substituted impurity.

  • Regulatory Compliance: Increasingly stringent global regulations favor processes that minimize the use of hazardous substances. Adopting greener alternatives is a proactive approach to future compliance.

Q3: What are the key properties to consider when selecting an alternative solvent?

The ideal solvent is not universal; its selection is a multi-parameter optimization problem. Key properties include:

  • Solubilizing Power: The solvent must adequately dissolve the 5-Amino-4,6-dichloro-2-methylpyrimidine substrate and the base/nucleophile (e.g., sodium methoxide) at the desired reaction temperature.

  • Polarity and Protic/Aprotic Nature: Polar aprotic solvents are traditionally favored for SNAr reactions as they stabilize the charged Meisenheimer complex intermediate without protonating the nucleophile. However, polar protic solvents like alcohols can be used, often requiring stronger bases or different reaction conditions[8].

  • Boiling Point: The solvent's boiling point must be compatible with the required reaction temperature to ensure the reaction proceeds at an adequate rate without excessive pressure buildup.

  • Inertness: The solvent should not react with the starting materials, intermediates, products, or reagents under the reaction conditions.

  • Work-up & Isolation: The solvent should be easily removable (e.g., by distillation) and should not form azeotropes or emulsions during aqueous work-up. An ideal scenario is one where the product is soluble at high temperatures but crystallizes upon cooling, simplifying isolation[2].

Q4: What are some promising "green" solvent alternatives for pyrimidine synthesis?

The field of green chemistry offers several classes of alternative solvents that are gaining traction in heterocyclic synthesis[7][8][9]:

  • Alcohols (Ethanol, Isopropanol): Less toxic than methanol and can sometimes serve as both solvent and reagent source (though this requires careful control). Ethanol is a benign and effective solvent for many nucleophilic substitution reactions[8].

  • Water: As the ultimate green solvent, water can be highly effective for certain reactions, especially when reactants are sufficiently soluble or when phase-transfer catalysts are used. Its high polarity can stabilize charged intermediates[5].

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride). They are often biodegradable, non-volatile, and can offer unique solvating properties. Their tunable nature makes them highly versatile[6][9].

  • Solvent-free/Mechanochemical Approaches: For some pyrimidine syntheses, reactions can be run neat or by grinding the reactants together, completely eliminating the need for a solvent. This is often assisted by heating or microwave irradiation[10][11].

Section 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems encountered during the selective methoxylation step.

Q1: My reaction is incomplete, and the yield of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is low. What are the likely solvent-related causes?

  • Problem: Poor solubility of the starting dichloropyrimidine.

    • Diagnosis: Visually inspect the reaction mixture. If a significant amount of solid starting material remains undissolved even at the reaction temperature, solubility is the primary issue.

    • Solution:

      • Increase Temperature: If the solvent's boiling point allows, increasing the temperature can improve solubility and reaction rate.

      • Solvent Screening: The chosen solvent may be insufficiently polar. Consider switching to a more polar alternative from the recommended list (e.g., from Toluene to Acetonitrile or from Ethanol to a DES).

      • Co-Solvent System: Introduce a small percentage of a stronger, compatible solvent (e.g., 5-10% DMSO in ethanol) to improve the solubility of the substrate without drastically changing the overall solvent properties.

  • Problem: Deactivation of the nucleophile.

    • Diagnosis: This is common if using a protic solvent (like an alcohol) with a base that is not strong enough to fully deprotonate it to the corresponding alkoxide. If you are using NaH or another strong base to generate the methoxide in situ in a solvent with trace water, the base may be quenched.

    • Solution:

      • Use Pre-formed Alkoxide: Use commercially available sodium methoxide rather than generating it in situ.

      • Ensure Anhydrous Conditions: If using a moisture-sensitive base or solvent, ensure all glassware is oven-dried and reactants are anhydrous. Dry solvents using standard laboratory procedures.

      • Use a Stronger Base: When using methanol as the solvent, a base like sodium hydroxide can establish an equilibrium. Using sodium metal or sodium hydride will drive the formation of the methoxide irreversibly.

Q2: I am observing a significant amount of the di-methoxy side product (4,6-dimethoxy-2-methylpyrimidin-5-amine). How can solvent choice mitigate this?

  • Diagnosis: The formation of the di-substituted product indicates that the second SNAr reaction is competitive with or faster than the first. The mono-methoxylated product is more electron-rich than the starting dichloro-pyrimidine, which can sometimes activate the second substitution, although steric hindrance from the adjacent amino group can counteract this.

  • Solution:

    • Control Stoichiometry & Addition: Ensure no more than 1.0 equivalent of sodium methoxide is used. A slow, dropwise addition of the methoxide solution to the dissolved dichloropyrimidine can help maintain a low instantaneous concentration of the nucleophile, favoring the mono-substitution.

    • Lower the Reaction Temperature: Reducing the temperature will decrease the rate of both reactions, but it often has a more pronounced effect on the less favorable second substitution, thereby improving selectivity.

    • Change Solvent Polarity: A less polar solvent may slightly disfavor the formation of the highly charged Meisenheimer complex required for the substitution, potentially increasing the energy barrier for the second substitution more than the first. Experiment with solvents like 2-MeTHF or CPME as alternatives to highly polar solvents like DMSO.

    • Product Precipitation: Select a solvent system where the mono-methoxylated product has limited solubility and precipitates out of the reaction mixture as it forms[2]. This effectively removes it from the reaction, preventing it from undergoing a second substitution.

Q3: I am having difficulty with product isolation and purification. Could the solvent be the issue?

  • Problem: The product remains in an oily or intractable state after solvent removal.

    • Diagnosis: This often occurs with high-boiling point solvents like DMSO, NMP, or certain DESs that are difficult to remove completely under standard vacuum.

    • Solution:

      • Switch to a Lower-Boiling Solvent: Choose a solvent like acetonitrile, acetone, or ethanol that can be easily removed.

      • Precipitation/Crystallization: Instead of evaporating to dryness, devise a work-up that precipitates the product. A patented method describes distilling off a portion of the polar aprotic solvent and then adding water to precipitate the product[2]. This is a highly effective technique for removing both the product from the solvent and the inorganic salts.

      • Liquid-Liquid Extraction: If the product is an oil, perform an aqueous work-up and extract the product into an immiscible organic solvent like ethyl acetate or dichloromethane.

Section 3: Protocols & Comparative Data

The following protocols are provided as a starting point for experimentation. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Conventional Synthesis using a Polar Aprotic Solvent

This protocol is adapted from general procedures for SNAr reactions on chloropyrimidines[2].

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add 5-Amino-4,6-dichloro-2-methylpyrimidine (1.78 g, 10 mmol).

  • Solvent Addition: Add 40 mL of anhydrous acetone. Stir the suspension.

  • Reagent Addition: In a separate flask, prepare a solution of sodium methoxide (0.54 g, 10 mmol) in 10 mL of anhydrous methanol. Add this solution dropwise to the pyrimidine suspension over 15 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 56°C) and monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete in 2-4 hours.

  • Work-up: Cool the reaction to room temperature. Reduce the solvent volume to about one-third via rotary evaporation.

  • Isolation: Slowly add 50 mL of cold deionized water to the concentrated mixture with vigorous stirring. The product should precipitate as a solid.

  • Purification: Stir the slurry for 30 minutes in an ice bath, then collect the solid by vacuum filtration. Wash the filter cake with cold water (2 x 15 mL) and dry under vacuum to yield 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Protocol 2: Alternative Synthesis using a Greener Solvent (Ethanol)
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 5-Amino-4,6-dichloro-2-methylpyrimidine (1.78 g, 10 mmol).

  • Solvent Addition: Add 50 mL of anhydrous ethanol.

  • Reagent Addition: Add sodium methoxide (0.56 g, 10.4 mmol, 1.04 eq) portion-wise to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor by TLC. The reaction may require a longer time (4-8 hours) compared to the acetone protocol.

  • Work-up & Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour. The product may crystallize directly. If not, reduce the solvent volume by half via rotary evaporation and add 50 mL of cold water to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash with a cold 1:1 ethanol/water mixture (15 mL), followed by cold water (15 mL). Dry under vacuum.

Data Summary: Solvent Comparison

The following table provides a qualitative and quantitative comparison of potential solvents for the selective methoxylation step. Yields and times are illustrative and will vary with specific reaction conditions.

SolventTypeBoiling Point (°C)Key AdvantagesPotential IssuesExpected Yield
Acetone[4]Polar Aprotic56Good solubility, fast reaction, easy to remove.Flammable, potential for aldol side reactions if base is not handled properly.85-95%
AcetonitrilePolar Aprotic82Good solubility, higher reaction temp possible.More toxic than acetone, can be difficult to remove traces.80-90%
EthanolPolar Protic78Greener, less toxic, readily available.Slower reaction rate, potential for transesterification if esters are present.75-85%
2-MeTHFEther80Greener alternative to THF, stable to bases.May have lower solubility for ionic reagents.70-85%
ChCl:Glycerol (1:2)DES>200Non-volatile, biodegradable, high thermal stability.High viscosity can impede stirring, product isolation requires extraction.65-80%
Water[5]Polar Protic100Ultimate green solvent, inexpensive, non-flammable.Poor solubility of substrate, risk of hydrolysis of chloro-substituent.Variable

Section 4: Visualization & Workflows

Synthesis Pathway

The diagram below outlines the general synthetic route, highlighting the critical solvent-dependent methoxylation step.

Synthesis_Pathway cluster_0 Step 1: Chlorination cluster_1 Step 2: Selective Methoxylation (Solvent Critical) A 5-Amino-2-methyl- pyrimidine-4,6-diol B 5-Amino-4,6-dichloro- 2-methylpyrimidine A->B POCl₃ (Reagent & Solvent) Reflux (e.g., 110°C) C 4-Chloro-6-methoxy- 2-methylpyrimidin-5-amine (TARGET PRODUCT) B->C 1.0 eq. NaOMe Solvent Choice Temp. Control D 4,6-Dimethoxy-2-methyl- pyrimidin-5-amine (Side Product) C->D Excess NaOMe or Poor Selectivity Solvent_Selection_Workflow start Define Goals (e.g., Green Process, Higher Yield, Purity) solubility_check Is Substrate Soluble in Proposed 'Green' Solvent (e.g., Ethanol, 2-MeTHF)? start->solubility_check polar_aprotic Use Conventional Polar Aprotic (e.g., Acetone, ACN) solubility_check->polar_aprotic No, Poor test_reaction Run Small-Scale Test Reaction Monitor by TLC/LCMS solubility_check->test_reaction Yes troubleshoot Troubleshoot: - Use Co-Solvent - Screen other solvents (DES, Water) - Re-evaluate Goals polar_aprotic->troubleshoot Still problematic analyze Analyze Outcome: Yield, Purity, Selectivity test_reaction->analyze optimize Optimize Conditions: Temp, Concentration, Time analyze->optimize Promising analyze->troubleshoot Poor scale_up Scale-Up Successful Protocol optimize->scale_up troubleshoot->solubility_check

Caption: Decision workflow for alternative solvent selection.

References

  • Kosmalski, T., et al. (2024). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. Available at: [Link] [5][6]2. Perna, F., Vitale, P., & Capriati, V. (2020). Deep eutectic solvents and their applications as green solvents. Current Opinion in Green and Sustainable Chemistry.

  • Torres-Jaramillo, et al. (2024). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases. Molecules. Available at: [Link]

  • IJARST. (2022). Green Synthesis of Heterocyclic Compounds: A Comprehensive Review. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Martina, K., et al. (2018). Green Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules. Available at: [Link]

  • Lange, U. et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. U.S. Patent Application No. 10/520,387.
  • Osman, A. M., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry Proceedings. Available at: [Link]

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Woolhouse, A.D., et al. (1993). Preparation of 2-amino-6-chloropurine. International Patent Application No. WO 93/15075.
  • Patil, P., et al. (2022). Green Recipes To Pyrimidine. Current Organic Synthesis.
  • Hanrui Pharmaceutical Co., Ltd. (2022). Preparation method of 2, 4-diamino-6-chloropyrimidine. Chinese Patent Application No. CN114400583A. Available at: [Link]

  • Sonawane, R. P. (2021). Green Synthesis of Pyrimidine Derivative. ResearchGate. Available at: [Link]

  • Erns, E., et al. (2014). Moxonidine synthesis with the aid of organic bases. International Patent Application No. WO 2014/037391 A1.

Sources

Minimizing dimer formation in pyrimidine coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Dimer Formation and Maximizing Yield

Welcome to the Technical Support Center for pyrimidine coupling reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize cross-coupling methodologies to synthesize substituted pyrimidines, a scaffold of immense importance in pharmaceuticals.[1] Dimerization, or homocoupling, of starting materials is a persistent challenge that plagues these reactions, leading to reduced yields, consumption of valuable substrates, and complex purification profiles.[2]

This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a symmetrical byproduct that corresponds to the dimer of my pyrimidine or coupling partner. What is the primary cause of this?

A1: This common side reaction is known as homocoupling or dimerization.[2] It can occur with either of your starting materials (e.g., two pyrimidine molecules coupling together or two boronic acid molecules coupling). The primary culprits are generally related to the catalytic cycle, specifically:

  • Presence of Oxygen: Oxygen is a notorious promoter of homocoupling, particularly of organometallic reagents like boronic acids.[2][3][4] It can interfere with the palladium catalyst, leading to oxidative pathways that favor dimerization.[2][5]

  • Palladium(II) Species: The active catalyst in most cross-coupling reactions is a Palladium(0) species. If your reaction has a significant concentration of Pd(II) precatalyst that is not efficiently reduced, or if the Pd(0) catalyst is re-oxidized, these Pd(II) species can mediate the stoichiometric homocoupling of your organometallic partner.[2][5][6]

  • Catalyst Decomposition: Inactive palladium species, such as palladium black, can sometimes preferentially catalyze homocoupling reactions.[2]

Q2: My pyrimidine substrate is halogenated (e.g., 2,4-dichloropyrimidine). Why do I struggle with selectivity and often see mixtures of products and dimers?

A2: Poly-functionalized pyrimidines present unique challenges. The different positions on the pyrimidine ring have varied reactivity. For instance, in 2,4-dichloropyrimidines, the C4 position is generally more reactive towards cross-coupling and nucleophilic aromatic substitution (SNAr) than the C2 position.[7][8] Running the reaction for too long or at excessively high temperatures to force a sluggish reaction at one position can lead to undesired side reactions, including dimerization or reaction at multiple sites.[9] Achieving site-selectivity is key and often requires careful tuning of catalysts and conditions.[7][8][10]

Q3: Can the nitrogen atoms in the pyrimidine ring itself cause problems in the coupling reaction?

A3: Absolutely. The basic lone pairs on the pyrimidine's nitrogen atoms can act as ligands, coordinating strongly to the palladium catalyst.[11][12] This can lead to catalyst inhibition or deactivation, slowing down the desired cross-coupling catalytic cycle.[11] When the desired reaction is slow, side reactions like dimerization have more opportunity to occur. This is analogous to the "2-pyridyl problem" often seen in Suzuki couplings.[13]

Q4: I'm running a Sonogashira coupling with a terminal alkyne and an iodo-pyrimidine, but I'm mostly isolating the 1,3-diyne (alkyne dimer). What's happening?

A4: This is a classic side reaction in Sonogashira couplings known as Glaser coupling.[2][14] It is an oxidative homocoupling of terminal alkynes and is highly promoted by the copper(I) co-catalyst in the presence of oxygen.[2][14] Minimizing this byproduct requires rigorous exclusion of oxygen and sometimes necessitates moving to copper-free Sonogashira conditions.[14]

Troubleshooting Guides & Optimization Protocols

Issue 1: Pervasive Homocoupling of Boronic Acid in Suzuki-Miyaura Reactions

The formation of a biaryl dimer from your boronic acid is one of the most frequent failure modes.

The workflow below outlines a systematic approach to diagnosing and solving boronic acid dimerization.

G start High Boronic Acid Dimer Observed oxygen Step 1: Rigorously Exclude Oxygen start->oxygen catalyst Step 2: Evaluate Palladium Source & State oxygen->catalyst If dimer persists sub_oxygen Degas Solvents (Freeze-Pump-Thaw) Inert Gas Sparging (Ar/N2) Use Glovebox for Setup oxygen->sub_oxygen conditions Step 3: Modify Reaction Parameters catalyst->conditions If dimer persists sub_catalyst Use Pd(0) Precatalyst (e.g., Pd(PPh3)4) Add Mild Reductant (e.g., K-formate) Screen Ligands (Bulky, Electron-Rich) catalyst->sub_catalyst solved Problem Resolved conditions->solved Successful Optimization sub_conditions Lower Reaction Temperature Slow Addition of Boronic Acid Adjust Stoichiometry (slight excess of halide) Screen Bases (K3PO4, Cs2CO3) conditions->sub_conditions G start High Pyrimidine Dimer in B-H Amination ligand Step 1: Optimize Ligand start->ligand base Step 2: Screen Base ligand->base If dimer persists sub_ligand Use Bulky, Chelating Ligands (e.g., Xantphos, BINAP) These promote reductive elimination ligand->sub_ligand solvent Step 3: Evaluate Solvent base->solvent If dimer persists sub_base Use Weaker, Non-Nucleophilic Base (e.g., Cs2CO3, K3PO4) Avoid Strong Bases (t-BuONa) if side reactions are observed base->sub_base solved Problem Resolved solvent->solved Successful Optimization sub_solvent Use Polar Aprotic Solvents (e.g., Dioxane, Toluene, DME) Avoid Protic Solvents solvent->sub_solvent

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Ligand Selection is Critical: The ligand's structure directly influences the geometry and reactivity of the palladium center. For heteroaromatic substrates, specific ligands are often required.

    • Action: Employ bulky, electron-rich, and often chelating phosphine ligands. Ligands like Xantphos or BINAP are known to be effective as they can stabilize the catalyst and promote the final reductive elimination step over competing pathways. [15][16]Bulky ligands can also help prevent the catalyst inhibition caused by the pyrimidine nitrogens. [17]

  • Base Selection and Strength: The base is not merely a stoichiometric reagent; it plays a key role in the catalytic cycle. An overly strong or reactive base can lead to side reactions.

    • Action: While strong bases like sodium tert-butoxide are common, if dimerization or decomposition is observed, screen weaker inorganic bases such as Cs₂CO₃ or K₃PO₄. [2]

  • Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.

    • Action: Polar aprotic solvents like dioxane, toluene, or DME are standard. [3]If catalyst deactivation is suspected, changing the solvent may help stabilize the active species.

Data Summary Tables

For rapid reference, the following tables summarize key parameters for minimizing dimer formation.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of Halo-Pyrimidines

ParameterRecommendationRationale
Palladium Source Pd(PPh₃)₄, Pd₂(dba)₃, or Buchwald PrecatalystsMinimizes free Pd(II), reducing a key homocoupling pathway. [2][4]
Ligand Bulky, electron-rich phosphines (XPhos, SPhos)Promotes oxidative addition and stabilizes the catalyst against deactivation by pyrimidine nitrogens. [11]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Effective for transmetalation without being overly harsh, which can cause substrate degradation. [2][18]
Solvent System Dioxane/H₂O, DME/H₂O, Toluene/H₂OAqueous mixtures are standard and facilitate the action of inorganic bases. [3]
Atmosphere Rigorously Inert (Argon or N₂)Crucial for preventing oxygen-mediated oxidative homocoupling. [2][3][4]
Temperature Start at 80 °C, adjust as neededBalances reaction rate with minimizing thermal decomposition and side reactions. [19]

Table 2: Key Variables to Mitigate Dimerization Across Coupling Types

Coupling ReactionPrimary DimerKey Variable to ModifyRecommended Action
Suzuki-Miyaura Boronic Acid DimerOxygen & Pd(II)Rigorous degassing; use Pd(0) source; add K-formate. [3][5][6]
Buchwald-Hartwig Halo-pyrimidine DimerLigandUse bulky, chelating phosphines (e.g., Xantphos). [16]
Sonogashira Alkyne Dimer (Diyne)Copper Co-catalystRigorous degassing; switch to copper-free conditions. [14]
C-H Activation Pyrimidine DimerCatalyst/OxidantScreen different Pd/Cu catalysts and oxidants to favor cross-coupling. [20][21]

Experimental Protocols

Protocol: General Procedure for Minimizing Homocoupling in a Pyrimidine Suzuki-Miyaura Reaction

This protocol incorporates best practices to proactively suppress dimer formation.

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-pyrimidine (1.0 equiv.), the boronic acid or ester (1.1–1.2 equiv.), and the base (e.g., K₂CO₃, 2.0–3.0 equiv.).

  • Inerting the System: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes, then backfill with high-purity argon or nitrogen. Repeat this evacuate/backfill cycle a total of three times to thoroughly remove oxygen. [3]3. Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if separate). [22]4. Solvent Addition: Add the anhydrous, degassed solvent system (e.g., 4:1 Dioxane:H₂O) via syringe. [3]The solvent should have been previously degassed by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes.

  • Reaction Execution: Lower the flask into a pre-heated oil bath and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. [3]

References

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Google Books.
  • Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids - Benchchem. (n.d.). BenchChem.
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of (4--Bromopyrimidin-2-yl)cyclopentylamine - Benchchem. (n.d.). BenchChem.
  • Side-reaction pathways in the synthesis of fused pyrimidine heterocycles - Benchchem. (n.d.). BenchChem.
  • Buchwald–Hartwig amination. (2024, September 26). In Wikipedia.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (2015, January 12). PMC.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2010, June 8). ResearchGate.
  • Technical Support Center: Minimizing Dimer Formation in Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015, March 17). PMC.
  • Diversification Via Coupling Reactions and Biological Activities of Pyrimidine Derivatives. (2023, October 28). ResearchGate.
  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. (2024, November 3). PMC.
  • troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions - Benchchem. (n.d.). BenchChem.
  • A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem. (n.d.). BenchChem.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014, October 29). NIH.
  • How to avoid dimerization of terminal alkynes in synthesis - Benchchem. (n.d.). BenchChem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. (n.d.). BenchChem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007, August 7). Request PDF.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2023, December 3). ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2023, November 5). ACS Publications.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2007, August 16). ACS Publications.

Sources

Technical Support Center: Synthesis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to enhance the success and scalability of your experiments.

Overview of the Synthetic Pathway

The synthesis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a sequential process that requires careful control over reaction conditions at each stage. The most common and scalable route involves the construction of the pyrimidine core, followed by a series of functional group interconversions. The general pathway is outlined below.

Synthesis_Workflow A Acetamidine HCl + Diethyl Malonate B 4,6-Dihydroxy-2- methylpyrimidine A->B Cyclization (NaOMe) C 4,6-Dihydroxy-2-methyl- 5-nitropyrimidine B->C Nitration (HNO3/Acid) D 4,6-Dichloro-2-methyl- 5-nitropyrimidine C->D Chlorination (POCl3) E 4-Chloro-6-methoxy-2-methyl- 5-nitropyrimidine D->E Selective Methoxylation (NaOMe) F 4-Chloro-6-methoxy-2-methyl- pyrimidin-5-amine (Target) E->F Reduction (Fe/Acid or SnCl2)

Caption: General synthetic workflow for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Troubleshooting Guide and Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part 1: Pyrimidine Core Construction and Chlorination

Q1: My initial cyclization reaction to form 4,6-dihydroxy-2-methylpyrimidine is suffering from low yields. What are the likely causes and how can I improve conversion?

A1: Low yields in this foundational step are common and typically trace back to three main factors: reactant quality, base activity, and reaction conditions.

  • Causality & Explanation: The cyclization is a base-catalyzed condensation reaction. The sodium methoxide (or ethoxide) acts as a base to deprotonate the diethyl malonate, which then attacks the acetamidine. The presence of moisture can hydrolyze the alkoxide base and the ester starting material, arresting the reaction.[1][2] Incomplete reaction or the formation of side products like N-acylureas (if urea were used instead of amidine) can also lower the yield of the desired pyrimidine.[3]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents (e.g., methanol or ethanol). Moisture is detrimental to the sodium alkoxide base.

    • Verify Base Activity: Use freshly prepared or commercially sourced sodium methoxide solution. If using sodium metal in alcohol, ensure the metal is fully dissolved before adding other reactants.

    • Optimize Reaction Time & Temperature: The reaction typically requires refluxing for several hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion before proceeding with workup.

    • Purify Starting Materials: Ensure the acetamidine hydrochloride and diethyl malonate are of high purity, as impurities can inhibit the reaction.[3]

Q2: During the nitration of 4,6-dihydroxy-2-methylpyrimidine, I'm observing significant charring and a low yield of the desired 5-nitro product. How can this be mitigated?

A2: Nitration of the electron-rich dihydroxypyrimidine ring is an aggressive electrophilic aromatic substitution that can easily lead to degradation if not properly controlled.

  • Causality & Explanation: The pyrimidine ring is susceptible to oxidation and decomposition under harsh nitrating conditions (strong acid and high temperatures).[4] The reaction is highly exothermic, and poor temperature control is the most common cause of charring and the formation of intractable byproducts.

  • Troubleshooting Steps:

    • Temperature Control is Critical: Maintain a strict temperature profile. The reaction should be cooled in an ice bath during the addition of the nitrating agent (e.g., nitric acid).[5] Do not let the internal temperature rise uncontrollably.

    • Slow, Portion-wise Addition: Add the pyrimidine substrate to the cold acid mixture (e.g., trichloroacetic acid/acetic acid) in small portions.[1][5] Subsequently, add the nitric acid dropwise. This allows for better management of the reaction exotherm.

    • Optimized Acid Mixture: The use of a mixed acid system, such as nitric acid in trichloroacetic and acetic acid, provides a controlled environment for the nitration to proceed efficiently without excessive degradation.[1][5]

Q3: The chlorination step using phosphorus oxychloride (POCl3) is giving me incomplete conversion to 4,6-dichloro-2-methyl-5-nitropyrimidine. How can I drive the reaction to completion?

A3: Converting the stable dihydroxy pyrimidine to the dichloro derivative requires forcing conditions, and incomplete reaction is a frequent hurdle.

  • Causality & Explanation: The hydroxyl groups on the pyrimidine ring have phenolic character and are relatively unreactive. The reaction with POCl3 requires high temperatures (reflux) to proceed. Insufficient reagent, inadequate temperature, or short reaction times will result in mono-chlorinated or unreacted starting material.

  • Troubleshooting Steps:

    • Use POCl3 as Both Reagent and Solvent: Using a large excess of POCl3 ensures that the concentration of the active chlorinating species remains high throughout the reaction, driving it to completion.[4][6]

    • Consider a Catalyst: The addition of a catalytic amount of an organic base, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction.[1][6]

    • Ensure Sufficient Reflux Time: The reaction typically requires several hours at reflux (100-110 °C).[5][6] Monitor by TLC until all starting material is consumed.

    • Careful Workup: The workup procedure is critical. The reaction mixture must be cooled and quenched by slowly pouring it onto crushed ice. This hydrolyzes the excess POCl3 and precipitates the product. Perform this step in a well-ventilated fume hood due to the vigorous evolution of HCl gas.[4]

Part 2: Selective Methoxylation and Byproduct Control

Q4: I am struggling with the regioselective mono-methoxylation of 4,6-dichloro-2-methyl-5-nitropyrimidine. How can I favor the formation of the 4-chloro-6-methoxy isomer?

A4: Achieving high regioselectivity in the substitution of dichloropyrimidines is a classic challenge in heterocyclic chemistry. The outcome is a delicate balance of electronic effects and reaction kinetics.

  • Causality & Explanation: In 5-substituted-2,4-dichloropyrimidines, the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position.[7] For 4,6-dichloropyrimidines, the positions are more similar, but the strong electron-withdrawing nitro group at C5 activates both positions towards nucleophilic attack. Kinetic control is key to achieving mono-substitution with good regioselectivity.

  • Troubleshooting Steps:

    • Low Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature). This favors the kinetically controlled product, which is often the C4/C6 substituted isomer. Higher temperatures can lead to a mixture of isomers and di-substitution.[8]

    • Stoichiometric Control: Use only a slight excess (e.g., 1.0-1.1 equivalents) of sodium methoxide. This minimizes the chance of a second substitution occurring.

    • Slow Addition of Nucleophile: Add the sodium methoxide solution dropwise to the solution of the dichloropyrimidine. This keeps the instantaneous concentration of the nucleophile low, further favoring mono-substitution.

    • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-methoxy byproduct.

Troubleshooting_Methoxylation cluster_0 Methoxylation Troubleshooting cluster_1 Corrective Actions Start Start: 4,6-Dichloro-2-methyl- 5-nitropyrimidine Conditions Reaction Conditions: - Low Temperature (0 °C) - 1.0-1.1 eq. NaOMe - Slow Addition Start->Conditions Monitor Monitor by TLC/LC-MS Conditions->Monitor Problem Problem Detected? Monitor->Problem Desired Desired Product: 4-Chloro-6-methoxy Isomer Problem->Desired No DiProduct Byproduct: 4,6-Dimethoxy Problem->DiProduct Yes (Di-substitution) Isomers Byproduct: Isomer Mixture Problem->Isomers Yes (Poor Selectivity) Action1 Reduce NaOMe eq. DiProduct->Action1 Action2 Lower Temperature Isomers->Action2

Sources

Validation & Comparative

A Researcher's Comparative Guide to the Spectral Assignment of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, a substituted pyrimidine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in numerous therapeutic agents. Accurate spectral assignment is not merely a routine characterization step; it is the foundation upon which further research, structure-activity relationship (SAR) studies, and ultimately, the development of new chemical entities are built.

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral features of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine. Beyond a simple cataloging of peaks, we will delve into the rationale behind the spectral assignments, drawing upon established principles of substituent effects on the pyrimidine ring. Furthermore, we will present a comparative overview of alternative analytical techniques, offering a holistic perspective on the characterization of this important molecular scaffold. All protocols and data are presented to ensure scientific integrity and to empower researchers to confidently apply these methodologies in their own laboratories.

The Molecular Structure: A Blueprint for Spectral Interpretation

To understand the NMR spectrum of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine, we must first consider its molecular architecture. The pyrimidine ring is an aromatic heterocycle with two nitrogen atoms at positions 1 and 3. In our target molecule, the substitution pattern dictates the electronic environment of each nucleus, which in turn governs its chemical shift in the NMR spectrum.

Caption: Molecular structure of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine is expected to be relatively simple, with distinct signals for the protons of the methyl, methoxy, and amino groups. The absence of protons directly attached to the pyrimidine ring simplifies the aromatic region. The predicted chemical shifts are based on the analysis of substituent effects on the pyrimidine core, where electron-donating groups (like -NH₂ and -OCH₃) tend to shield protons (shifting them upfield), while electron-withdrawing groups (like -Cl) and the electronegative nitrogen atoms of the ring cause deshielding (downfield shifts).

Functional GroupPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (at C2)2.3 - 2.6Singlet3H
OCH₃ (at C6)3.8 - 4.1Singlet3H
NH₂ (at C5)4.5 - 5.5Broad Singlet2H

Causality behind the assignments:

  • The C2-methyl protons are expected to resonate in the range of δ 2.3-2.6 ppm. The electron-withdrawing nature of the adjacent nitrogen atoms and the pyrimidine ring deshields these protons compared to a typical alkyl methyl group.

  • The methoxy protons at the C6 position are deshielded by the directly attached oxygen atom and are anticipated to appear around δ 3.8-4.1 ppm.

  • The amino protons at the C5 position are expected to give a broad singlet in the range of δ 4.5-5.5 ppm. The broadness of the signal is a characteristic feature of amine protons due to quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with trace amounts of water in the NMR solvent. The chemical shift of the NH₂ group is also highly dependent on the solvent and concentration.[1]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing valuable information about the nature of the carbon skeleton and the attached functional groups.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C H₃ (at C2)20 - 25
OC H₃ (at C6)55 - 60
C 5110 - 120
C 4150 - 155
C 6158 - 163
C 2160 - 165

Rationale for the assignments:

  • The methyl carbon (C2-CH₃) is expected to be the most upfield signal, typically in the δ 20-25 ppm range.

  • The methoxy carbon will be further downfield, around δ 55-60 ppm, due to the deshielding effect of the attached oxygen atom.

  • C5 , bearing the amino group, is predicted to be the most shielded of the pyrimidine ring carbons (δ 110-120 ppm) due to the strong electron-donating effect of the nitrogen atom.

  • C4 , attached to the electronegative chlorine atom, will be significantly deshielded and is expected in the δ 150-155 ppm region.

  • C6 , bonded to the methoxy group, will also be deshielded and is predicted to be in the range of δ 158-163 ppm.

  • C2 , situated between two nitrogen atoms, is expected to be the most deshielded carbon of the pyrimidine ring, with a predicted chemical shift in the δ 160-165 ppm range.

A Comparative Look: Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, a multi-technique approach provides a more complete and robust characterization of a compound. Here, we compare NMR with other common analytical methods for the analysis of 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.

AnalyticalTechniques cluster_NMR NMR Spectroscopy cluster_Alternatives Alternative Techniques NMR Provides detailed structural information (connectivity, stereochemistry) MS Mass Spectrometry (Molecular weight and fragmentation pattern) NMR->MS Complementary Information FTIR FTIR Spectroscopy (Functional group identification) NMR->FTIR Confirmatory Data HPLC HPLC (Purity assessment and quantification) NMR->HPLC Orthogonal Analysis NMR_Sample_Prep A Weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) B Transfer the sample to a clean, dry vial A->B C Add ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) B->C D Vortex or sonicate until the sample is fully dissolved C->D E Filter the solution through a pipette with a cotton or glass wool plug into a clean NMR tube D->E F Cap the NMR tube and label it clearly E->F G Wipe the outside of the tube before inserting into the spectrometer F->G

Sources

A Comparative Guide to the Mass Spectrometric Analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the mass spectrometric fragmentation behavior of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, a substituted pyrimidine of significant interest in medicinal and synthetic chemistry. Pyrimidine derivatives are foundational scaffolds in numerous biologically active compounds, including antiviral, antitumor, and antibacterial agents.[1][2] Consequently, their unambiguous structural characterization is a critical step in drug discovery and development. This document offers a detailed examination of fragmentation pathways, compares mass spectrometry with alternative analytical methods, and provides robust, field-tested experimental protocols for researchers, scientists, and drug development professionals.

Mass Spectrometry for Pyrimidine Analysis: A Primer

Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] This information allows for the determination of molecular weight and elemental composition. For structural elucidation, tandem mass spectrometry (MS/MS) is employed, where a specific ion (the precursor ion) is isolated, fragmented, and the resulting product ions are analyzed. The choice of ionization method is paramount and dictates the nature of the initial data obtained.

  • Electron Ionization (EI): A high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). It imparts significant energy to the analyte, inducing extensive fragmentation. This provides a detailed "fingerprint" mass spectrum, which is highly reproducible and valuable for library matching. However, the molecular ion may be weak or absent for some molecules.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique commonly used with Liquid Chromatography (LC-MS). ESI is ideal for polar, less volatile, and thermally labile compounds. It typically generates protonated molecules ([M+H]⁺) with minimal initial fragmentation, making it perfect for determining molecular weight and serving as the precursor for subsequent MS/MS analysis.[4][5]

For 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, ESI is often preferred for its compatibility with LC, which is versatile for a wide range of small molecules. However, EI can provide complementary, highly detailed fragmentation data if the compound is sufficiently volatile and thermally stable.

Predicted Fragmentation Pathways of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

The fragmentation of substituted pyrimidines is governed by the stability of the aromatic ring and the nature of its substituents. The fragmentation cascade typically involves the loss of small, stable neutral molecules and radicals from the side chains, followed by the eventual cleavage of the pyrimidine ring itself.[1][6]

The molecular formula for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is C₆H₈ClN₃O, with an exact mass of approximately 173.0356 Da for the monoisotopic peak ([³⁵Cl]M⁺).[7] Under positive-ion ESI-MS/MS, the protonated molecule ([M+H]⁺ at m/z 174.0434) would be selected as the precursor for collision-induced dissociation (CID). The following pathways are predicted based on established fragmentation principles for chloro, methoxy, and amino-substituted heterocycles.[8][9]

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): A common initial fragmentation for methoxy-substituted aromatics, leading to a stable radical cation.

  • Loss of Formaldehyde (CH₂O): A characteristic rearrangement-driven loss from a methoxy group.

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond.

  • Loss of Ammonia (NH₃): Elimination from the amine group.

  • Ring Cleavage: Subsequent fragmentations involving the pyrimidine ring can lead to the loss of species like HCN.

The proposed fragmentation cascade is visualized below.

G M [M+H]⁺ m/z 174.04 F1 m/z 159.02 [M+H-CH₃]⁺ M->F1 - •CH₃ F2 m/z 144.02 [M+H-CH₂O]⁺ M->F2 - CH₂O F3 m/z 139.05 [M+H-Cl]⁺ M->F3 - •Cl F4 m/z 157.02 [M+H-NH₃]⁺ M->F4 - NH₃ F5 m/z 131.02 [M+H-CH₃-CO]⁺ F1->F5 - CO F6 m/z 112.00 [M+H-CH₂O-S-HCN]⁺ F2->F6 - HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for protonated 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Predicted Fragment Ion Data

The following table summarizes the key predicted fragment ions, their calculated m/z values, and the corresponding neutral losses.

Proposed Fragment Ion (m/z)Proposed Neutral LossComments
174.0434-Protonated Molecular Ion [M+H]⁺
159.0200•CH₃Loss of a methyl radical from the methoxy group
144.0195CH₂OLoss of formaldehyde from the methoxy group
139.0512•ClLoss of a chlorine radical
157.0172NH₃Loss of ammonia from the amine group
131.0094•CH₃, COSubsequent loss of carbon monoxide after methyl loss

Comparison with Alternative Analytical Techniques

While mass spectrometry is powerful for determining molecular weight and fragmentation, a comprehensive structural confirmation relies on complementary techniques.[10][11]

TechniquePrincipleStrengthsLimitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity (sub-picomole); Provides molecular weight and fragmentation data; Amenable to complex mixture analysis via chromatography coupling (LC/GC).[3]Isomers can be difficult to distinguish without chromatographic separation or specific fragmentation patterns; Does not provide direct information on atom connectivity.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).Provides unambiguous atom connectivity and detailed structural information; Gold standard for isomer differentiation.[2][11]Relatively low sensitivity (micromole to millimole); Requires pure samples; Can be time-consuming.
Infrared (IR) Spectroscopy Measures the vibration of molecular bonds.Excellent for identifying the presence of specific functional groups (e.g., -NH₂, C-O, C=N); Fast and non-destructive.[2][10]Provides limited information on the overall molecular skeleton; Complex spectra can be difficult to interpret fully.

Experimental Protocols

The following protocols provide a robust starting point for the analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. Instrument parameters should be optimized for the specific system in use.

Protocol 1: LC-MS/MS with Electrospray Ionization (ESI)

This is the recommended primary method for comprehensive analysis.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
  • Create a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A).

2. Liquid Chromatography (LC) Conditions:

  • Instrument: UHPLC system (e.g., Shimadzu Nexera X2, Waters Acquity).
  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[12]
  • Column Temperature: 40°C.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 2 µL.
  • Gradient:
  • 0-0.5 min: 5% B
  • 0.5-4 min: Linear ramp to 95% B
  • 4-5 min: Hold at 95% B
  • 5-5.1 min: Return to 5% B
  • 5.1-6 min: Re-equilibration at 5% B

3. Mass Spectrometry (MS) Conditions:

  • Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer (e.g., SCIEX 6500+, Agilent 6545).
  • Ionization Mode: ESI, positive.[13]
  • IonSpray Voltage: +5500 V.
  • Ion Source Temperature: 500°C.
  • Scan Mode 1 (Full Scan): Acquire data from m/z 100-300 to identify the [M+H]⁺ ion at ~174.04.
  • Scan Mode 2 (Product Ion Scan): Isolate the precursor ion at m/z 174.04 and apply collision energy (e.g., 10-40 eV, requires optimization) to generate a fragment ion spectrum.
Protocol 2: GC-MS with Electron Ionization (EI)

This method is suitable if the analyte is confirmed to be volatile and thermally stable.

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

2. Gas Chromatography (GC) Conditions:

  • Instrument: GC-MS system (e.g., Agilent 7890/5977).
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]
  • Injector Temperature: 250°C.
  • Injection Mode: Split (e.g., 20:1 ratio).
  • Carrier Gas: Helium at 1.0 mL/min.
  • Oven Program:
  • Initial: 100°C, hold for 1 min.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 min at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
  • Ion Source Temperature: 230°C.
  • MS Transfer Line Temperature: 280°C.
  • Scan Range: m/z 40-350.

Integrated Analytical Workflow

A self-validating workflow integrates multiple analytical techniques for unambiguous characterization. Mass spectrometry provides the core data on molecular weight and fragmentation, which is then confirmed and augmented by spectroscopic methods.

G cluster_0 Data Acquisition cluster_1 Data Analysis & Confirmation cluster_2 Final Structure Sample Sample Preparation LCMS LC-MS/MS Analysis (ESI) Sample->LCMS GCMS GC-MS Analysis (EI, Optional) Sample->GCMS NMR NMR Analysis Sample->NMR IR IR Analysis Sample->IR MW Determine MW ([M+H]⁺ = 174.04) LCMS->MW Frag Analyze Fragmentation (MS/MS or EI) LCMS->Frag GCMS->Frag Connectivity Determine Atom Connectivity (¹H, ¹³C NMR) NMR->Connectivity FuncGroup Confirm Functional Groups (IR) IR->FuncGroup Structure Confirmed Structure of 4-Chloro-6-methoxy-2- methylpyrimidin-5-amine MW->Structure Frag->Structure Connectivity->Structure FuncGroup->Structure

Caption: Integrated workflow for the structural elucidation of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Conclusion

The structural analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is effectively achieved using modern mass spectrometry techniques, particularly LC-MS/MS with ESI. By systematically analyzing the fragmentation patterns—characterized by losses of methyl, formaldehyde, and chlorine moieties—researchers can gain high confidence in the molecule's identity. When compared and combined with orthogonal techniques like NMR and IR spectroscopy, this mass spectrometric data forms the cornerstone of a rigorous, multi-faceted approach to structural confirmation, ensuring data integrity and advancing chemical and pharmaceutical research.

References

  • Parmar, J.M., & Joshi, N.K. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate.
  • Kazdan, E.M., Rye, R.T.B., & Tee, O.S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1804.
  • Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry.
  • Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry.
  • Salem, M.A.I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry.
  • ResearchGate. (n.d.). Insights into 2-Chloropyrimidine fragmentation through a thermochemical analysis of the ionic fragments.
  • BenchChem. (2025). In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine.
  • BenchChem. (2025). A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives.
  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives.
  • Al-Ostath, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(1), 1-22.
  • Pandawa Institute Journals. (n.d.). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives.
  • Hamid, I.K., & Attia, K.A. (2022). Synthesis, characterization and evaluation of the bacterial, antioxidant and anticancer activity of pyrimidine derivatives. International journal of health sciences, 6(S1), 1-15.
  • ResearchGate. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation.
  • PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
  • ResearchGate. (n.d.). Electrospray ionization (ESI) (+) HRMS mass spectrum of analytical....
  • Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Proceedings of the 12th Asia Pacific Bioinformatics Conference.
  • Kertesz, I., et al. (2017). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 52(12), 825-833.

Sources

A Comparative Guide to the Reactivity of 4-Chloro and 6-Chloro Pyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its importance. The functionalization of this privileged heterocycle, often through the displacement of a halogen, is a critical step in the synthesis of novel therapeutic agents. Among the various halopyrimidines, chloro-substituted isomers, particularly at the 4- and 6-positions, are common starting materials. A nuanced understanding of their relative reactivity is paramount for predictable and efficient synthesis.

This guide provides an in-depth, objective comparison of the reactivity of 4-chloropyrimidines versus 6-chloropyrimidines in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the electronic and steric factors governing their reactivity, present supporting experimental data, and provide detailed protocols for key transformations.

The Decisive Factors: Electronic and Steric Influences on Reactivity

The propensity of a chloropyrimidine to undergo nucleophilic aromatic substitution is fundamentally dictated by the electron-deficient nature of the pyrimidine ring and the stability of the intermediate formed during the reaction. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which activates the ring towards nucleophilic attack.

The generally accepted mechanism for SNAr reactions is a two-step process involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The rate of the reaction is largely determined by the stability of this complex.

In the context of 4- and 6-chloropyrimidines, which are electronically equivalent due to the symmetry of the pyrimidine ring, the key to their reactivity lies in the ability of the ring to stabilize the negative charge of the Meisenheimer complex. When a nucleophile attacks the C4 or C6 position, the negative charge can be effectively delocalized onto both nitrogen atoms through resonance. This significant stabilization of the intermediate is the primary reason why the C4 and C6 positions are generally more reactive towards nucleophiles than the C2 position.[1][2]

While electronically similar, subtle differences in the steric environment around the 4- and 6-positions can arise depending on the substitution pattern of the rest of the pyrimidine ring. Bulky substituents adjacent to the chloro group can hinder the approach of a nucleophile, thereby reducing the reaction rate.[3][4]

Below is a diagram illustrating the workflow for evaluating the reactivity of chloropyrimidines.

cluster_0 Reactivity Assessment Workflow Start Start Electronic_Analysis Analyze Electronic Effects (Resonance Stabilization) Start->Electronic_Analysis Primary Factor Steric_Analysis Evaluate Steric Hindrance (Neighboring Groups) Electronic_Analysis->Steric_Analysis Secondary Factor Experimental_Validation Perform Comparative Kinetic Studies Steric_Analysis->Experimental_Validation Data_Analysis Analyze Reaction Rates and Yields Experimental_Validation->Data_Analysis Conclusion Determine Relative Reactivity Data_Analysis->Conclusion

Caption: A workflow diagram for assessing the reactivity of chloropyrimidines.

Nucleophilic Aromatic Substitution: A Mechanistic Overview

The SNAr reaction of a 4- or 6-chloropyrimidine with a nucleophile proceeds through a well-established addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine atom, leading to the formation of a tetrahedral intermediate, the Meisenheimer complex. This step is typically the rate-determining step of the reaction.[5]

  • Charge Delocalization: The negative charge in the Meisenheimer complex is delocalized over the pyrimidine ring, with significant contributions from the nitrogen atoms.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyrimidine product.

The following diagram illustrates the SNAr mechanism at the C4 position of a chloropyrimidine.

cluster_1 SNAr Mechanism at C4 Reactants 4-Chloropyrimidine + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-Determining) Products 4-Substituted Pyrimidine + Cl⁻ Meisenheimer->Products Elimination of Cl⁻

Caption: The addition-elimination mechanism for SNAr at the C4 position.

Comparative Experimental Data

While the electronic equivalence of the 4- and 6-positions suggests similar reactivity, experimental evidence often reveals subtle differences influenced by the overall substitution pattern of the pyrimidine ring. In many cases, for symmetrically substituted pyrimidines, the reactivity at the 4- and 6-positions is comparable. However, the introduction of other substituents can lead to regioselectivity. For instance, in 2,4,6-trichloropyrimidine, nucleophilic substitution with anilines shows a preference for the C4 position.[2]

The following table summarizes representative data for the nucleophilic substitution of chloropyrimidines with various nucleophiles.

SubstrateNucleophileProductYield (%)Reference
2,4,6-TrichloropyrimidineAniline4-Anilino-2,6-dichloropyrimidineHigh (regioselective)[2]
4,6-DichloropyrimidineMorpholine4-Chloro-6-morpholinopyrimidineNot specified[6]
4,6-DichloropyrimidineBenzylamine4-Benzylamino-6-chloropyrimidineNot specified[6]

Experimental Protocols

To provide a practical context, we present generalized, step-by-step protocols for the nucleophilic aromatic substitution of a 4,6-dichloropyrimidine. These protocols are based on established methodologies and should be optimized for specific substrates and nucleophiles.

Protocol 1: Amination of 4,6-Dichloropyrimidine

This protocol describes a general procedure for the reaction of 4,6-dichloropyrimidine with a primary or secondary amine.

Materials:

  • 4,6-Dichloropyrimidine

  • Amine (e.g., morpholine, benzylamine) (1.0 - 1.2 equivalents)

  • Solvent (e.g., ethanol, DMF, dioxane)

  • Base (e.g., triethylamine, potassium carbonate) (optional, to scavenge HCl)

  • Crushed ice

  • Dichloromethane or Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4,6-dichloropyrimidine (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).

  • If the amine hydrochloride salt is not desired as a precipitate, add a base (1.1 eq).

  • The reaction mixture can be stirred at room temperature or heated (e.g., reflux) depending on the reactivity of the amine. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into crushed ice.[7]

  • If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired mono-substituted product.

Protocol 2: Alkoxylation of 4,6-Dichloropyrimidine

This protocol outlines a general method for the reaction of 4,6-dichloropyrimidine with an alkoxide.

Materials:

  • 4,6-Dichloropyrimidine

  • Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) (1.0 - 1.2 equivalents)

  • Corresponding alcohol as solvent (e.g., methanol, ethanol)

  • Crushed ice

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4,6-dichloropyrimidine (1.0 eq) in the corresponding alcohol.

  • Add the sodium alkoxide (1.0-1.2 eq) portion-wise to the stirred solution. The reaction is often exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

References

  • Lhiaubet-Vallet, V., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(18), 4236-4244. [Link]

  • Khan, A. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Kumar, N., et al. (2012). Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines. Arabian Journal of Chemistry, 10, S1843-S1847. [Link]

  • Marcantonio, K. M., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 7(23), 5155-5158. [Link]

  • Westwood, I. M., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Journal of Medicinal Chemistry, 65(13), 9136-9154. [Link]

Sources

A Senior Application Scientist's Guide to Purity Analysis: A Comparative Study of LC-MS for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate process of drug development and manufacturing, the purity of each component is not merely a quality metric; it is a cornerstone of safety and efficacy. The subject of our analysis, 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS No. 88474-31-1), is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antihypertensive drug Moxonidine[1]. The molecular structure, a substituted pyrimidine, presents a unique analytical challenge. Potential impurities can arise from starting materials, side reactions during synthesis (e.g., incomplete chlorination, hydrolysis), or degradation. These impurities, even at trace levels, can impact the final API's stability, safety profile, and therapeutic effect, making their detection and quantification a critical regulatory and scientific necessity[2][3][4].

This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. While various techniques exist, we will establish Liquid Chromatography-Mass Spectrometry (LC-MS) as the benchmark method due to its unparalleled sensitivity and specificity[3][5]. We will dissect the causality behind our LC-MS method development choices and objectively compare its performance against orthogonal techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Part 1: The Primary Approach: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

From a field perspective, LC-MS is the definitive tool for impurity profiling. Its power lies in the synergistic combination of the high-resolution separation capability of liquid chromatography with the mass-resolving power of mass spectrometry[5][6]. This dual capability allows us not only to separate impurities from the main compound but also to gain immediate insights into their molecular weights, a crucial first step in structural elucidation.

The Scientist's Rationale: Causality in Method Development

Developing a robust LC-MS method is a process of deliberate, science-backed choices. It is not about simply following a template but understanding the physicochemical properties of the analyte and potential impurities.

  • Chromatographic Separation (The "LC"):

    • Column Chemistry: The analyte is a moderately polar molecule containing both hydrophobic (chloromethyl group) and hydrophilic (amine, methoxy groups) moieties. A reversed-phase C18 column is the logical starting point. The C18 stationary phase provides the necessary hydrophobic interactions to retain the molecule, allowing for effective separation from more polar or less polar impurities.

    • Mobile Phase Strategy: A gradient elution is chosen over an isocratic one to ensure that impurities with a wide range of polarities are eluted as sharp, well-resolved peaks within a reasonable timeframe. We employ a mixture of water and a polar organic solvent like acetonitrile or methanol. The inclusion of an acid modifier, typically 0.1% formic acid, is critical. This serves two purposes: 1) It maintains a low pH, ensuring that the amine group on our pyrimidine ring is protonated, which leads to consistent retention and improved peak shape. 2) It facilitates efficient protonation in the mass spectrometer's ion source, enhancing the signal.

  • Mass Spectrometric Detection (The "MS"):

    • Ionization Technique: Electrospray Ionization (ESI) is the ideal choice for this non-volatile, polar analyte. Operating in positive ion mode ([M+H]+) is dictated by the presence of basic nitrogen atoms in the pyrimidine ring and the primary amine, which are readily protonated in the acidic mobile phase.

    • Analysis Mode: The initial analysis is always performed in Full Scan mode . This provides a complete mass spectrum of everything eluting from the column, allowing for the discovery of unexpected impurities. For quantifying known, low-level impurities, we switch to Selected Ion Monitoring (SIM) or, for even greater specificity and sensitivity, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode[7][8]. MRM isolates a specific parent ion and fragments it, only monitoring for a specific daughter ion, effectively filtering out chemical noise.

Experimental Protocol: LC-MS Purity Profiling

This protocol is a self-validating system, designed for reproducibility and accuracy.

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine sample.

    • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of acetonitrile and water (the diluent). Sonicate for 5 minutes to ensure complete dissolution. This creates a 1 mg/mL stock solution.

    • Prepare a working sample by diluting the stock solution 100-fold with the diluent to a final concentration of 10 µg/mL. This concentration is typically sufficient for detecting impurities at the 0.05% to 0.1% level.

  • LC Parameters:

    • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N2) Flow: 600 L/hr.

    • Desolvation Temperature: 450 °C[9].

    • Scan Range: m/z 100-500 for full scan analysis.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

    • Examine the mass spectrum of each impurity peak to determine its [M+H]+ ion, providing its molecular weight.

Visualization: LC-MS Analytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in Diluent (ACN/H2O) prep1->prep2 prep3 Dilute to Working Concentration (10 µg/mL) prep2->prep3 lc HPLC Separation (C18, Gradient Elution) prep3->lc ms Mass Spectrometry (ESI+, Full Scan) lc->ms Eluent Transfer data1 Generate Total Ion Chromatogram (TIC) ms->data1 data2 Integrate Peaks data1->data2 data4 Identify Impurities (Mass Spectra Analysis) data1->data4 data3 Calculate Purity (Area % Report) data2->data3 Decision_Tree cluster_goals Select Primary Objective leaf_node leaf_node start What is the Analytical Goal? q1 Identify Unknown Impurities? q2 Routine QC of Known Impurities? q3 Analyze for Residual Solvents? q4 Certify a Reference Standard? lcms Use LC-MS q1->lcms Yes hplcuv Use HPLC-UV q2->hplcuv Yes gcms Use GC-MS q3->gcms Yes qnmr Use qNMR q4->qnmr Yes

Sources

A Comparative Guide to the Characterization of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), mandate stringent control over impurities in drug substances. For a molecule like 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, a key intermediate in the synthesis of various pharmacologically active compounds, a thorough understanding and characterization of its impurity profile are paramount. Failure to identify and control these impurities can lead to unforeseen toxicities, altered pharmacological activity, and potential rejection of regulatory submissions.

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to empower researchers, scientists, and drug development professionals in their pursuit of API purity. Our approach is grounded in the principles of scientific integrity, ensuring that the described methods are robust, self-validating, and supported by authoritative references.

Understanding the Impurity Landscape: A Plausible Synthetic Route and Potential Byproducts

To effectively characterize impurities, one must first anticipate their origin. A plausible and efficient synthesis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine can be envisioned starting from the readily available 2-methyl-4,6-dichloropyrimidine. This multi-step synthesis, while robust, presents several opportunities for the formation of process-related impurities.

Synthesis_and_Impurity_Pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Start 2-Methyl-4,6-dichloropyrimidine Intermediate_1 4-Chloro-6-methoxy-2-methylpyrimidine Start->Intermediate_1 NaOCH3 / CH3OH Impurity_2 Impurity B: Unreacted 2-Methyl-4,6-dichloropyrimidine Start->Impurity_2 Incomplete Reaction Intermediate_2 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine Intermediate_1->Intermediate_2 HNO3 / H2SO4 Impurity_1 Impurity A: 2-Methyl-4,6-dimethoxypyrimidine Intermediate_1->Impurity_1 Over-methoxylation Final_Product 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Intermediate_2->Final_Product Reduction (e.g., Fe/HCl) Impurity_3 Impurity C: Isomeric Nitropyrimidine Intermediate_2->Impurity_3 Side-reaction Impurity_4 Impurity D: Over-reduced species Final_Product->Impurity_4 Incomplete Reduction

Caption: Plausible synthetic pathway for 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine and potential process-related impurities.

Based on this synthetic route, we can anticipate the following key impurities:

  • Impurity A (Over-methoxylation): 2-Methyl-4,6-dimethoxypyrimidine, arising from the reaction of both chlorine atoms with sodium methoxide.

  • Impurity B (Unreacted Starting Material): Residual 2-Methyl-4,6-dichloropyrimidine from an incomplete initial reaction.

  • Impurity C (Isomeric Impurity): Positional isomers formed during the nitration step.

  • Impurity D (Incomplete Reduction): Unreacted 4-Chloro-6-methoxy-2-methyl-5-nitropyrimidine.

Furthermore, degradation impurities can arise from exposure to stress conditions such as heat, light, humidity, and pH extremes. Forced degradation studies are crucial to identify these potential degradants and ensure the stability-indicating nature of the analytical methods.

A Comparative Analysis of Analytical Techniques for Impurity Characterization

The selection of an appropriate analytical technique is critical for the successful identification and quantification of impurities. Each method offers distinct advantages and limitations. Here, we compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine and its potential impurities.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the most widely employed technique for impurity profiling due to its high resolution, sensitivity, and versatility.[1][2] A well-developed HPLC method can separate the API from its structurally similar impurities, allowing for accurate quantification.

Hypothetical Comparative HPLC Data:

CompoundRetention Time (min)Resolution (Rs)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 8.5-0.010.03
Impurity A10.23.10.020.06
Impurity B12.14.50.010.04
Impurity C7.81.80.030.09
Impurity D9.32.00.020.05

Causality Behind Experimental Choices: A C18 stationary phase is chosen for its broad applicability in reversed-phase chromatography, suitable for separating moderately polar compounds like pyrimidine derivatives. The gradient elution with acetonitrile and a phosphate buffer allows for the effective separation of impurities with varying polarities. UV detection at 254 nm is selected as it is a common wavelength for aromatic and heterocyclic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

GC-MS is particularly useful for the identification of volatile and thermally stable impurities. The mass spectrometer provides structural information based on the fragmentation patterns of the analytes.

Hypothetical GC-MS Data:

CompoundRetention Time (min)Key Mass Fragments (m/z)
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 10.8173, 158, 142, 117
Impurity A11.5168, 153, 138
Impurity B9.7162, 127, 92

Causality Behind Experimental Choices: A non-polar capillary column (e.g., DB-5ms) is selected to separate compounds based on their boiling points. The temperature programming allows for the sequential elution of compounds with different volatilities. Electron ionization (EI) at 70 eV is a standard method that produces reproducible fragmentation patterns, aiding in structural elucidation.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unambiguous structural information, making it an indispensable tool for the definitive identification of unknown impurities. Both ¹H and ¹³C NMR are crucial for a complete structural assignment.

Hypothetical ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

Compound-CH₃-OCH₃Aromatic/Ring H-NH₂
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine 2.54.0-3.5 (br s)
Impurity A2.43.9 (s, 6H)5.8 (s, 1H)-
Impurity B2.6-7.2 (s, 1H)-

Causality Behind Experimental Choices: Deuterated chloroform (CDCl₃) is a common solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts. The distinct chemical shifts and coupling patterns provide a unique fingerprint for each compound, allowing for definitive structural confirmation.

Detailed Experimental Protocols

To ensure reproducibility and adherence to good laboratory practices, detailed experimental protocols are provided below.

Protocol 1: HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: 0-5 min (10% B), 5-20 min (10-80% B), 20-25 min (80% B), 25-26 min (80-10% B), 26-30 min (10% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Protocol 2: GC-MS Method for Volatile Impurity Analysis
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization source.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of dichloromethane.

Protocol 3: Forced Degradation Study
  • Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N HCl) for 4 hours at 80 °C.

  • Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 N NaOH) for 2 hours at 60 °C.

  • Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples using the validated HPLC method to identify and quantify any degradation products.[5][6]

Workflow for Impurity Characterization

A systematic approach is essential for the efficient and accurate characterization of impurities. The following workflow outlines the key steps from detection to structural elucidation.

Impurity_Characterization_Workflow Detection Impurity Detection (HPLC/GC) Quantification Quantification (Validated HPLC/GC method) Detection->Quantification Isolation Impurity Isolation (Preparative HPLC/Fraction Collection) Quantification->Isolation If above identification threshold Structural_Elucidation Structural Elucidation Isolation->Structural_Elucidation Spectroscopic_Analysis Spectroscopic Analysis (MS, NMR, FTIR) Structural_Elucidation->Spectroscopic_Analysis Reference_Standard Reference Standard Synthesis Spectroscopic_Analysis->Reference_Standard Final_Confirmation Final Confirmation Spectroscopic_Analysis->Final_Confirmation Reference_Standard->Final_Confirmation

Caption: A systematic workflow for the characterization of impurities in pharmaceutical substances.

Conclusion: A Commitment to Purity and Patient Safety

The characterization of impurities in 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is a multifaceted challenge that requires a combination of synthetic knowledge and advanced analytical techniques. This guide has provided a comparative overview of HPLC, GC-MS, and NMR spectroscopy, supported by detailed protocols and a logical workflow, to aid in this critical aspect of drug development. By adopting a systematic and scientifically rigorous approach to impurity profiling, researchers can ensure the quality, safety, and efficacy of their final drug product, ultimately safeguarding patient health.

References

A Comparative Guide to Key Intermediates in Pyrimidine Synthesis: Alternatives to 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Centrality of the Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural core of countless natural products and synthetic pharmaceuticals.[1][] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine derivatives are uniquely positioned to interact with a vast array of biological targets, including enzymes and receptors.[1][3] This inherent biological relevance has led to the development of a multitude of FDA-approved drugs incorporating the pyrimidine motif, with applications spanning oncology, virology, and inflammatory diseases.[1][4]

Central to the synthesis of these complex molecules are versatile, highly functionalized building blocks. One such key intermediate is 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine . Its specific arrangement of reactive sites—a labile chlorine atom for nucleophilic substitution, a nucleophilic amine for derivatization, and a methoxy group to modulate electronic properties—makes it a valuable precursor for compounds like the antihypertensive agent Moxonidine.[5][6]

However, reliance on a single, specialized intermediate can constrain synthetic flexibility, impact cost, and limit the exploration of novel chemical space. This guide provides an in-depth comparison of viable alternative reagents and synthetic strategies. We will analyze the incumbent reagent and its direct precursor, explore the use of simpler scaffolds for bottom-up synthesis, and touch upon de novo ring construction methods. Each approach will be supported by experimental insights and protocols to empower researchers in making informed decisions for their specific drug development campaigns.

Section 1: Profiling the Incumbent Reagent: 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

This reagent features a pyrimidine core strategically decorated for sequential chemical modifications. The chlorine atom at the C4 position is the primary electrophilic site, highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions. The amine at C5 and the methyl group at C2 provide additional points for diversification or for tuning steric and electronic properties.

A common and efficient synthesis of this intermediate begins with its dichloro analogue, capitalizing on the differential reactivity of the two chlorine atoms.

Caption: Synthesis of the target reagent via selective methoxylation.

The causality for this selective reaction lies in the electronic nature of the pyrimidine ring. The C6 position is generally more electron-deficient and thus more susceptible to nucleophilic attack than the C4 position, allowing for a controlled, stepwise functionalization.

Section 2: Key Alternative Reagents and Synthetic Strategies

The choice of a starting material is a critical decision point that dictates the overall efficiency and flexibility of a synthetic route. Here, we compare three distinct alternative approaches to the incumbent reagent.

Alternative 1: The Dichloro Precursor — 4,6-Dichloro-2-methylpyrimidin-5-amine

The most direct alternative is the precursor itself, 4,6-Dichloro-2-methylpyrimidin-5-amine .[7][8][9] Commercially available from numerous suppliers, this reagent offers a strategic advantage: it preserves the two electrophilic chloro sites for sequential or differential substitution.

  • Rationale: This "late-stage functionalization" approach is highly valuable in library synthesis. A common core can be reacted with a series of alkoxides or other nucleophiles at the more reactive C6 position, followed by a second diversification step at the C4 position. This grants access to a much broader range of analogues from a single starting material.

  • Reactivity Comparison: The two chlorine atoms possess distinct electronic environments, enabling regioselective substitution. The C6 position is typically more reactive towards nucleophiles. By carefully controlling stoichiometry and reaction temperature, one can selectively replace the C6 chlorine, leaving the C4 chlorine intact for subsequent reactions like Suzuki or Sonogashira couplings after appropriate derivatization.[10]

  • Experimental Insight: The reaction to form the 6-methoxy derivative is typically performed using one equivalent of sodium methoxide in a polar aprotic solvent like acetone or THF at controlled temperatures (e.g., 15-30°C) to prevent over-reaction.[11]

Alternative 2: Simplified Scaffolds — A Step-wise Functionalization Approach

For projects where cost is a primary driver or when the specific substitution pattern of the incumbent is not strictly required, starting with a simpler, less functionalized pyrimidine is a viable strategy. A representative example is 2-Amino-4-chloro-6-methylpyrimidine .[12]

  • Rationale: These simpler building blocks are often produced on a larger scale and are therefore more economical. This approach builds molecular complexity in a "bottom-up" fashion, offering control over the introduction of each functional group.

  • Synthetic Strategy: This is a multi-step process that requires a fundamental understanding of aromatic electrophilic and nucleophilic substitution reactions on a heterocyclic core. The key transformations would be:

    • Nitration: Introduction of a nitro group at the electron-rich C5 position.

    • Reduction: Conversion of the nitro group to the C5 amine.

    • Nucleophilic Substitution: Displacement of the C4 chlorine with a methoxy group or other nucleophiles.

Caption: Workflow for building complexity from a simpler pyrimidine scaffold.

  • Comparison: While synthetically longer, this route provides multiple entry points for diversification. For example, different nucleophiles can be introduced at the C4 position before or after the nitration/reduction sequence, leading to a wide array of final products.

Alternative 3: De Novo Synthesis Strategies — Building the Ring from Acyclic Precursors

For ultimate flexibility and access to novel scaffolds, constructing the pyrimidine ring from the ground up is the most powerful approach. This avoids the constraints imposed by the substitution patterns of commercially available building blocks.

  • Rationale: De novo synthesis is essential for generating novel intellectual property and exploring bioisosteric replacements that are not accessible through functionalization of a pre-existing ring.[13][14]

  • Methodology Focus:

    • Pinner Reaction: A classic and robust method involving the acid-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent.[15][16] By choosing appropriately substituted precursors, one can construct a wide variety of pyrimidines.

    • Modern Catalyzed Reactions: Contemporary organic synthesis has introduced numerous transition-metal-catalyzed and multicomponent reactions (MCRs) that can assemble highly substituted pyrimidines in a single, efficient step.[17][18][19] These methods often offer milder conditions and broader functional group tolerance compared to classical methods.

Caption: Conceptual overview of the Pinner reaction for pyrimidine synthesis.

  • Comparison: This strategy offers the highest degree of novelty and flexibility. However, it often requires more extensive route scouting and optimization for each new target molecule compared to the functionalization of existing pyrimidine cores.

Section 3: Comparative Performance Analysis

The optimal choice of reagent or strategy is context-dependent. A medicinal chemist exploring initial structure-activity relationships (SAR) may prioritize the flexibility of the dichloro precursor, while a process chemist scaling up a specific target might favor the most convergent route.

Feature4-Chloro-6-methoxy-2-methylpyrimidin-5-amine4,6-Dichloro-2-methylpyrimidin-5-amineSimpler Scaffolds (e.g., 2-Amino-4-chloro-6-methylpyrimidine)De Novo Synthesis (e.g., Pinner)
Synthetic Convergence High (Direct use)HighLowVariable (often low)
Flexibility for Analogs Moderate (derivatize amine)Very High (two distinct electrophilic sites)High (step-wise diversification)Highest (precursor choice)
Typical # of Steps 1 (from dichloro)0 (starting material)3+1-2 (for the core)
Cost-Effectiveness ModerateHigh (precursor cost)Generally High (cheaper starting materials)Variable (depends on precursor complexity)
Key Considerations Limited to fixed MeO- groupRequires control of regioselectivityLonger route, potential overall yield lossRequires significant methods development

Section 4: Detailed Experimental Protocols

The following protocols are representative procedures and should be adapted based on specific substrates and laboratory safety protocols.

Protocol 1: Synthesis of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine from its Dichloro Precursor

This procedure is adapted from principles described in the synthesis of related 2-amino-4-chloro-6-alkoxypyrimidines.[11][20]

  • Reaction Setup: To a stirred solution of 4,6-dichloro-2-methylpyrimidin-5-amine (1.0 eq) in anhydrous acetone (approx. 0.1 M concentration) under a nitrogen atmosphere, add a 30% solution of sodium methoxide in methanol (1.05 eq) dropwise at 15-20°C.

  • Reaction Monitoring: The reaction is stirred at room temperature for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of the mono-substituted product.

  • Work-up and Isolation: Upon completion, the solvent is distilled off to approximately 30-40% of its original volume. Water is then added to precipitate the product.

  • Purification: The resulting solid is collected by filtration, washed with cold water, and dried under vacuum. The crude product can be recrystallized from a suitable solvent like 50% ethanol to yield the pure 4-chloro-6-methoxy-2-methylpyrimidin-5-amine.[12]

Protocol 2: General SNAr Amination of a Dichloropyrimidine Derivative

This protocol demonstrates the general principle of SNAr reactions on dichloropyrimidines, a key step when using Alternative 1.[21][22]

  • Reaction Setup: In a round-bottom flask, dissolve the dichloropyrimidine substrate (e.g., 2-amino-4,6-dichloropyrimidine, 1.0 eq) in ethanol. Add the desired amine nucleophile (1.0-1.1 eq) followed by a base such as triethylamine (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux for 3-6 hours. The choice of solvent and temperature can be crucial for controlling regioselectivity.

  • Reaction Monitoring: Progress is monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is often concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired aminopyrimidine.

Conclusion and Future Outlook

While 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is an effective and direct intermediate for specific synthetic targets, a comprehensive drug discovery program benefits from a broader toolkit. The strategic use of its direct precursor, 4,6-dichloro-2-methylpyrimidin-5-amine , offers unparalleled flexibility for library synthesis and SAR exploration through late-stage diversification. For cost-driven projects or when different substitution patterns are desired, building complexity from simpler pyrimidine scaffolds provides a robust, albeit longer, alternative. Finally, for those pushing the boundaries of chemical innovation, de novo synthesis strategies remain the ultimate tool for creating novel molecular architectures and securing new intellectual property.

The continued evolution of synthetic methodologies, particularly in the realm of C-H activation and catalyzed multicomponent reactions, will undoubtedly expand this toolkit further.[23][24][25] These emerging techniques promise to construct complex pyrimidine cores with even greater efficiency and precision, accelerating the discovery of next-generation therapeutics.

References

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  • Kaur, H., et al. (2024). Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Advances. Available at: [Link]

  • Kamal, A., et al. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Current Organic Synthesis. Available at: [Link]

  • Slassi, T., et al. (2020). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. Available at: [Link]

  • Al-Qaisi, A. Q., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. Available at: [Link]

  • Kumar, V., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. Available at: [Link]

  • Charisiadis, A. (2018). Recent Advances in Direct C–H Functionalization of Pyrimidines. ResearchGate. Available at: [Link]

  • Gupta, S., et al. (2018). Pyrimidine as an Aryl C–H Activating Group. Organic Letters. Available at: [Link]

  • Ali, I., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]

  • Braga, D. S., et al. (2023). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Gomha, S. M., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. Available at: [Link]

  • Pontiki, E., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. Available at: [Link]

  • Maikhuri, V. K., et al. (2024). Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2019). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • El-Sayed, N. F., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

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A Comparative Guide to the Biological Activity of Pyrimidine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activities of structural isomers is paramount for the rational design of novel therapeutics. This guide provides an in-depth technical comparison of pyrimidine and its isomers, pyridazine and pyrazine. These three diazines, six-membered heterocyclic aromatic compounds containing two nitrogen atoms, exhibit a diverse and fascinating range of biological activities. The position of the nitrogen atoms within the ring profoundly influences their physicochemical properties and, consequently, their interactions with biological targets.

This document delves into the comparative anticancer, antimicrobial, and enzyme inhibitory activities of these isomers, supported by experimental data and detailed protocols. We will explore the underlying mechanisms of action and the structure-activity relationships that govern their therapeutic potential.

Introduction to Pyrimidine Isomers

Pyrimidine, pyridazine, and pyrazine are isomers with the chemical formula C₄H₄N₂. The arrangement of the two nitrogen atoms in the aromatic ring dictates their distinct electronic and chemical characteristics.

  • Pyrimidine (1,3-diazine): The nitrogen atoms are at positions 1 and 3. This arrangement is found in the nucleobases cytosine, thymine, and uracil, making it a cornerstone of numerous biological processes.

  • Pyridazine (1,2-diazine): The nitrogen atoms are adjacent, at positions 1 and 2. This proximity of nitrogen atoms creates a unique electronic distribution, influencing its reactivity and biological interactions.

  • Pyrazine (1,4-diazine): The nitrogen atoms are opposite each other, at positions 1 and 4. This symmetrical structure leads to distinct chemical properties compared to its isomers.

The lone pair electrons on the nitrogen atoms and their positions within the ring are critical determinants of the compounds' basicity, dipole moment, and ability to form hydrogen bonds, all of which are crucial for their biological activity.

Comparative Anticancer Activity

Derivatives of all three diazine isomers have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell proliferation and survival.

Mechanism of Action in Cancer

Pyrimidine derivatives have a well-established role in cancer chemotherapy. A primary mechanism is their ability to act as antimetabolites, interfering with the synthesis of nucleic acids, which are essential for rapidly dividing cancer cells. They can achieve this by inhibiting crucial enzymes such as thymidylate synthase and dihydrofolate reductase.

Pyridazine and pyrazine derivatives have also demonstrated anticancer potential, often by targeting signaling pathways involved in cell growth and apoptosis. For instance, some pyrazine-containing compounds have been shown to inhibit protein kinases that are overactive in certain cancers.

Signaling Pathway of Pyrimidine Antimetabolites

Pyrimidine_Analog Pyrimidine Analog Cell_Membrane Cell Membrane Pyrimidine_Analog->Cell_Membrane Transport Intracellular_Metabolism Intracellular Metabolism (Phosphorylation) Cell_Membrane->Intracellular_Metabolism Active_Metabolite Active Metabolite (e.g., FdUMP) Intracellular_Metabolism->Active_Metabolite TS Thymidylate Synthase (TS) Active_Metabolite->TS Inhibition DHFR Dihydrofolate Reductase (DHFR) Active_Metabolite->DHFR Inhibition DNA_Synthesis DNA Synthesis TS->DNA_Synthesis Required for DHFR->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: Pyrimidine analogs inhibit DNA synthesis.

Comparative Cytotoxicity Data

While direct comparative studies on the parent isomers are limited, the following table summarizes the cytotoxic activity of representative derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting cell growth.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Pyrimidine 5-FluorouracilMCF-7 (Breast)5.0
GemcitabineHCT-116 (Colon)0.04
Pyridazine Substituted PyridazinoneHepG2 (Liver)12.5
Pyrazine TetramethylpyrazineA549 (Lung)150

Note: The data presented are from different studies and should be interpreted with caution due to variations in experimental conditions.

Comparative Antimicrobial Activity

The diazine isomers and their derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. Their mechanisms of action in microorganisms are often similar to their anticancer effects, involving the inhibition of essential metabolic pathways.

Mechanism of Antimicrobial Action

In bacteria and fungi, pyrimidine analogs can disrupt cell wall synthesis, interfere with protein synthesis, or inhibit DNA replication. For instance, some pyrimidine derivatives have been shown to inhibit the bacterial enzyme FtsZ, which is crucial for cell division. The structural differences between the isomers influence their ability to penetrate microbial cell walls and interact with their respective targets.

Comparative Antimicrobial Susceptibility Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides a comparison of the antimicrobial activity of derivatives of the three isomers.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
Pyrimidine TrimethoprimEscherichia coli1.0
SulfadiazineStaphylococcus aureus64
Pyridazine DihydropyridazinoneCandida albicans32
Pyrazine PyrazinamideMycobacterium tuberculosis20

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the biological activities of these compounds are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Workflow

cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Seed cells in 96-well plate Incubate1 Incubate (24h) Seed->Incubate1 Treat Add pyrimidine isomers (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read Measure absorbance (570 nm) Solubilize->Read Calculate Calculate cell viability and IC50 values Read->Calculate

Caption: Workflow for determining cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine isomers in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to assess the antimicrobial activity of a compound.

Agar Well Diffusion Workflow

cluster_0 Preparation cluster_1 Assay cluster_2 Incubation & Measurement Prepare_Agar Prepare Mueller-Hinton agar plates Inoculate Inoculate with microbial suspension Prepare_Agar->Inoculate Create_Wells Create wells in the agar Inoculate->Create_Wells Add_Compounds Add pyrimidine isomers to wells Create_Wells->Add_Compounds Incubate Incubate (18-24h) Add_Compounds->Incubate Measure_Zones Measure zones of inhibition Incubate->Measure_Zones

A Comparative Guide to the Structural Validation of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For a compound such as 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, a substituted pyrimidine with potential pharmacological relevance, precise structural validation is not merely a procedural step but a critical determinant of its therapeutic potential and intellectual property value. This guide provides an in-depth comparison of X-ray crystallography, the gold standard for structural elucidation, with other powerful analytical techniques. We will delve into the causality behind experimental choices and present the data in a framework of self-validation, empowering researchers to make informed decisions in their own discovery pipelines.

The Imperative of Structural Integrity

The spatial arrangement of atoms in 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine dictates its interaction with biological targets. A subtle change in stereochemistry or the presence of an unexpected polymorph can drastically alter its efficacy and safety profile. Therefore, a multi-faceted approach to structural validation is paramount. While X-ray crystallography provides an unparalleled atomic-level snapshot, complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy offer crucial insights into the molecule's connectivity, mass, and functional groups, respectively.

X-ray Crystallography: The Definitive Blueprint

Single-crystal X-ray diffraction remains the most powerful technique for determining the absolute structure of a small molecule. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Although a crystal structure for the specific title compound is not publicly available, we can extrapolate a robust experimental protocol from the detailed crystallographic data of a closely related analogue, 4-Chloro-6-methoxypyrimidin-2-amine.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: The initial and often most challenging step is the growth of high-quality single crystals. For a compound like 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, slow evaporation of a solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) at room temperature is a common starting point. The causality here is that slow solvent removal allows the molecules to self-assemble into a well-ordered crystal lattice.

  • Data Collection: A suitable crystal is mounted on a diffractometer. Data for the analogue was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms, leading to a more precise structure. A monochromatic X-ray beam (e.g., Mo Kα radiation) is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined against the experimental data. This iterative process adjusts the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

The expected output is a crystallographic information file (CIF) containing the final atomic coordinates, bond lengths, angles, and various statistical indicators of the quality of the structure, such as the R-factor.

Alternative and Complementary Validation Techniques

While X-ray crystallography provides the ultimate structural proof, it is not always feasible to obtain suitable crystals. Furthermore, it provides information on the solid-state conformation, which may differ from the solution-state conformation relevant to biological activity. Therefore, other techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[1][2][3][4][5] It provides information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: A small amount of the compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The deuterated solvent is used to avoid a large solvent signal that would overwhelm the analyte signals.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For a comprehensive analysis, both ¹H and ¹³C NMR spectra are acquired. Advanced 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.

  • Spectral Interpretation: The chemical shifts, integration (for ¹H NMR), and coupling patterns of the signals provide a wealth of information about the molecular structure. For 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, one would expect to see distinct signals for the methyl, methoxy, and amine protons, as well as signals for the pyrimidine ring protons and carbons.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[6][7][8][9][10] It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation patterns.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for small molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio in a mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion. For 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (C₆H₈ClN₃O), the expected exact mass can be calculated and compared to the experimental value to confirm the elemental composition.[11] Fragmentation patterns can also be analyzed to deduce structural features.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[12][13][14] It is based on the absorption of infrared radiation by molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or it can be mixed with KBr and pressed into a pellet.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded.

  • Spectral Interpretation: The positions and intensities of the absorption bands in the spectrum are characteristic of specific functional groups. For the target molecule, one would expect to see characteristic bands for N-H stretching (amine), C-O stretching (methoxy), and vibrations associated with the pyrimidine ring.

Comparative Analysis

Technique Information Provided Strengths Limitations
X-ray Crystallography Precise 3D structure, bond lengths, bond angles, stereochemistry, crystal packing.Unambiguous structural determination.Requires high-quality single crystals; solid-state conformation may differ from solution.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation.Provides detailed structural information in solution; non-destructive.[1][4]Less precise than X-ray crystallography for bond lengths and angles; can be complex to interpret for large molecules.
Mass Spectrometry Molecular weight, elemental composition, structural fragments.High sensitivity; requires very small sample amounts.[7]Does not provide information on stereochemistry or connectivity.
FT-IR Spectroscopy Presence of functional groups.Fast and simple to perform; provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure.

Workflow for Structural Validation

The following diagram illustrates a logical workflow for the comprehensive structural validation of a novel small molecule like 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_definitive_structure Definitive Structure Synthesis Synthesis of 4-Chloro-6-methoxy- 2-methylpyrimidin-5-amine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS FTIR FT-IR Spectroscopy Purification->FTIR Crystal_Growth Crystal Growth NMR->Crystal_Growth Confirmed Connectivity MS->Crystal_Growth Confirmed Mass FTIR->Crystal_Growth Confirmed Functional Groups Xray X-ray Crystallography Crystal_Growth->Xray Final_Structure Validated Structure Xray->Final_Structure

Caption: A typical workflow for the structural validation of a small molecule.

Conclusion

The structural validation of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, like any novel chemical entity, requires a judicious combination of analytical techniques. While X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure, NMR, MS, and FT-IR spectroscopy provide essential and complementary data that build a comprehensive and self-validating picture of the molecule. By understanding the strengths and limitations of each technique and employing them in a logical workflow, researchers can proceed with confidence in their downstream applications, from biological screening to clinical development.

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A Senior Application Scientist's Guide to the Synthesis of Substituted Aminopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The substituted aminopyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its unique ability to act as a hydrogen bond donor and acceptor, coupled with its rigid, planar structure, makes it a privileged motif for engaging with a multitude of biological targets. This is evidenced by its presence in a wide array of blockbuster drugs, from the pioneering tyrosine kinase inhibitor Imatinib (Gleevec®) to the widely prescribed statin Rosuvastatin (Crestor®) and various antimicrobial agents.[1][2][3][4][5] The persistent demand for novel therapeutics built upon this core necessitates a deep, practical understanding of the synthetic strategies available for its construction and elaboration.

This guide provides an in-depth comparison of the most robust and widely employed synthetic routes for accessing substituted aminopyrimidines. Moving beyond a mere recitation of protocols, we will delve into the mechanistic underpinnings of each method, explaining the causality behind experimental choices and providing the field-proven insights necessary for researchers to select and optimize the ideal route for their specific target molecule.

Route 1: The Foundational Approach: Pinner-Type Cyclocondensation

The most classical and direct method for constructing the 2-aminopyrimidine ring is the Pinner synthesis, which involves the cyclocondensation of a guanidine salt with a 1,3-dielectrophile, typically a β-dicarbonyl compound or its equivalent.[5][6][7] This approach is valued for its atom economy and the direct formation of the core heterocycle from acyclic precursors.

Mechanistic Rationale

The reaction is typically base-promoted. The base deprotonates the guanidine, which then acts as a dinucleophile. The reaction proceeds via a sequential condensation mechanism:

  • Initial Condensation: One of the amino groups of guanidine attacks one of the carbonyl carbons of the β-dicarbonyl compound, forming a hemiaminal intermediate.

  • Dehydration: The hemiaminal readily dehydrates to form a vinylogous amidine.

  • Intramolecular Cyclization: The second amino group of the guanidine moiety attacks the remaining carbonyl group.

  • Final Dehydration/Aromatization: A final dehydration step results in the formation of the aromatic 2-aminopyrimidine ring.

The choice of base (e.g., K₂CO₃, NaOEt) and solvent is critical; it must be strong enough to facilitate the initial condensation without promoting self-condensation of the dicarbonyl starting material.

Caption: General workflow of the Pinner cyclocondensation reaction.

Experimental Protocol: Microwave-Assisted Synthesis of a 5,6-Disubstituted 2-Aminopyrimidine[8]

This protocol demonstrates a modern, solvent-free, microwave-assisted variation of the classical Pinner synthesis, highlighting improvements in efficiency and sustainability.

  • Reactant Preparation: In a 10 mL microwave vial, combine the appropriate β-ketoester (1.0 mmol), guanidine hydrochloride (1.2 mmol), and anhydrous potassium carbonate (2.5 mmol).

  • Mixing: Thoroughly mix the solids using a vortex mixer for 1 minute to ensure homogeneity.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add 10 mL of water to the vial. Stir the resulting suspension for 10 minutes.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 10 mL) and then a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 2-aminopyrimidine derivative.

Route 2: Functionalization via Nucleophilic Aromatic Substitution (SNAr)

For many applications, particularly in late-stage functionalization during drug development, it is more practical to start with a pre-formed, functionalized pyrimidine ring and introduce the amino group via nucleophilic aromatic substitution (SNAr). This route is highly effective when a suitable leaving group (typically a halogen) is present at the 2-, 4-, or 6-position of the pyrimidine ring.

Mechanistic Rationale

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes it susceptible to attack by nucleophiles, especially when an activating group and a good leaving group are present. The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack: The amine nucleophile attacks the electron-deficient carbon bearing the leaving group, breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: The aromaticity is restored by the expulsion of the leaving group (e.g., Cl⁻), yielding the substituted aminopyrimidine.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: Synthesis of 2-Aminopyrimidine Derivatives from 2-Amino-4,6-dichloropyrimidine[3][9]

This solvent-free and catalyst-free method provides a green and efficient route to N-substituted 2,4-diaminopyrimidine derivatives.[3][8]

  • Reactant Combination: In a round-bottom flask, finely grind and mix 2-amino-4,6-dichloropyrimidine (1.0 mmol), the desired substituted amine (1.0 mmol), and triethylamine (2.0 mmol).

  • Heating: Heat the reaction mixture in an oil bath at 80–90°C. The reaction is typically complete within a few hours, as monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add distilled water to the flask and stir.

  • Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: Crystallization from ethanol can be performed if further purification is required.

Route 3: Isomeric Access through the Dimroth Rearrangement

The Dimroth rearrangement is a fascinating and synthetically useful isomerization that involves the transposition of endocyclic and exocyclic heteroatoms.[9] In pyrimidine chemistry, it is most often observed in 1-alkyl-2-iminopyrimidines, which rearrange to the more thermodynamically stable 2-alkylaminopyrimidines.[9][10] This reaction can be an invaluable tool for accessing specific isomers that are not directly available through other routes.

Mechanistic Rationale

The accepted mechanism for the Dimroth rearrangement in pyrimidines typically occurs under hydrolytic conditions (acidic or basic) and involves a ring-opening/ring-closure sequence:[9][10]

  • Hydration: Water adds across the C=N double bond of the iminopyrimidine to form a hemiaminal intermediate.

  • Ring Opening: The pyrimidine ring opens to form an aminoaldehyde intermediate.

  • Rotation & Tautomerization: Rotation around the C-C single bond occurs, followed by tautomerization.

  • Ring Closure: The terminal amino group attacks the aldehyde carbonyl, re-forming the six-membered ring.

  • Dehydration: Elimination of water yields the rearranged and more stable 2-aminopyrimidine derivative.

The rate and outcome of the rearrangement are highly dependent on pH, temperature, and the nature of the substituents on the ring.[10][11]

Experimental Protocol: Isomerization of a Pyrrolo[2,3-d]pyrimidine[13]

This example from a large-scale synthesis demonstrates the practical application of the Dimroth rearrangement to convert a kinetically formed imine product into the desired thermodynamically stable amine.

  • Suspension: The starting 4-(3-chlorophenyl)-imino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) is suspended in a mixture of ethanol and water.

  • pH Adjustment: The pH of the suspension is adjusted to approximately 10 using an aqueous solution of sodium hydroxide.

  • Heating: The mixture is heated to reflux (around 80-90°C) for several hours until TLC or HPLC analysis indicates complete conversion of the starting material.

  • Isolation: The reaction mixture is cooled, and the precipitated product, 4-(3-chlorophenylamino)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, is isolated by filtration.

  • Washing and Drying: The product is washed with water and ethanol and then dried under vacuum to yield the pure, rearranged product.

Route 4: Modern Powerhouses - Transition-Metal Cross-Coupling

Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed cross-coupling reactions. For aminopyrimidine synthesis, methods like the Buchwald-Hartwig amination provide a powerful and general strategy for forming C-N bonds under relatively mild conditions, offering exceptional functional group tolerance and substrate scope.[12][13]

Mechanistic Rationale (Buchwald-Hartwig Amination)

The catalytic cycle, typically employing a palladium catalyst with a specialized phosphine ligand, is a well-studied process:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/heteroaryl halide (e.g., a 2-bromopyrimidine), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The C-N bond is formed via reductive elimination, releasing the aminopyrimidine product and regenerating the Pd(0) catalyst, allowing the cycle to continue.

The choice of ligand is paramount to the success of the reaction, as it influences the rate of both oxidative addition and reductive elimination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle center Pd(II) Pd0 Pd(0)L₂ OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amido_Complex L₂Pd(II)(Ar)(NHR) OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ RNH₂ / Base) Amido_Complex->Pd0 Reductive Elimination (- Product Ar-NHR)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Analysis & Case Studies

The optimal synthetic route depends heavily on the specific target molecule, available starting materials, and desired scale. Here, we analyze the synthesis of two prominent drugs to illustrate these choices in practice.

Case Study 1: Imatinib (Gleevec®)

The core of Imatinib is a 2-phenylaminopyrimidine structure. A common and industrially relevant synthesis relies on the Pinner-type cyclocondensation.[14][15]

  • Strategy: Condensation of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (an enaminone, which is a β-dicarbonyl equivalent) with N-(5-amino-2-methylphenyl)guanidine.[15]

  • Rationale: This is a convergent approach that builds the core structure efficiently. The starting enaminone is readily prepared from 3-acetylpyridine.[15] This classical condensation is robust and scalable for manufacturing. The alternative, a cross-coupling approach, would require synthesizing a halogenated pyrimidine and coupling it with the complex aniline side chain, which could be lower yielding in the final step.

Case Study 2: Rosuvastatin (Crestor®)

The pyrimidine core of Rosuvastatin is more complex, featuring substitution at the 2, 4, 5, and 6 positions. The synthesis does not typically start from a simple cyclocondensation.

  • Strategy: A common approach involves building the functionality around a pre-existing pyrimidine ring. For instance, starting with a 5-methylpyrimidine and functionalizing the methyl group via bromination, which can then be converted to an aldehyde.[16] This aldehyde is a key handle for introducing the complex statin side chain via reactions like the Wittig or Julia-Kocienski olefination.[17][18]

  • Rationale: The dense and specific substitution pattern of the Rosuvastatin core makes a de novo Pinner synthesis challenging in terms of regioselectivity. Building upon a simpler, commercially available pyrimidine allows for controlled, sequential introduction of the required functional groups, providing superior control over the final structure.

Summary of Synthetic Routes
Synthetic Route Key Reactants Advantages Limitations Best Suited For
Pinner Condensation Guanidine, β-DicarbonylAtom economical, direct, often high yielding, scalable.[5][19]Can require harsh conditions, limited regiocontrol with unsymmetrical dicarbonyls.Simple, symmetrically substituted aminopyrimidines; large-scale synthesis.
SNAr Halogenated Pyrimidine, AmineExcellent functional group tolerance, mild conditions, predictable regiochemistry.[3][8]Requires synthesis of the halogenated precursor, not suitable for electron-rich pyrimidines.Late-stage functionalization, building libraries of analogues.
Dimroth Rearrangement 1-Alkyl-2-iminopyrimidineAccess to thermodynamically favored isomers not easily made directly.[10][20]Limited to specific substrates, can be an undesired side reaction.Isomer synthesis, correcting kinetic cyclization products.
Cross-Coupling Halogenated Pyrimidine, Amine, Metal CatalystExtremely broad scope, very mild conditions, high functional group tolerance.[12][13][21]Catalyst/ligand cost, potential for metal contamination in the final product.Complex targets, synthesis of highly functionalized derivatives.

Conclusion

The synthesis of substituted aminopyrimidines is a mature field rich with diverse and powerful methodologies.

  • For straightforward, large-scale access to the core scaffold, the Pinner-type cyclocondensation remains a highly relevant and economical choice.

  • For late-stage diversification and the synthesis of complex analogue libraries, nucleophilic aromatic substitution and transition-metal cross-coupling offer unparalleled versatility and functional group tolerance.

  • The Dimroth rearrangement , while more niche, provides a critical tool for accessing specific, thermodynamically stable isomers.

The judicious selection of a synthetic strategy requires a thorough analysis of the target structure's substitution pattern, the availability of starting materials, and the overall goals of the research program. By understanding the mechanistic principles and practical limitations of each route presented in this guide, researchers can make informed decisions, troubleshoot challenges, and ultimately accelerate the discovery and development of novel aminopyrimidine-based therapeutics.

References

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC - NIH. (2021-05-15).
  • Dimroth rearrangement - Wikipedia.
  • An In-depth Technical Guide to the Synthesis and Characterization of Im
  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - Semantic Scholar.
  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024-08-02).
  • Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis | Request PDF - ResearchG
  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025-05-29).
  • Large-Scale Synthesis of a Pyrrolo[2,3-d]pyrimidine via Dakin−West Reaction and Dimroth Rearrangement - ACS Public
  • Application Notes: The Role of 3-Acetylpyridine in the Synthesis of Imatinib Mesyl
  • Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC - NIH.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025-01-14).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
  • IMATINIB - New Drug Approvals. (2014-09-10).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025-01-06).
  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing.
  • A detailed review of recent developments in the synthesis of pyrimidine deriv
  • NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDI
  • Pinner pyrimidine synthesis | PPTX - Slideshare.
  • Applications. (A) Synthesis of Rosuvastatin analogue 3t in 6 steps. (B)...
  • CN112028881B - Synthesis method of rosuvastatin calcium higher intermediate R-1 - Google P
  • Synthesis process method of rosuvastatin - Eureka | P
  • Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - OUCI.
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI.
  • Pinner pyrimidine synthesis | PPTX - Slideshare.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (CAS No. 88474-31-1), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined are grounded in an understanding of the compound's specific hazards and the governing regulatory frameworks.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any disposal protocol is a thorough understanding of the substance's intrinsic hazards. This dictates every subsequent action, from the selection of personal protective equipment (PPE) to the final disposal methodology.

Identifying the Hazards

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is classified under the Globally Harmonized System (GHS) with the following primary hazard:

  • Acute Toxicity, Oral (Category 4) , Hazard Statement H302: Harmful if swallowed.[1]

While a specific Safety Data Sheet (SDS) may not list other classifications, the chemical structure—a chlorinated, nitrogen-containing heterocyclic compound—warrants a cautious approach. Halogenated organic compounds are often subject to stringent disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[2][3]

Regulatory Waste Classification

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]

4-Chloro-6-methoxy-2-methylpyrimidin-5-amine is not a specifically listed waste. However, based on its GHS classification, it must be managed as a toxic hazardous waste . The responsibility for this determination rests with the waste generator (the laboratory).[1] All waste must be managed in accordance with local, state, and federal regulations.[5]

Property Value / Classification Source
CAS Number 88474-31-1[1][6][7]
Molecular Formula C₆H₈ClN₃O[1][7]
GHS Classification Acute Toxicity, Oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1]
Signal Word Warning[1]
RCRA Status Must be managed as Hazardous WasteProfessional Judgment based on[1][4]

Part 2: Safe Handling and Segregation Protocol

Proper disposal begins at the point of generation. Meticulous handling and segregation are critical to prevent accidental exposure and to ensure the waste is accepted by a licensed disposal facility.

Personal Protective Equipment (PPE)

Before handling the compound, whether in pure form or as waste, the following PPE is mandatory:

  • Eye Protection : Chemical safety goggles or a face shield.[1]

  • Hand Protection : Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the waste.[1]

  • Body Protection : A laboratory coat is required. For larger quantities or potential for spills, a chemical-resistant apron or suit should be considered.[3]

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator.[3]

Waste Segregation: The "Why" and "How"

Proper segregation is paramount. Halogenated organic wastes are typically incinerated under specific conditions to ensure complete destruction and to manage the resulting acid gases (like hydrogen chloride).[8][9][10] Mixing them with non-halogenated solvents can complicate and increase the cost of disposal.

Step-by-Step Segregation Procedure:

  • Designate a Waste Container : Use a dedicated, chemically compatible container for "Halogenated Organic Solid Waste." The container must be in good condition with a secure, threaded cap.[11]

  • Avoid Mixing : Do not mix 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine waste with non-halogenated organic waste, aqueous waste, or reactive chemicals.[10][11]

  • Contaminated Materials : Any materials grossly contaminated with this compound, such as weigh boats, gloves, or absorbent pads, must also be placed in the designated halogenated waste container.

Disposal Decision Workflow

G start Waste Generated: 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (Solid or Contaminated Materials) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize as Hazardous Waste (Acute Toxicity, Oral, Cat. 4; Halogenated Organic) ppe->characterize container Select a designated, labeled 'Halogenated Organic Solid Waste' container. Ensure it is closed. characterize->container segregate Segregate from non-halogenated, aqueous, and reactive wastes. container->segregate storage Store in Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) away from incompatibles. segregate->storage dispose Arrange for pickup by certified Hazardous Waste Contractor for High-Temperature Incineration. storage->dispose

Caption: Workflow for safe disposal of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

Part 3: Container Management and Labeling

Regulatory compliance hinges on correct container management and labeling. This ensures that everyone, from the researcher to the disposal technician, understands the container's contents and associated hazards.

Container Requirements
  • Compatibility : The container must be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a common choice.

  • Condition : The container must be free of leaks, cracks, or residue on the outside.

  • Closure : The container must be kept securely closed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.

Labeling Protocol

The label must be filled out completely and legibly. Per EPA and OSHA requirements, the following information is essential:

  • The words "Hazardous Waste" .[5]

  • Generator Information : Name and address of the laboratory.

  • Chemical Contents : List the full chemical name: "4-Chloro-6-methoxy-2-methylpyrimidin-5-amine." Do not use abbreviations or formulas. If it's a mixture, list all components.

  • Hazard Identification : Clearly indicate the hazards. This can be done by affixing a GHS pictogram for Acute Toxicity (skull and crossbones may be used by some authorities for severe toxicity, but the exclamation mark is standard for Category 4 oral toxicity) or by writing out the primary hazard ("Toxic").[1]

Part 4: Storage and Final Disposal

On-Site Storage

Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[5][9] The SAA must be inspected regularly.

Final Disposal Method

The recommended and most environmentally sound disposal method for chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[12]

  • Causality : Incineration at high temperatures (e.g., 800°–1500° C) breaks down the organic molecule into simpler, less harmful components, primarily carbon dioxide (CO₂), water vapor (H₂O), and hydrogen chloride (HCl).[8][9] The resulting HCl gas is then neutralized and removed by scrubbers in the facility's exhaust system.[5] This process prevents the release of the toxic organic compound into the environment and avoids the formation of more hazardous byproducts like dioxins, which can occur with incomplete combustion.[9][13]

Disposal must be handled by a certified hazardous waste contractor. Do not attempt to dispose of this chemical through standard laboratory or municipal trash, and never dispose of it down the drain.[1][11]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine in a manner that is safe, compliant, and scientifically sound, fulfilling our collective responsibility to both advance science and protect our environment.

References

  • Safety Data Sheet 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. (2024). Aaron Chemicals LLC.
  • Process for the incineration of chlorinated organic materials.
  • Laboratory Waste Management: The New Regul
  • On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds.
  • Process for Disposal of Chlorinated Organic Residues.
  • Incineration Processes and Environmental Releases. (2000).
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk, Alfred University.
  • EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classific
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.
  • Hazardous Waste Segregation. (Document details not fully available).
  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. (2017).
  • 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine | C6H8ClN3O | CID 4537748.
  • 4-CHLORO-6-METHOXY-2-METHYLPYRIMIDIN-5-AMINE | CAS 88474-31-1.
  • Management of Hazardous Wastes containing Halogenated Organics. (1986). P2InfoHouse, US EPA.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). US EPA.
  • Safety D
  • Safety Data Sheet.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation brings a responsibility to prioritize safety with diligence and foresight. This guide provides an in-depth operational plan for handling 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, a substituted pyrimidine with significant synthetic utility. The core principle of this guidance is proactive risk mitigation. The toxicological profile of this compound is not fully characterized, a common scenario in research environments.[1][2][3] Therefore, we must adopt a conservative stance, treating it as a substance with the potential for high toxicity and implementing engineering controls and personal protective equipment (PPE) that reflect this caution.

Hazard Assessment: Understanding the Risks

A thorough understanding of the known and potential hazards is the logical starting point for developing a robust safety protocol. For 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine (also identified by its synonym Moxonidine or CAS No. 75438-57-2), the available Safety Data Sheets (SDS) establish a clear, multi-faceted risk profile.[4]

  • Acute Oral Toxicity: The compound is classified as "Toxic if swallowed" (Acute Toxicity - Oral, Category 3).[4] This is a significant hazard, indicating that even small quantities ingested accidentally could cause serious harm or be fatal. This necessitates stringent measures to prevent hand-to-mouth contamination.

  • Irritant Properties: It is known to cause serious eye irritation and skin irritation.[3][5][6][7] Many related chloro-pyrimidine structures are also noted to cause respiratory irritation.[3][5][6][7] This requires direct barrier protection for all exposed skin and, critically, the eyes.

  • Environmental Hazard: The compound is recognized as being toxic to aquatic life with long-lasting effects. This classification mandates responsible handling and disposal to prevent environmental release.

  • The Precautionary Principle: A recurring and critical statement across multiple safety data sheets is that the toxicological properties have not been fully investigated.[1][2] This lack of comprehensive data is the most compelling reason for elevated safety protocols. We must assume the compound may possess other, uncharacterized hazards, such as reproductive toxicity or mutagenicity, until proven otherwise.

Core PPE Requirements: Your First Line of Defense

Based on the hazard assessment, a multi-layered PPE strategy is required. The goal is to establish redundant barriers that protect you even if one layer is compromised. All handling of this compound, particularly when in solid/powder form, should occur within a certified chemical fume hood to minimize inhalation exposure.[2]

Eye and Face Protection

Your vision is irreplaceable. The risk of serious eye irritation from either solid particulates or splashes of solutions containing this compound is high.

  • Minimum Requirement: At all times when handling the compound in any form, wear tightly-fitting chemical splash goggles that conform to the ANSI Z87.1 (US) or EN 166 (EU) standards.[8] Standard safety glasses with side shields are insufficient as they do not provide a seal against splashes and fine dust.

  • Escalation of Protection: When handling larger quantities (typically >5 grams) or during procedures with a heightened risk of splashing (e.g., quenching a reaction, pressure changes during filtration), supplement your goggles with a full-face shield.[9][10] The face shield protects the less-sensitive areas of the face but, more importantly, provides a robust secondary barrier for the eyes.

Hand and Arm Protection

Direct skin contact is a primary route of exposure. The selection of appropriate gloves is not merely a suggestion but a critical control point.

  • Glove Selection: Use chemical-resistant, disposable gloves. Nitrile gloves are a common and effective choice for incidental contact with a broad range of chemicals.[9] Always inspect gloves for any signs of degradation or punctures before use.[8]

  • The Rationale for Double-Gloving: For all procedures involving this compound, wearing two pairs of gloves is mandatory. This practice, standard for handling highly potent or hazardous drugs, provides critical protection.[11] If the outer glove becomes contaminated or is torn, the inner glove maintains a barrier, allowing you to remove the outer glove safely and continue working without interruption or exposure. The first glove cuff should be under the lab coat sleeve, and the second glove cuff should extend over the sleeve.

Body Protection

Contamination of personal clothing must be prevented to avoid carrying hazardous materials outside the laboratory.

  • Laboratory Coat: A clean, long-sleeved laboratory coat is required.

  • Disposable Gown: For procedures involving significant quantities of the solid or with a high potential for generating dust or splashes, a disposable, solid-front gown with knit or elastic cuffs is recommended.[11] This provides a higher level of protection and simplifies decontamination, as the entire gown can be disposed of as hazardous waste.

Respiratory Protection

The primary defense against respiratory exposure is the use of engineering controls.

  • Engineering Controls: All weighing and handling of the solid compound must be performed in a certified chemical fume hood, powder containment hood, or glove box to prevent the generation of airborne dust in the laboratory.[2]

  • When Respirators are Required: In the rare event that engineering controls are not feasible or fail, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved N95 respirator can provide protection against airborne particulates.[11] Use of a respirator requires prior medical clearance and annual fit-testing to be effective.[9]

Operational Safety: PPE in Practice

The following table outlines the minimum required PPE for specific laboratory tasks. This procedural approach ensures that safety measures are appropriately scaled to the risk of each operation.

Task Engineering Control Gloves Eye/Face Protection Body Protection Respiratory Protection
Receiving/Unpacking Well-ventilated areaSingle Pair NitrileSafety GlassesLab CoatNot required unless package is damaged
Weighing/Aliquoting (Solid) Chemical Fume HoodDouble Pair NitrileChemical Splash GogglesLab Coat / Disposable GownNot required with proper engineering controls
Solution Preparation Chemical Fume HoodDouble Pair NitrileChemical Splash GogglesLab CoatNot required
Reaction Workup / Purification Chemical Fume HoodDouble Pair NitrileGoggles & Face ShieldLab Coat / Disposable GownNot required
Spill Cleanup (Solid Powder) N/ADouble Pair NitrileGoggles & Face ShieldDisposable GownN95 Respirator (minimum)
Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

  • Donning Sequence: Lab coat/gown, then inner gloves, then eye protection, then outer gloves (over the cuff of the gown).

  • Doffing Sequence (most critical): Remove outer gloves first, then lab coat/gown (turning it inside out as you remove it), then face shield/goggles, then inner gloves. Wash hands thoroughly immediately after removing all PPE.[4]

Decontamination and Disposal

  • PPE Disposal: All disposable PPE that has been in contact with 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine, including gloves, gowns, and any cleanup materials, must be considered hazardous waste.[4] Place it in a designated, sealed hazardous waste container for professional disposal according to your institution's and local regulations.

  • Emergency Exposure Plan:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][2][3][5] Seek immediate medical attention.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3][5] Remove contaminated clothing while under a safety shower. Seek medical attention.

    • Inhalation: Move the individual to fresh air immediately.[2][3][5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.[4][8] Call a poison control center or physician immediately.[4]

PPE Selection Workflow

The following diagram provides a logical decision-making process for selecting the appropriate level of personal protective equipment when working with 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.

PPE_Workflow cluster_start Start: Task Assessment cluster_controls Engineering Controls cluster_ppe Personal Protective Equipment Selection cluster_end Final Check start Define Task: Handling 4-Chloro-6-methoxy-2- methylpyrimidin-5-amine fume_hood Is the task performed in a certified chemical fume hood? start->fume_hood base_ppe Minimum PPE: - Double Nitrile Gloves - Chemical Splash Goggles - Lab Coat fume_hood->base_ppe Yes powder_risk Handling solid outside of containment? fume_hood->powder_risk No splash_risk High splash or aerosol risk? (e.g., large volume, quench) base_ppe->splash_risk add_face_shield Add Face Shield + Disposable Gown splash_risk->add_face_shield Yes proceed Proceed with Task splash_risk->proceed No add_face_shield->proceed add_respirator N95 Respirator Required (Requires fit-testing) powder_risk->add_respirator add_respirator->base_ppe

Caption: PPE selection workflow for handling the target compound.

Conclusion

Working with 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine requires a safety-first mindset grounded in the precautionary principle. Due to its known hazards and incompletely characterized toxicological profile, the consistent and correct use of the personal protective equipment detailed in this guide is not optional—it is an integral part of sound scientific practice. By understanding the risks, implementing robust controls, and preparing for emergencies, you can handle this valuable research compound with the confidence that comes from being well-protected.

References

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz. [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]

  • USP Chapter <800>: Personal Protective Equipment. (2018). Pharmacy Times. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024). Safety and Health Magazine. [Link]

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine - Material Safety Data Sheet. Cole-Parmer. [Link]

  • 2-Amino-6-Methoxybenzothiazole, 98% - Material Safety Data Sheet. Cole-Parmer. [Link]

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Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.